2,4-Diamino-3,5-dimethylthiotoluene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2,4-diamino-5-methyl-3-(sulfanylmethyl)phenyl]methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-5-2-6(3-12)9(11)7(4-13)8(5)10/h2,12-13H,3-4,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBAOJVLBMPVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)CS)N)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869367 | |
| Record name | (2,4-Diamino-5-methyl-1,3-phenylene)dimethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
102093-68-5 | |
| Record name | 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102093685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Diamino-3,5-dimethylthiotoluene (CAS 106264-79-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Diamino-3,5-dimethylthiotoluene, commonly known as Dimethylthiotoluenediamine (DMTDA), is an aromatic diamine primarily utilized as a curing agent and chain extender in polymer systems. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in materials science. While its industrial importance is well-established, this document also addresses the current void of information regarding its biological activity and potential applications in drug development, a crucial consideration for the target audience.
Physicochemical Properties
DMTDA is a light yellow to amber transparent liquid at room temperature. It is a mixture of isomers, predominantly the 2,4- and 2,6-isomers.[1][2] The quantitative physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 106264-79-3 | [3][4] |
| Molecular Formula | C₉H₁₄N₂S₂ | [3][5] |
| Molecular Weight | 214.35 g/mol | [5][6] |
| Appearance | Light yellow to amber transparent liquid | [1][2] |
| Boiling Point | 200 °C @ 1.68 mmHg | [2][3] |
| Density | ~1.206 g/cm³ | [2][3] |
| Water Solubility | 162 mg/L @ 20°C (for one isomer) | [3] |
| Refractive Index | ~1.659 | [5][6] |
| Flash Point | 163.4 °C | [2][5] |
| Vapor Pressure | <10 Pa @ 25°C | [3] |
| logP | 2.5 @ 20°C | [3] |
Synthesis
The industrial synthesis of DMTDA typically involves the thioalkylation of 2,4-toluenediamine with dimethyldisulfide (DMDS). This process is outlined in U.S. Patent 5,302,755.
Experimental Protocol: Synthesis of DMTDA
Materials:
-
2,4-toluenediamine
-
Dimethyldisulfide (DMDS)
-
Catalyst (e.g., a Lewis acid or organometallic catalyst)
-
Poly(oxyalkylene)polymer (optional, for catalyst residue handling)
Procedure:
-
A mixture of 2,4-toluenediamine and the catalyst is heated in a reaction vessel under a nitrogen blanket to approximately 150°C.
-
Dimethyldisulfide (DMDS) is added portion-wise to the heated mixture, maintaining the reaction temperature above 140°C.
-
The reaction mixture is held at a temperature between 140°C and 160°C for several hours to ensure the completion of the reaction.
-
Progress of the reaction can be monitored by analyzing samples to determine the relative area percentages of monomethylthiotoluenediamine (MMTDA) and dimethylthiotoluenediamine (DMTDA).
-
Upon completion, the unreacted DMDS is removed by stripping under vacuum.
-
The final product, DMTDA, is then isolated, typically by vacuum distillation, leaving behind the catalyst residue.
Note: The patent suggests that the catalyst residue can be recycled for subsequent batches.
Applications in Materials Science
The primary application of DMTDA is as a curing agent for polyurethane and polyurea elastomers and as a hardener for epoxy resins.[6][7] Its liquid form at room temperature offers processing advantages over solid curing agents.[8]
Role as a Curing Agent
In polyurethane and polyurea systems, the amine groups of DMTDA react with isocyanate groups of a prepolymer. This reaction leads to the formation of urea linkages, extending the polymer chains and creating a cross-linked network. The resulting material exhibits enhanced mechanical properties such as high tensile strength, flexibility, and resistance to abrasion and chemicals.[4][8]
Experimental Protocol: Polyurethane Elastomer Curing
Materials:
-
Polyurethane prepolymer (containing isocyanate groups)
-
DMTDA (curing agent)
-
Mixing and casting equipment
Procedure:
-
The polyurethane prepolymer is prepared and maintained at a suitable processing temperature.
-
DMTDA is mixed with the prepolymer. The stoichiometry (ratio of amine groups to isocyanate groups) is a critical parameter that influences the final properties of the elastomer.
-
The mixture is thoroughly degassed to remove any entrapped air bubbles.
-
The liquid mixture is then cast into a mold and cured at a specific temperature for a predetermined duration.
-
Post-curing at an elevated temperature may be required to achieve optimal physical properties.
Toxicology and Safety
DMTDA is classified as harmful if swallowed and may cause an allergic skin reaction.[3][4][5] It is also very toxic to aquatic life with long-lasting effects.[3][5] When handling this chemical, appropriate personal protective equipment, including gloves and eye protection, should be worn.[3] Work should be conducted in a well-ventilated area.[5]
Spectroscopic Data
Status in Drug Development and Biological Research
Despite a thorough search of scientific literature and chemical databases, there is no information to suggest that this compound has been investigated for any applications in drug development. No studies on its biological activity, mechanism of action in biological systems, or pharmacokinetic properties have been found. Its established applications are currently limited to the field of materials science.
Conclusion
This compound is a versatile aromatic diamine with significant industrial applications as a curing agent and chain extender in polymer chemistry. Its physicochemical properties and synthesis are well-documented, primarily in the context of its use in manufacturing high-performance elastomers and resins. However, for professionals in drug development and life sciences, it is crucial to note the current absence of data regarding its biological effects and therapeutic potential. Future research could explore these aspects, but at present, its profile is strictly that of an industrial chemical.
References
- 1. 2,4-Diamino toluene hydrochloride [webbook.nist.gov]
- 2. chinayaruichem.com [chinayaruichem.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]
- 7. gantrade.com [gantrade.com]
- 8. johnson-fine.com [johnson-fine.com]
- 9. watson-int.com [watson-int.com]
- 10. 2,4-Diaminotoluene(95-80-7) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure, Properties, and Applications of 2,4-Diamino-3,5-dimethylthiotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Diamino-3,5-dimethylthiotoluene, a prominent isomer in the commercial mixture known as Dimethylthiotoluenediamine (DMTDA), is a crucial aromatic diamine primarily utilized as a chain extender and curing agent in the polymer industry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in the formulation of high-performance polyurethane and epoxy resins. Detailed data is presented in structured tables, and key processes are visualized through workflow diagrams to facilitate understanding for researchers, scientists, and professionals in drug development who may encounter this molecule in biocompatible polymers or as a synthetic intermediate.
Molecular Structure and Identification
This compound is an aromatic organic compound. The commercial product, often referred to by the trade name Ethacure 300, is typically a mixture of isomers, predominantly the 2,4- and 2,6-isomers of 3,5-dimethylthiotoluenediamine.[1][2] The ratio of these isomers is approximately 77-80% of the 2,4-isomer and 17-20% of the 2,6-isomer.[1][2]
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3,5-Dimethylthio-2,4-toluenediamine, Dimethyl thio-toluene diamine, DMTDA, DADMT, Ethacure 300 |
| CAS Number | 106264-79-3 |
| Molecular Formula | C₉H₁₄N₂S₂[3][4][5] |
| Molecular Weight | 214.34 g/mol [3][4] |
| SMILES | S(c1c(c(cc(SC)c1N)C)N)C[4] |
| Appearance | Light yellow to amber transparent liquid[2] |
Physicochemical Properties
DMTDA is a liquid at room temperature, which offers significant processing advantages over solid curatives.[6] Its properties make it a versatile component in various polymer formulations.
Table 2: Physicochemical Data
| Property | Value |
| Density | 1.206 g/cm³[3][5] |
| Boiling Point | 200 °C @ 1.68 mmHg[3][5][7] |
| Flash Point | 163.4 °C[5] |
| Water Solubility | 162 mg/L @ 20 °C[5][7] |
| Vapor Pressure | 10 Pa @ 25 °C[5][7] |
| Refractive Index | 1.659[5][8] |
| Amine Value | 525-535 mgKOH/g[2] |
| Viscosity (25°C) | 600-900 mPa.s[2] |
Synthesis
The synthesis of Dimethylthiotoluenediamine (DMTDA) typically involves the reaction of toluenediamine (TDA) with dimethyl disulfide (DMDS).[9] The process is generally carried out at elevated temperatures in the presence of a catalyst.
General Synthesis Workflow
Caption: General workflow for the synthesis of DMTDA.
Experimental Protocol Outline
-
Charging the Reactor: A reaction vessel is charged with a specific amount of toluenediamine (TDA).
-
Heating and Catalyst Addition: The TDA is heated to a temperature above 120°C, and a catalyst is added.
-
Addition of DMDS: Dimethyl disulfide (DMDS) is then added dropwise to the heated mixture, maintaining the temperature between 120-130°C under reflux.
-
Reaction Monitoring: The reaction progress is monitored, for instance by gas chromatography (GC), until the desired conversion is achieved. Excess DMDS is then removed.
-
Work-up and Purification:
-
The crude product is dissolved in a dilute acid solution (e.g., 5-15% hydrochloric acid).
-
The solution is filtered to remove impurities.
-
The filtrate is neutralized with a base (e.g., sodium carbonate) to precipitate the DMTDA.
-
The oily product phase is separated, washed with water, and dehydrated to yield the final product.
-
Applications in Polymer Chemistry
DMTDA is a highly effective curing agent for polyurethanes and epoxy resins, and also functions as a chain extender.[10] Its liquid form and lower toxicity compared to some traditional aromatic diamines like 4,4'-methylenebis(2-chloroaniline) (MOCA) make it a preferred choice in many applications.[6]
Curing Agent for Polyurethane Elastomers
DMTDA reacts with isocyanate prepolymers to form a cross-linked polyurethane network. This process is fundamental to the production of cast polyurethane elastomers, reaction injection molding (RIM) parts, and spray polyurea elastomers (SPUA).[2]
Logical Relationship of DMTDA in Polyurethane Formulation
Caption: Role of DMTDA in polyurethane elastomer formulation.
Curing Agent for Epoxy Resins
DMTDA can also be used as a curing agent for epoxy resins, contributing to the final properties of the cured material.[2] The amine groups of DMTDA react with the epoxide groups of the resin to form a rigid, cross-linked thermoset polymer.
Table 3: Applications of DMTDA
| Application Area | Specific Use |
| Polyurethanes | Curing agent for cast elastomers, RIM, SPUA, adhesives[2] |
| Epoxy Resins | Curing agent[2] |
| Industrial | Polyurethane rubber rollers, stamping, coatings[4][6] |
| Automotive | Components requiring high performance and durability[4] |
| Construction | Sealants, coatings[5] |
| Textiles & Paper | Finishing and coating applications[10] |
Experimental Protocols for Polymer Curing (General Overview)
Detailed experimental protocols are highly dependent on the specific polymer system and desired final properties. However, a general workflow can be described.
Polyurethane Elastomer Casting
-
Prepolymer Preparation: A polyurethane prepolymer is prepared by reacting a polyol with a diisocyanate.
-
Degassing: The prepolymer is degassed under vacuum to remove any dissolved gases.
-
Mixing: The liquid DMTDA is mixed with the prepolymer at a specific stoichiometric ratio. The mixture is thoroughly stirred.
-
Casting: The mixture is poured into a preheated mold.
-
Curing: The mold is placed in an oven for a specified time and temperature to allow the curing reaction to complete.
-
Demolding and Post-Curing: The cured elastomer is removed from the mold and may undergo a post-curing process to ensure complete reaction and stable properties.
Epoxy Resin Curing
-
Resin and Curing Agent Preparation: The epoxy resin and DMTDA are preheated to reduce their viscosity.
-
Mixing: The epoxy resin and DMTDA are mixed in a stoichiometric ratio.
-
Degassing: The mixture is degassed to remove air bubbles.
-
Casting and Curing: The mixture is poured into a mold and cured in an oven following a specific temperature profile.
Safety and Handling
DMTDA is considered to have low chronic toxicity, especially when compared to other aromatic diamines like MOCA.[6] However, it is still a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound, as the primary component of DMTDA, is a versatile and industrially significant molecule. Its liquid state at room temperature, coupled with its performance as a curing agent, has led to its widespread adoption in the production of high-performance polymers. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for scientists and researchers. Further investigation into specific formulations and reaction kinetics will undoubtedly continue to expand its utility in materials science and potentially other fields.
References
- 1. chinayaruichem.com [chinayaruichem.com]
- 2. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thno.org [thno.org]
- 5. Ethacure 300 DMTDA CAS 106264-79-3 – Manufature of PU foam Material and Products [leticiachem.com]
- 6. rsc.org [rsc.org]
- 7. ar.chinayaruichem.com [ar.chinayaruichem.com]
- 8. Determination of toluenediamine isomers by capillary gas chromatography and chemical ionization mass spectrometry with special reference to the biological monitoring of 2,4- and 2,6-toluene diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5302755A - Method for DMTDA production - Google Patents [patents.google.com]
- 10. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]
In-Depth Technical Guide: Synthesis and Characterization of Dimethylthiotoluenediamine (DMTDA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethylthiotoluenediamine (DMTDA), a crucial component in various industrial applications, notably as a curative for polyurethanes and epoxy resins. This document details the synthetic route, experimental protocols, and in-depth characterization methodologies.
Introduction
Dimethylthiotoluenediamine (DMTDA) is an aromatic diamine that exists as a mixture of isomers, primarily 3,5-dimethylthio-2,4-toluenediamine and 3,5-dimethylthio-2,6-toluenediamine. Its liquid form at room temperature and low volatility make it a desirable and safer alternative to traditional solid curatives. This guide focuses on the prevalent synthesis method and the analytical techniques required for its characterization.
Synthesis of Dimethylthiotoluenediamine
The primary industrial synthesis of DMTDA involves the direct thioalkylation of toluenediamine (TDA) with dimethyl disulfide (DMDS). This reaction is typically catalyzed by a Lewis acid, with copper iodide being a frequently cited example. The reaction proceeds at elevated temperatures.
A general chemical equation for the synthesis is as follows:
C₇H₁₀N₂ (TDA) + 2 CH₃SSCH₃ (DMDS) → C₉H₁₄N₂S₂ (DMTDA) + 2 CH₃SH
Experimental Protocol: Synthesis of DMTDA
This protocol is a generalized procedure based on available literature. Researchers should conduct their own risk assessment and optimization.
Materials:
-
Toluenediamine (TDA) (mixture of isomers)
-
Dimethyl disulfide (DMDS)
-
Copper (I) iodide (CuI) or another suitable Lewis acid catalyst
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple.
-
Heating mantle
-
Distillation apparatus for vacuum distillation
Procedure:
-
The reaction vessel is charged with toluenediamine and the catalyst.
-
The flask is flushed with an inert gas, and the mixture is heated to approximately 120-150°C with stirring.
-
Dimethyl disulfide is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is exothermic.
-
After the addition is complete, the reaction mixture is held at a temperature between 140-160°C for several hours to ensure the completion of the reaction.
-
Reaction progress can be monitored by Gas Chromatography (GC) to observe the disappearance of TDA and the formation of DMTDA.
-
Upon completion, the excess DMDS and the by-product methanethiol are removed by distillation at atmospheric pressure.
-
The crude DMTDA is then purified by vacuum distillation to yield the final product as a light-yellow liquid.
Synthesis Workflow
In-Depth Technical Guide on 2,4-Diamino-3,5-dimethylthiotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diamino-3,5-dimethylthiotoluene, commonly known as Dimethyl Thio-Toluene Diamine (DMTDA), is an aromatic diamine with the CAS number 106264-79-3.[1][2] It is a significant industrial chemical primarily utilized as a curing agent and chain extender in the production of polyurethane and epoxy resins.[3][4] This compound is a liquid at room temperature, which offers processing advantages over solid aromatic diamines.[5] DMTDA is typically a mixture of isomers, predominantly the 2,4- and 2,6-isomers.[1][5] Its molecular formula is C₉H₁₄N₂S₂.[2] This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols, and key applications of this compound.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 106264-79-3 | [1][2] |
| Molecular Formula | C₉H₁₄N₂S₂ | [2] |
| Molecular Weight | 214.36 g/mol | [1] |
| Appearance | Light yellow to amber transparent liquid | [5] |
| Boiling Point | 200 °C (at 1.68 mmHg) | [5] |
| Density | 1.206 g/cm³ | [5] |
| Refractive Index | 1.659 | [2] |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic C-H | δ 6.0-7.5 ppm |
| N-H (Amine) | δ 3.0-5.0 ppm | |
| Ar-CH₃ | δ 2.0-2.5 ppm | |
| S-CH₃ | δ 2.0-3.0 ppm | |
| ¹³C NMR | Aromatic C | δ 110-160 ppm |
| Ar-CH₃ | δ 15-25 ppm | |
| S-CH₃ | δ 10-25 ppm | |
| IR Spectroscopy | N-H Stretch (Amine) | 3300-3500 cm⁻¹ |
| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | |
| C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ | |
| C-N Stretch | 1250-1350 cm⁻¹ | |
| C-S Stretch | 600-800 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 214 |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available. However, standard methodologies for organic compounds of this nature are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
¹H NMR Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard proton pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: A carbon pulse sequence, often with proton decoupling, is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid, the spectrum of this compound can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).
Mass Spectrometry (MS)
-
Sample Introduction: The liquid sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, which would likely cause fragmentation of the molecule. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable and more likely to show the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Applications and Reaction Pathways
This compound is primarily used as a curing agent for polyurethane and epoxy resins.[3][4] In these applications, the amine groups of DMTDA react with isocyanate groups (in polyurethanes) or epoxide groups (in epoxy resins) to form a cross-linked polymer network. This cross-linking imparts desirable mechanical properties such as durability, chemical resistance, and thermal stability to the final material.[6]
Polyurethane Curing Pathway
The following diagram illustrates the general reaction pathway for the curing of a diisocyanate with this compound to form a polyurea linkage.
Experimental Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic characterization of this compound is depicted below.
References
- 1. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]
- 2. chemnet.com [chemnet.com]
- 3. Page loading... [guidechem.com]
- 4. gantrade.com [gantrade.com]
- 5. Ethacure 300 DMTDA CAS 106264-79-3 – Manufature of PU foam Material and Products [leticiachem.com]
- 6. CAS # 106264-79-3, Dimethyl thio-toluene diamine, 3,5-Dimethylthio-2,4-toluenediamine, this compound - chemBlink [chemblink.com]
In-Depth Technical Guide to the Physical and Chemical Properties of Dimethylthiotoluenediamine (DMTDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylthiotoluenediamine (DMTDA), commercially known as Ethacure 300, is a liquid aromatic diamine primarily used as a curative for polyurethane and epoxy resins.[1][2] It exists as a mixture of 2,4- and 2,6-isomers, which imparts it with a low melting point and a liquid state at room temperature, offering significant processing advantages over solid curatives like 4,4'-Methylenebis(2-chloroaniline) (MOCA).[3][4] This document provides a comprehensive overview of the physical and chemical properties of DMTDA, detailed experimental protocols for their determination, and a discussion of its primary chemical reactions. This guide is intended for professionals in research, development, and quality control who require a deep technical understanding of this compound.
Chemical Identity
DMTDA is a substituted toluenediamine with two methylthio groups on the aromatic ring. It is typically supplied as a mixture of isomers, predominantly 3,5-dimethylthio-2,4-toluenediamine and 3,5-dimethylthio-2,6-toluenediamine.[3]
| Identifier | Value |
| Chemical Name | Dimethylthiotoluenediamine (mixture of isomers) |
| CAS Number | 106264-79-3 |
| EC Number | 403-240-8 |
| Molecular Formula | C₉H₁₄N₂S₂ |
| Synonyms | DMTDA, Ethacure 300, 3,5-Dimethylthio-2,4-(or 2,6-)toluenediamine, Bis(methylthio)toluenediamine |
Physical Properties
DMTDA is a light yellow to amber, transparent liquid at ambient temperatures.[1] Its liquid nature is a key advantage, eliminating the melting step required for solid curatives and reducing the risk of airborne dust exposure.[4] The quantitative physical properties are summarized in the table below.
| Property | Value | Unit |
| Appearance | Light yellow to amber transparent liquid | - |
| Molecular Weight | 214.36 | g/mol |
| Boiling Point | ~200 (at 1.68 mmHg) | °C |
| Density | ~1.206 | g/cm³ at 20°C |
| Refractive Index | ~1.659 | - |
| Flash Point | ~163 - 176 | °C |
| Viscosity | ~690 | cPs at 20°C |
| Water Solubility | 162 | mg/L at 20°C |
| Vapor Pressure | 10 | Pa at 25°C |
| LogP | 2.5 | at 20°C |
Chemical Properties
The chemical characteristics of DMTDA are defined by the reactivity of its two primary amine groups and the influence of the electron-donating methyl and methylthio substituents on the aromatic ring.
| Property | Value | Unit |
| Isomer Ratio (2,4- / 2,6-) | ~77-80 / 17-20 | % / % |
| Amine Value | 525 - 535 | mg KOH/g |
| Equivalent Weight | ~107 | g/eq |
| Water Content | ≤ 0.1 | % |
Experimental Protocols
The determination of the physical and chemical properties of DMTDA follows standardized methodologies, typically those established by ASTM International. Below are detailed descriptions of the protocols for key experiments.
Determination of Boiling Point (Micro Method)
The boiling point of DMTDA at reduced pressure is determined using a micro-boiling point apparatus, such as a Thiele tube, to ensure uniform heating of a small sample.
-
Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), heat source.
-
Procedure:
-
A small amount of DMTDA (~0.5 mL) is placed into the small test tube.
-
A capillary tube is placed inside the test tube with its open end submerged in the liquid.
-
The assembly is attached to a thermometer and placed in a Thiele tube filled with a heat-transfer fluid (e.g., mineral oil).[5]
-
The apparatus is connected to a vacuum source to achieve the desired pressure (e.g., 1.68 mmHg).
-
The Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube as the air inside expands.[6]
-
Heating is continued until a continuous and rapid stream of bubbles is observed, indicating the liquid is boiling.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[5]
-
Determination of Viscosity
The viscosity of liquid amines like DMTDA is typically measured using a rotational viscometer, following principles outlined in ASTM D2196 or ASTM D4878.
-
Apparatus: Rotational viscometer (e.g., Brookfield type), appropriate spindle, temperature-controlled water bath.
-
Procedure:
-
The viscometer is calibrated according to the manufacturer's instructions.
-
The DMTDA sample is brought to the specified temperature (e.g., 20°C) using the water bath.
-
A suitable spindle is selected based on the expected viscosity of the liquid.
-
The spindle is immersed in the DMTDA sample to the marked level.
-
The viscometer is operated at a specified rotational speed, and the torque reading is allowed to stabilize.
-
The viscosity in centipoise (cPs) is calculated from the torque reading, spindle type, and rotational speed using the instrument's calibration chart.
-
Determination of Flash Point (Closed-Cup Method)
The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus, in accordance with ASTM D93. This method is suitable for liquids with viscosities like that of DMTDA.[2]
-
Apparatus: Pensky-Martens closed-cup flash tester, heat source, ignition source.
-
Procedure:
-
A specified volume of the DMTDA sample (e.g., 75 mL) is placed into the test cup.[2]
-
The lid is secured, and the sample is heated at a slow, constant rate while being stirred.
-
At specified temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[2]
-
The observed flash point is corrected for any deviation from standard atmospheric pressure.
-
Determination of Amine Value
The amine value, representing the total basicity of the sample, is determined by potentiometric titration as described in ASTM D2073 or ASTM D6979.[1]
-
Apparatus: Potentiometric titrator with a suitable electrode (e.g., combination pH electrode), burette, beaker, magnetic stirrer.
-
Reagents: Glacial acetic acid (solvent), perchloric acid in glacial acetic acid (titrant).
-
Procedure:
-
A precisely weighed amount of DMTDA is dissolved in glacial acetic acid in a beaker.
-
The electrode is immersed in the solution, and the initial potential is recorded.
-
The solution is titrated with a standardized solution of perchloric acid in glacial acetic acid. The titrant is added in small increments, and the potential is recorded after each addition.
-
The titration is continued past the equivalence point, which is identified by the largest potential change for a given volume increment.
-
A blank titration is performed on the solvent alone.
-
The amine value is calculated in mg KOH/g based on the volume of titrant used to reach the equivalence point, its concentration, and the mass of the sample.
-
Spectroscopic Properties (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons (Ar-H): A signal is expected in the aromatic region (~6.0-7.5 ppm). Due to the asymmetric substitution pattern of the isomers, this may appear as a complex multiplet or multiple distinct signals.
-
Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 3.5-5.0 ppm. The chemical shift can be highly variable depending on solvent, concentration, and temperature.
-
Methylthio Protons (-S-CH₃): Sharp singlets are expected for the methyl groups attached to the sulfur atoms, likely in the 2.0-2.5 ppm region. The two methylthio groups on each isomer may be in slightly different chemical environments, potentially leading to multiple singlets.
-
Toluene Methyl Protons (Ar-CH₃): A sharp singlet for the methyl group on the toluene ring is expected, typically around 2.0-2.4 ppm.
¹³C NMR Spectroscopy
-
Aromatic Carbons (Ar-C): Multiple signals are expected in the 110-150 ppm range. Carbons bonded to nitrogen (C-NH₂) and sulfur (C-S) will be significantly shifted.
-
Methylthio Carbons (-S-CH₃): Signals for the methylthio carbons are expected in the aliphatic region, likely around 15-25 ppm.
-
Toluene Methyl Carbon (Ar-CH₃): A signal for the toluene methyl carbon is also expected in the aliphatic region, typically around 20-25 ppm.
FT-IR Spectroscopy
-
N-H Stretching: A pair of medium-to-strong absorption bands is expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
-
C-H Stretching (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).
-
C-H Stretching (Aliphatic): Medium to strong bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the methyl groups.
-
C=C Stretching (Aromatic Ring): Several sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region.
-
N-H Bending: A medium to strong band is expected around 1600-1650 cm⁻¹.
-
C-N Stretching: A medium-intensity band is expected in the 1250-1350 cm⁻¹ region.
-
C-S Stretching: Weak bands may appear in the 600-800 cm⁻¹ region.
Chemical Synthesis and Reaction Pathways
Synthesis of DMTDA
The industrial synthesis of DMTDA typically involves the direct thioalkylation of toluenediamine (TDA) with dimethyl disulfide (DMDS). This reaction is catalyzed by a Lewis acid, such as copper iodide.
Caption: General workflow for the synthesis of DMTDA.
Reaction as a Polyurethane Curative
DMTDA's primary application is as a chain extender and curative for polyurethane prepolymers. The two primary amine groups (-NH₂) on DMTDA react with the isocyanate groups (-NCO) of the prepolymer. This reaction forms stable urea linkages, creating a cross-linked, high-performance elastomer.
Caption: Reaction pathway of DMTDA with isocyanate groups.
The reactivity of DMTDA is lower than that of other diamine curatives like Diethyl Toluenediamine (DETDA), which provides a longer pot life and allows for more controlled processing, especially in applications like casting and reaction injection molding (RIM).
Safety and Handling
DMTDA is considered a low-toxicity alternative to MOCA.[4] However, it is still a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. It can cause skin and eye irritation. For detailed safety information, the Safety Data Sheet (SDS) provided by the supplier should always be consulted.
References
- 1. media.erapol.com.au [media.erapol.com.au]
- 2. watson-int.com [watson-int.com]
- 3. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. Cas 106264-79-3,Dimethyl thio-toluene diamine | lookchem [lookchem.com]
- 6. univarsolutions.com [univarsolutions.com]
2,4-Diamino-3,5-dimethylthiotoluene safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2,4-Diamino-3,5-dimethylthiotoluene
This guide provides comprehensive safety and handling information for this compound (CAS No. 106264-79-3), also known as Dimethylthiotoluenediamine (DMTDA), intended for researchers, scientists, and drug development professionals. It covers hazard identification, personal protection, emergency procedures, and detailed experimental protocols for toxicity assessment.
Chemical Identification and Physical Properties
This compound is a liquid aromatic amine primarily used as a curing agent for polyurethanes and polyureas.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H14N2S2 | [2][3] |
| Molecular Weight | 214.36 g/mol | [2][4] |
| Appearance | Amber liquid | [4] |
| Boiling Point | 200 °C (at 1.68 mmHg) | [2][3] |
| Density | 1.206 g/cm³ | [2][3] |
| Vapor Pressure | 10 Pa at 25°C | [2] |
| Water Solubility | 162 mg/L at 20°C | [2] |
| LogP (Octanol-Water Partition Coefficient) | 2.5 at 20°C | [2] |
Hazard Identification and Classification
This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5] The key hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[5] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[5] |
| Hazardous to the Aquatic Environment (Long-term) | 1 | H410: Very toxic to aquatic life with long lasting effects.[5] |
GHS Label Elements:
-
Pictograms:
-
-
Signal Word: Warning[5]
Experimental Protocols for Toxicity Assessment
The toxicity data for this compound are derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the methodologies for the key toxicological endpoints.
Acute Oral Toxicity
The acute oral toxicity is typically determined using the OECD Test Guideline 423 ("Acute Toxic Class Method").[5] This method is a stepwise procedure using a small number of animals to classify a substance into a GHS toxicity category.[5]
Methodology:
-
Animal Selection: Healthy, young adult rodents (usually female rats) are used.[6]
-
Dosing: A group of three animals is administered the chemical orally at a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[7]
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]
-
Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.[5] This continues until enough information is gathered to classify the substance.[5]
Acute Dermal Toxicity
Acute dermal toxicity is assessed following OECD Test Guideline 402.[8] This test provides information on health hazards arising from a single, short-term dermal exposure.[9]
Methodology:
-
Animal Selection: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used.[6]
-
Preparation: The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.[6]
-
Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface.[10] The area is then covered with a porous gauze dressing for a 24-hour exposure period.[10]
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[8] Body weight is recorded weekly.[8] A gross necropsy is performed at the end of the study.[8]
Skin Sensitization
The potential for a chemical to cause skin sensitization is evaluated using methods like the OECD Test Guideline 429 (Local Lymph Node Assay - LLNA).[4] The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of a sensitization response.[4]
Methodology:
-
Animal Selection: Mice are typically used for the LLNA.[4]
-
Application: The test substance is applied to the dorsal surface of the ears of the test animals for three consecutive days.[4]
-
Lymphocyte Proliferation Measurement: Five days after the first application, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. The animals are euthanized, and the draining auricular lymph nodes are excised. The incorporation of the radiolabel into the lymph node cells is measured, which is proportional to the lymphocyte proliferation.[4]
-
Data Analysis: A stimulation index (SI) is calculated by comparing the proliferation in the test group to the control group. An SI of 3 or greater is considered a positive result for skin sensitization.[4]
Aquatic Toxicity
The toxicity to aquatic organisms is assessed using standardized tests such as the OECD Test Guideline 203 for fish.[11]
Methodology:
-
Test Organisms: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss), is used.[5][12]
-
Exposure: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.[11]
-
Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[11]
-
Data Analysis: The concentration that is lethal to 50% of the test organisms (LC50) is calculated at the end of the exposure period.[12]
Safety and Handling Precautions
Given the hazardous nature of this compound, strict safety protocols must be followed in a laboratory or industrial setting.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible.[13]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4][5]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.[4][5]
-
Respiratory Protection: If ventilation is inadequate or if aerosols or vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.[4]
Safe Handling and Storage
-
Wash hands thoroughly after handling.[5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[13]
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation or a rash occurs.[4][5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.[4][5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][5]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[5]
Visualizations
Safe Handling Workflow
The following diagram illustrates a standard workflow for safely handling this compound in a research environment.
Caption: Workflow for safe handling of this compound.
Hazard Management Logic
This diagram shows the logical relationship between the inherent hazards of the chemical, potential exposure routes, and the control measures implemented to ensure safety.
Caption: Relationship between hazard, exposure, and control measures.
References
- 1. researchgate.net [researchgate.net]
- 2. altex.org [altex.org]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 10. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 11. laboratuar.com [laboratuar.com]
- 12. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 13. criver.com [criver.com]
- 14. Skin sensitisation, OECD Test guideline 406 .pptx [slideshare.net]
The Evolution of Steric Hindrance: A Historical and Technical Guide to Aromatic Diamines
For Immediate Release
A comprehensive technical guide detailing the historical development, synthesis, and application of sterically hindered aromatic diamines. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a retrospective look at the evolution of these crucial chemical building blocks and their expanding role in modern science.
Introduction: The Dawn of Hindered Amines
The story of sterically hindered aromatic diamines is one of chemists learning to master spatial control at the molecular level. The introduction of bulky substituents ortho to the amino groups in an aromatic diamine profoundly alters its chemical reactivity and physical properties. This steric hindrance, the non-bonding interactions that influence the shape and reactivity of molecules, has been harnessed to create unique and highly valuable compounds.[1] Early research into aromatic amines primarily focused on their use as dye precursors, where high reactivity was often desirable.[2] However, as the understanding of reaction mechanisms and molecular geometry grew, so did the appreciation for the subtle yet powerful influence of steric hindrance.
The initial development of sterically hindered aromatic diamines can be traced back to the broader history of aromatic amine synthesis. Classic methods, such as the reduction of dinitroarenes, were the workhorses for producing a variety of aromatic diamines. These methods, while effective, often lacked the precision to selectively introduce steric bulk. The evolution of organic synthesis, particularly the advent of catalytic and organometallic chemistry, has provided more refined tools for the targeted synthesis of these sterically encumbered molecules.[3][4]
Early Synthetic Methodologies: The Foundational Chemistry
The earliest and most straightforward route to aromatic diamines, including sterically hindered variants, involved the nitration of an aromatic precursor followed by reduction. This two-step process, while conceptually simple, laid the groundwork for the production of key industrial intermediates.
Key Early Examples and Their Synthesis
1. 2,6-Diaminotoluene: A crucial monomer in the production of polyurethanes, 2,6-diaminotoluene is a prime example of an early sterically hindered aromatic diamine.[5] Its synthesis traditionally involves the nitration of toluene to produce a mixture of dinitrotoluene isomers, followed by the separation and subsequent reduction of the 2,6-dinitrotoluene isomer.[6][7]
Experimental Protocol: Synthesis of 2,6-Diaminotoluene via Dinitrotoluene Reduction
-
Step 1: Nitration of Toluene. Toluene is treated with a mixture of nitric acid and sulfuric acid to yield a mixture of dinitrotoluene isomers. The reaction conditions are carefully controlled to favor the formation of the 2,4- and 2,6-isomers.
-
Step 2: Isomer Separation. The mixture of dinitrotoluene isomers is separated, often through crystallization or distillation, to isolate the 2,6-dinitrotoluene.
-
Step 3: Reduction. The purified 2,6-dinitrotoluene is then reduced to 2,6-diaminotoluene. A common laboratory and industrial method for this reduction is catalytic hydrogenation using a palladium-on-carbon catalyst.[7] Alternatively, reduction with metals in acidic media, such as iron or tin in hydrochloric acid, can be employed.[6]
2. 2,4,6-Trimethyl-1,3-phenylenediamine (2,4-Diaminomesitylene): The introduction of three methyl groups on the aromatic ring provides significant steric hindrance around the amino groups. This diamine is a valuable monomer for high-performance polymers.[8] Its synthesis follows a similar nitration and reduction pathway starting from mesitylene (1,3,5-trimethylbenzene).
Experimental Protocol: Synthesis of 2,4,6-Trimethyl-1,3-phenylenediamine
-
Step 1: Dinitration of Mesitylene. Mesitylene is reacted with a nitrating agent, typically a mixture of nitric and sulfuric acids, to introduce two nitro groups onto the aromatic ring, yielding 1,3-dinitro-2,4,6-trimethylbenzene.[9]
-
Step 2: Hydrogenation. The resulting dinitro compound is then subjected to catalytic hydrogenation. A nickel catalyst is often employed for this reduction, carried out under hydrogen pressure at elevated temperatures.[9][10] The reaction yields 2,4,6-trimethyl-1,3-phenylenediamine with high purity.
Caption: Early synthetic routes to sterically hindered aromatic diamines.
The "Proton Sponge" Era: A Leap in Basicity and Low Nucleophilicity
A significant milestone in the history of sterically hindered aromatic diamines was the discovery of 1,8-bis(dimethylamino)naphthalene (DMAN), famously trademarked as "Proton Sponge". First reported by Roger Alder and his coworkers in 1968, this molecule exhibited exceptionally high basicity for an aromatic amine, coupled with very low nucleophilicity.[11][12] This unique combination of properties is a direct consequence of the severe steric strain between the two dimethylamino groups at the peri-positions of the naphthalene ring. Upon protonation, this strain is relieved as the proton is held in a strong intramolecular hydrogen bond between the two nitrogen atoms, making the protonated form unusually stable.[11][13]
Experimental Protocol: Synthesis of 1,8-Bis(dimethylamino)naphthalene (Proton Sponge)
The original synthesis by Alder and subsequent modifications typically involve the exhaustive methylation of 1,8-diaminonaphthalene.
-
Starting Material: 1,8-Diaminonaphthalene.
-
Methylating Agent: A strong methylating agent such as dimethyl sulfate or methyl iodide is used in excess.
-
Base: A base, such as sodium hydride or potassium carbonate, is used to deprotonate the amino groups, facilitating methylation.
-
Solvent: An inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used.
-
Procedure: 1,8-diaminonaphthalene is dissolved in the solvent and treated with the base. The methylating agent is then added, and the reaction mixture is heated to drive the exhaustive methylation to completion. The product is then isolated and purified.
Caption: The protonation and strain relief mechanism of a "Proton Sponge".
Quantitative Analysis of Basicity: The Ortho Effect
The steric hindrance in these diamines has a profound impact on their basicity. The "ortho effect" describes the observation that ortho-substituted anilines are generally weaker bases than aniline itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[14][15][16] This is attributed to a combination of steric hindrance to protonation and disruption of the solvation of the resulting ammonium ion. However, in the case of "proton sponges," the relief of steric strain upon protonation dramatically increases basicity.
| Compound | pKa of Conjugate Acid | Reference |
| Aniline | 4.63 | [17] |
| o-Toluidine | 4.44 | [18] |
| 2,6-Dimethylaniline | 3.85 | [18] |
| 1,8-Bis(dimethylamino)naphthalene (DMAN) | 12.1 | [12] |
Evolution of Synthetic Methods: Towards Catalytic Efficiency
While the classic nitration-reduction sequence remains relevant, modern organic synthesis has seen a shift towards more efficient and selective catalytic methods for the preparation of sterically hindered anilines and diamines. These methods often offer milder reaction conditions, greater functional group tolerance, and improved atom economy.
Key advancements include:
-
Palladium- and Copper-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination and Ullmann condensation have become powerful tools for the formation of C-N bonds, allowing for the synthesis of highly substituted and sterically hindered anilines from aryl halides or triflates and amines.[19]
-
Direct Reductive Amination: This one-pot procedure combines a carbonyl compound with an amine in the presence of a reducing agent to form a more substituted amine. Recent developments have extended this method to the synthesis of sterically hindered tertiary amines from ketones.[20]
-
Catalytic Amination of Aryl Boronic Esters: Copper-catalyzed amination of aryl and heteroaryl boronic esters provides a practical route to both secondary and tertiary sterically hindered anilines under mild conditions.[3][19]
Caption: The evolution of synthetic methods for sterically hindered aromatic diamines.
Applications in Polymer Science: Engineering High-Performance Materials
The unique structural features of sterically hindered aromatic diamines make them invaluable monomers for the synthesis of high-performance polymers, particularly polyimides and epoxy resins.
-
Polyimides: The incorporation of bulky, non-planar diamine monomers into the polyimide backbone disrupts chain packing, leading to increased solubility and processability without significantly compromising their excellent thermal stability.[8][21][22][23] The steric hindrance can also influence the glass transition temperature of the resulting polymer.
-
Epoxy Resins: Sterically hindered aromatic diamines are used as curing agents for epoxy resins.[24][25] The steric bulk around the amine groups slows down the curing reaction, providing a longer pot life and allowing for better processing control, which is particularly important in the fabrication of composites and coatings.[2][26]
Role in Drug Development and Medicinal Chemistry: The Rise of Atropisomerism
The rigid and well-defined three-dimensional structures imparted by steric hindrance are of significant interest in drug design. One of the most fascinating consequences of severe steric hindrance in diaryl systems, including some aromatic diamines, is the phenomenon of atropisomerism . Atropisomers are stereoisomers that result from hindered rotation around a single bond, and they can be stable enough to be isolated as separate enantiomers at room temperature.[27][28]
The first recognized case of atropisomerism was in 6,6'-dinitro-2,2'-diphenic acid in 1922.[28] This concept has since become increasingly relevant in medicinal chemistry, as the different atropisomers of a drug molecule can exhibit distinct pharmacological activities.[29][30][31] Several FDA-approved drugs are atropisomers, and the control of atropisomeric conformation is an emerging strategy for modulating drug properties such as target selectivity and pharmacokinetic profiles.[30][31] While specific signaling pathways directly modulated by sterically hindered aromatic diamines are not extensively documented as a class, their use as scaffolds in the construction of conformationally restricted, atropisomeric drug candidates is a growing area of research.
Caption: Logical workflow of utilizing sterically hindered diamines in atropisomeric drug design.
Conclusion and Future Outlook
From their origins as simple dye intermediates to their current status as sophisticated building blocks for high-performance materials and complex pharmaceuticals, the journey of sterically hindered aromatic diamines showcases the remarkable progress in our ability to design and synthesize molecules with precisely controlled three-dimensional structures. The foundational work on nitration and reduction has given way to a diverse toolbox of catalytic methods, enabling the creation of ever more complex and functional molecules. The discovery of "proton sponges" revolutionized our understanding of basicity in non-aqueous systems, and the growing appreciation for atropisomerism is opening new avenues in drug discovery. As the demand for advanced materials and targeted therapeutics continues to grow, the rich and evolving chemistry of sterically hindered aromatic diamines is poised to play an even more critical role in shaping the future of science and technology.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. threebond.co.jp [threebond.co.jp]
- 3. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-Diaminotoluene | C7H10N2 | CID 13205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN104725242A - Method for synthesizing 2, 6-diaminotoluene - Google Patents [patents.google.com]
- 7. Preparation method of high-purity 2,6-diaminotoluene - Patent CN-104140371-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine - Google Patents [patents.google.com]
- 10. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. The first proton sponge-based amino acids: synthesis, acid–base properties and some reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. sarthaks.com [sarthaks.com]
- 16. byjus.com [byjus.com]
- 17. Aniline - Wikipedia [en.wikipedia.org]
- 18. scribd.com [scribd.com]
- 19. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 23. zeusinc.com [zeusinc.com]
- 24. mdpi.com [mdpi.com]
- 25. US2853467A - Liquid aromatic diamines as curing agents for epoxy ether resins - Google Patents [patents.google.com]
- 26. Sterically Hindered Aromatic Diamines | Polyurethanes and Polyurea | Request Quotes or Samples [tri-iso.com]
- 27. Atropisomer - Wikipedia [en.wikipedia.org]
- 28. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]
- 29. libcatalog.usc.edu [libcatalog.usc.edu]
- 30. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Dimethylthiotoluenediamine (DMTDA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethylthiotoluenediamine (DMTDA), focusing on its isomeric composition, physicochemical properties, and analytical methodologies. DMTDA is a liquid aromatic diamine primarily used as a curative for polyurethane and polyurea elastomers and as a hardening agent for epoxy resins. While its industrial applications are well-documented, this guide also addresses the current state of knowledge regarding its biological activity, which is pertinent to drug development and toxicology research.
Isomeric Composition and Ratios
Commercially available DMTDA, often marketed under the trade name Ethacure 300, is a mixture of two primary positional isomers: 2,4-Dimethylthiotoluenediamine and 2,6-Dimethylthiotoluenediamine.[1][2] The synthesis process, which involves the reaction of toluenediamine with dimethyldisulfide, yields a consistent, non-stoichiometric ratio of these isomers.
The typical isomer ratios found in commercial grades of DMTDA are summarized in the table below.
| Isomer | Common Name Abbreviation | Typical Percentage Range |
| 2,4-Dimethylthiotoluenediamine | 2,4-DMTDA | 77% - 80% |
| 2,6-Dimethylthiotoluenediamine | 2,6-DMTDA | 17% - 20% |
| Other related compounds | - | < 3% |
Table 1: Typical Isomeric Composition of Commercial Dimethylthiotoluenediamine.[1][3]
The relationship between the starting toluenediamine isomers and the final DMTDA product can be visualized as follows:
Physicochemical Properties of the Isomer Mixture
| Property | Value |
| CAS Number | 106264-79-3 |
| Molecular Formula | C₉H₁₄N₂S₂ |
| Molecular Weight | 214.36 g/mol |
| Appearance | Light yellow to amber, low-viscosity liquid |
| Equivalent Weight | 107 g/eq |
| Density (at 20°C) | 1.206 g/cm³ |
| Viscosity (at 25°C) | 420 cps |
| Boiling Point | > 200 °C at 1.68 mmHg |
| Flash Point | 163.4 °C |
| Amine Value | 525-535 mgKOH/g |
| Water Solubility | 162 mg/L at 20°C (Isomer A); 298 mg/L at 20°C (Isomer B) |
| Log P (octanol-water partition coeff.) | 2.37 (Isomer A); 2.63 (Isomer B) |
Table 2: Physicochemical Properties of DMTDA Isomer Mixture.[1][4][5][6]
Experimental Protocols
Synthesis of Dimethylthiotoluenediamine (General Method)
The following protocol is based on the general method described in the patent literature for the synthesis of DMTDA.[7] This should be regarded as a foundational method that may require optimization for specific laboratory conditions.
Materials:
-
Toluenediamine (TDA)
-
Dimethyldisulfide (DMDS)
-
Lewis acid catalyst (e.g., copper(I) iodide - Cu₂I₂)
-
Inert gas (e.g., Nitrogen)
-
Round bottom flask equipped with a magnetic stirrer, heating mantle, condenser, and dropping funnel.
Procedure:
-
Charge the reaction flask with toluenediamine and the catalyst.
-
Flush the system with nitrogen and heat the mixture to approximately 140-160°C.
-
Slowly add dimethyldisulfide to the reaction mixture over a period of several hours, maintaining the temperature within the specified range.
-
Continue to heat and stir the reaction mixture. The progress of the reaction can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) to observe the conversion of TDA to monomethylthiotoluenediamine (MMTDA) and subsequently to DMTDA.
-
Once the reaction is complete, remove the unreacted DMDS, typically by vacuum distillation.
-
The crude DMTDA product can then be purified by vacuum distillation.
Analytical Methodology for Isomer Separation and Quantification
While a specific, validated analytical method for the routine separation and quantification of DMTDA isomers is not widely published, standard analytical techniques can be adapted for this purpose. The following outlines a proposed workflow.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a suitable technique for the separation of positional isomers. A reverse-phase method would likely be effective.
-
Column: A C18 or a Phenyl-Hexyl column could provide the necessary selectivity. For challenging separations, a Phenyl or PFP (Pentafluorophenyl) stationary phase may offer alternative selectivity.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, with a modifier such as formic acid or trifluoroacetic acid to improve peak shape, would be a good starting point.
-
Detection: UV detection at a wavelength where both isomers have significant absorbance would be appropriate.
-
Quantification: Quantification would be achieved by creating a calibration curve with purified standards of each isomer, if available. If not, the relative percentages can be determined by peak area percentage, assuming similar response factors.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC is well-suited for the analysis of volatile and semi-volatile compounds like DMTDA. The mass spectrometer provides definitive identification.
-
Column: A mid-polarity capillary column would likely provide good separation of the isomers.
-
Inlet: A split/splitless inlet would be appropriate.
-
Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode would provide high sensitivity and selectivity.
-
Quantification: An internal standard method would be the most robust approach for accurate quantification.
Quantitative Nuclear Magnetic Resonance (qNMR):
-
Principle: ¹H NMR can be used to determine the ratio of isomers in a mixture without the need for chromatographic separation, provided there are unique, well-resolved signals for each isomer.
-
Procedure: A known amount of the DMTDA sample and an internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum is acquired with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
-
Quantification: The molar ratio of the isomers is determined by comparing the integrals of signals that are unique to the 2,4- and 2,6-isomers.
Toxicological Profile and Biological Activity
The primary use of DMTDA is in industrial polymer applications, and as such, there is a notable lack of research into its interactions with specific biological signaling pathways in the context of drug development. The available information is largely from toxicological studies for industrial hygiene and safety.
Summary of Toxicological Data:
-
Acute Toxicity: DMTDA is considered harmful if swallowed, with an oral LD50 in rats of 1515 mg/kg.[1] It is practically non-toxic dermally.[8]
-
Skin and Eye Irritation: It can cause skin sensitization, leading to allergic reactions upon repeated contact.[9] Eye irritation has also been observed.[8]
-
Mutagenicity and Carcinogenicity: Extensive testing has indicated that DMTDA is not expected to pose a mutagenic or carcinogenic risk when handled with appropriate industrial hygiene practices.[1]
Relevance to Drug Development: Given the absence of data on specific molecular targets or effects on signaling cascades, DMTDA is not currently considered a compound of interest for pharmaceutical development. Researchers in drug development and toxicology should be aware of its potential for skin sensitization and acute oral toxicity. Any investigation into its biological effects would require foundational in vitro screening to identify potential cellular pathways of interest.
Conclusion
Dimethylthiotoluenediamine is an industrially significant chemical, primarily utilized as a mixture of its 2,4- and 2,6-isomers. Its physicochemical properties as a mixture are well-characterized, and standard analytical techniques can be employed for its analysis. The synthesis is a direct thioalkylation of toluenediamine. A significant gap in the current public knowledge exists concerning the biological activity and specific signaling pathway interactions of DMTDA, as well as the discrete properties of its pure isomers. This reflects its historical and current use in materials science rather than life sciences. For professionals in drug development, DMTDA serves as an example of an industrial chemical with a toxicological profile that necessitates careful handling, but for which there is no current evidence to suggest a role as a pharmacological agent.
References
- 1. scribd.com [scribd.com]
- 2. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]
- 3. Ethacure 300 DMTDA CAS 106264-79-3 – Manufature of PU foam Material and Products [leticiachem.com]
- 4. explore.azelis.com [explore.azelis.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. US5302755A - Method for DMTDA production - Google Patents [patents.google.com]
- 8. erapol.com.au [erapol.com.au]
- 9. media.erapol.com.au [media.erapol.com.au]
Dimethyl Thio-Toluene Diamine (DMTDA): An In-depth Technical Guide on its Environmental Impact and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl Thio-Toluene Diamine (DMTDA), a liquid aromatic diamine, is widely utilized as a curative in polyurethane and polyurea systems, as well as in epoxy resins. While it is often marketed as a safer alternative to other aromatic amines like 4,4'-methylenebis(2-chloroaniline) (MOCA), a thorough understanding of its environmental and toxicological profile is crucial for risk assessment and safe handling. This technical guide provides a comprehensive overview of the available data on the environmental fate and toxicity of DMTDA, including detailed summaries of ecotoxicological and mammalian toxicity studies. Due to the limited availability of detailed public data for DMTDA, this guide also incorporates information on the well-studied analogous compound, Toluene Diamine (TDA), to provide a broader context for potential toxicological mechanisms. Methodologies for key experimental protocols are outlined based on standard OECD guidelines, and a proposed signaling pathway for aromatic amine toxicity is presented.
Environmental Impact
The environmental impact of a chemical is determined by its persistence, bioaccumulation potential, and toxicity to aquatic organisms. While specific data on the biodegradability and bioaccumulation of DMTDA is limited in publicly accessible literature, its aquatic toxicity has been characterized.
Ecotoxicity
DMTDA is classified as very toxic to aquatic life with long-lasting effects.[1][2][3] The following table summarizes the key ecotoxicity data available.
Table 1: Ecotoxicity of Dimethyl Thio-Toluene Diamine (DMTDA)
| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 16.9 | 96 hours | [1] |
| Aquatic Crustacea (Daphnia magna) | EC50 | 0.9 | 48 hours | [1] |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | >= 3.3 - <= 4.8 | 72 hours | [1] |
Experimental Protocols:
-
Acute Toxicity Test in Fish (Likely OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short period, typically 96 hours. Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment. Observations of mortality and sublethal effects are recorded at regular intervals.
-
Acute Immobilisation Test in Daphnia (Likely OECD Guideline 202): This test assesses the acute toxicity to Daphnia magna. The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after a 48-hour exposure period.
-
Alga, Growth Inhibition Test (Likely OECD Guideline 201): This study evaluates the effect of a substance on the growth of a freshwater green alga. The EC50 is the concentration that causes a 50% reduction in algal growth over a 72-hour period.
Environmental Fate
-
Persistence and Biodegradation: Many aromatic amines are known to be persistent in the environment. While some studies have shown that acclimated activated sludge can biodegrade Toluene Diamine (TDA), the biodegradability of DMTDA has not been explicitly reported.[4] Standard biodegradability screening tests, such as those described in OECD Guideline 301 (Ready Biodegradability) , would be required to determine the persistence of DMTDA. These tests typically involve exposing the chemical to a microbial inoculum and measuring its degradation over 28 days through parameters like CO2 evolution or dissolved organic carbon removal.
-
Bioaccumulation: The octanol-water partition coefficient (LogP) for DMTDA is reported to be approximately 2.5, suggesting a potential for bioaccumulation in aquatic organisms.[5] A definitive assessment of bioaccumulation potential would require a study following a guideline such as OECD Guideline 305 (Bioaccumulation in Fish) . This test measures the uptake and depuration of a chemical in fish, resulting in a bioconcentration factor (BCF).
Toxicity
The toxicological profile of DMTDA indicates that it is harmful if swallowed and may cause an allergic skin reaction.[1][2][3]
Mammalian Toxicity
The following table summarizes the available mammalian toxicity data for DMTDA.
Table 2: Mammalian Toxicity of Dimethyl Thio-Toluene Diamine (DMTDA)
| Route | Test Species | Endpoint | Value | Classification | Reference |
| Oral | - | - | - | Harmful if swallowed (Category 4) | [1][2][3] |
| Dermal | Rabbit | LD50 | > 2000 mg/kg bw | Not Classified | [2] |
| Skin Sensitization | - | - | - | May cause an allergic skin reaction (Category 1) | [1][2][3] |
Experimental Protocols:
-
Acute Oral Toxicity (Likely OECD Guideline 423): This method is used to determine the acute toxicity of a substance after a single oral dose. Animals are administered the substance by gavage and observed for up to 14 days for signs of toxicity and mortality. The results are used to classify the substance into a toxicity category.
-
Acute Dermal Toxicity (Likely OECD Guideline 402): This test evaluates the toxicity of a substance applied to the skin. A single dose is applied to a shaved area of the skin, and the animals are observed for toxic effects and mortality over 14 days.
-
Skin Sensitization (Likely OECD Guideline 429 - Local Lymph Node Assay): This assay assesses the potential of a substance to induce skin sensitization. The test substance is applied to the ears of mice, and the proliferation of lymphocytes in the draining lymph nodes is measured as an indicator of a sensitization response.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
While some sources claim that DMTDA is not a suspected carcinogen and has low chronic toxicity, there is a lack of publicly available long-term studies to substantiate these claims. In contrast, some isomers of the related compound, Toluene Diamine (TDA), have been shown to be carcinogenic and mutagenic in animal studies.[2] Therefore, a cautious approach is warranted until more specific data on DMTDA becomes available.
-
Mutagenicity: A standard battery of genotoxicity tests, including an Ames test (OECD Guideline 471) and an in vitro mammalian chromosomal aberration test (OECD Guideline 473) , would be necessary to evaluate the mutagenic potential of DMTDA.
-
Carcinogenicity: A long-term carcinogenicity bioassay in rodents, following a protocol like OECD Guideline 451 , would be required to definitively assess the carcinogenic potential of DMTDA.
-
Reproductive Toxicity: To evaluate potential effects on reproduction and development, studies such as the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421) or a Two-Generation Reproduction Toxicity Study (OECD Guideline 416) would be necessary.
Signaling Pathways and Mechanisms of Toxicity
Specific studies on the signaling pathways involved in DMTDA toxicity are not available. However, based on the known mechanisms of toxicity for aromatic amines, a plausible pathway can be proposed. The toxicity of many aromatic amines is dependent on their metabolic activation, primarily through N-oxidation, to form reactive intermediates that can lead to cellular damage.
Proposed Signaling Pathway for Aromatic Amine Toxicity
The following diagram illustrates a generalized signaling pathway for the toxicity of aromatic amines, which may be relevant for DMTDA.
Caption: Proposed metabolic activation and toxicity pathway for aromatic amines.
Experimental Workflow for Investigating Toxicity Pathways
References
A Comprehensive Technical Review of 2,4-Diamino-3,5-dimethylthiotoluene (DMTDA) Applications in Polymer Chemistry
For Researchers, Scientists, and Professionals in Material and Chemical Sciences
Disclaimer: A thorough review of scientific literature and commercial data indicates that the primary applications of 2,4-Diamino-3,5-dimethylthiotoluene are in the field of polymer chemistry. There is no significant evidence to suggest its use in drug development or other biomedical applications involving biological signaling pathways. This guide will therefore focus on its well-documented role as a curing agent and chain extender in polyurethane and polyurea systems.
Introduction
This compound, commonly known as Dimethylthiotoluenediamine (DMTDA), is a liquid aromatic diamine that has garnered significant attention in the polymer industry.[1][2] It is widely recognized under the trade name Ethacure 300 and serves as a highly effective curing agent (or curative) and chain extender for polyurethane, polyurea, and epoxy resins.[2][3][4] DMTDA is typically a mixture of 2,4- and 2,6-isomers, with the 2,4-isomer being the major component.[5][6]
Its liquid state at room temperature offers considerable processing advantages over solid curatives like 4,4'-Methylene-bis(2-chloroaniline) (MOCA), as it obviates the need for a melting step and allows for lower processing temperatures.[2][4] Furthermore, DMTDA is considered to have a more favorable toxicological profile compared to some traditional aromatic diamine curatives, contributing to its increasing adoption in various industrial applications.[7][8]
This technical guide provides a detailed overview of the applications of DMTDA, with a focus on its role in polyurethane systems. It includes a summary of quantitative performance data, detailed experimental protocols, and a workflow diagram for polyurethane synthesis.
Core Applications
The principal application of DMTDA is as a curative in the synthesis of polyurethane and polyurea elastomers.[1] It is also utilized as a curing agent for epoxy resins.[9]
Polyurethane and Polyurea Systems
In polyurethane and polyurea synthesis, DMTDA functions as a chain extender, reacting with isocyanate-terminated prepolymers to build high-molecular-weight polymers.[2] The steric hindrance provided by the methyl and methylthio groups on the aromatic ring slows down the reaction rate with isocyanates, which allows for better processing control and a longer pot life.[2][10] This controlled reactivity is crucial for applications such as casting, reaction injection molding (RIM), and spray coatings.[2][4][6]
The incorporation of DMTDA into the polymer backbone significantly enhances the material's physical and chemical properties, including:
-
Mechanical Strength: Polyurethanes cured with DMTDA exhibit high tensile strength, modulus, and tear strength.[11]
-
Durability: It imparts excellent abrasion and wear resistance.[1][7]
-
Chemical and Thermal Resistance: The resulting polymers show enhanced resistance to chemicals, weathering, and thermal degradation.[1][7][8]
These properties make DMTDA-cured polyurethanes and polyureas suitable for a wide range of demanding applications, such as wheels, rollers, industrial flooring, protective coatings, and automotive components.[1][7]
Data Presentation: Performance of DMTDA-Cured Polyurethanes
The following tables summarize the physical and mechanical properties of polyurethane elastomers cured with DMTDA (Ethacure 300). The data is compiled from various technical datasheets and is presented for comparative analysis.
Physical and Chemical Properties of DMTDA
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 106264-79-3 | [1] |
| Molecular Formula | C₉H₁₄N₂S₂ | [1] |
| Molecular Weight | 214.36 g/mol | [4] |
| Appearance | Light yellow to amber liquid | [6][12] |
| Boiling Point | 200°C (at 1.68 mmHg) | [6] |
| Density | 1.206 g/cm³ (at 25°C) | [6] |
| Viscosity | 690 cSt (at 20°C) | [3] |
| Equivalent Weight | 107 (with isocyanates) | [3][12] |
Mechanical Properties of DMTDA-Cured Polyurethane Elastomers
The mechanical properties of the final polyurethane product are highly dependent on the stoichiometry (the ratio of curative to prepolymer). The "% Theory" or "Amine/Iso Ratio" indicates the amount of curative used relative to the theoretical amount required to react with all isocyanate groups.
| Amine/Iso Ratio | Hardness (Shore A) | Tensile Strength (psi) | Elongation (%) | Die C Tear (psi) |
| 0.85 | - | 3870 | 331 | 296 |
| 0.95 | - | 4758 | 398 | 355 |
| 1.00 | - | 5149 | 436 | 367 |
| 1.05 | - | 5205 | 479 | 399 |
| Data derived from a TDI-based prepolymer with 4.26% NCO content.[11] |
Comparison of DMTDA and MOCA Cured Polyurethanes
DMTDA is often used as an alternative to MOCA. The following table provides a comparison of the mechanical properties of TDI prepolymer-based polyurethanes cured with DMTDA (Ethacure 300) and MOCA at a 0.95 amine/iso ratio.
| Property | DMTDA (Ethacure 300) | MOCA |
| Hardness (Shore A) | 88 | 90 |
| Tensile Strength (psi) | 5100 | 5200 |
| Elongation (%) | 420 | 400 |
| Split Tear (pli) | 120 | 100 |
| Conditions: TDI prepolymer with 4.26% NCO, 0.95 amine/iso ratio, mold temperature 100°C, post-cured at 100°C for 2 hours.[11] |
Experimental Protocols
This section details a general methodology for the synthesis and characterization of a DMTDA-cured polyurethane elastomer.
Materials
-
Isocyanate-terminated prepolymer (e.g., TDI-based polyether or polyester)
-
This compound (DMTDA)
-
Solvent (if required, e.g., dimethylacetamide - DMAc)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL), if necessary
-
Mold release agent
Equipment
-
Reaction vessel with mechanical stirrer and nitrogen inlet
-
Vacuum oven
-
Heating mantle or oil bath
-
Molds for casting
-
Tensile testing machine
-
Durometer for hardness testing
Synthesis Procedure
-
Prepolymer Preparation: The isocyanate-terminated prepolymer is placed in a reaction vessel and heated under vacuum to remove any residual moisture.
-
Stoichiometry Calculation: The amount of DMTDA required is calculated based on the %NCO of the prepolymer and the desired amine/iso ratio (typically 0.90 to 1.05). The formula for calculating the parts per hundred (pph) of DMTDA is: pph DMTDA = (%NCO of prepolymer × 2.55 × %Theory) / 100 where %Theory is the desired stoichiometry as a decimal (e.g., 0.95 for 95%).[12]
-
Mixing: The prepolymer is brought to the desired mixing temperature (typically 70-100°C). The liquid DMTDA, also at a controlled temperature, is then added to the prepolymer and mixed thoroughly for a specified time until a homogenous mixture is achieved.
-
Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles.
-
Casting: The degassed mixture is poured into preheated and pre-treated molds.
-
Curing: The molds are placed in an oven at a specified temperature (e.g., 100°C) for a set duration to allow the curing reaction to proceed.[11]
-
Post-curing: After demolding, the parts are often post-cured at an elevated temperature for an extended period (e.g., 16 hours at 100°C) to ensure the completion of the reaction and to optimize the final mechanical properties.[12]
Characterization
-
Mechanical Testing: The tensile strength, elongation at break, and tear strength of the cured elastomer are measured according to standard ASTM methods (e.g., ASTM D412, ASTM D624).
-
Hardness: The Shore hardness of the material is determined using a durometer according to ASTM D2240.
-
Dynamic Mechanical Analysis (DMA): DMA can be used to characterize the viscoelastic properties of the material, such as the storage modulus and glass transition temperature.
Mandatory Visualization
The following diagrams illustrate the logical workflow for polyurethane synthesis using DMTDA.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 102093-68-5 | Benchchem [benchchem.com]
- 3. tri-iso.com [tri-iso.com]
- 4. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]
- 5. watson-int.com [watson-int.com]
- 6. Ethacure 300/DMTDA 300 [houfa-polyurethane.com]
- 7. nbinno.com [nbinno.com]
- 8. CAS # 106264-79-3, Dimethyl thio-toluene diamine, 3,5-Dimethylthio-2,4-toluenediamine, this compound - chemBlink [chemblink.com]
- 9. Ethacure 300 DMTDA CAS 106264-79-3 – Manufature of PU foam Material and Products [leticiachem.com]
- 10. johnson-fine.com [johnson-fine.com]
- 11. discover.univarsolutions.com [discover.univarsolutions.com]
- 12. media.erapol.com.au [media.erapol.com.au]
Methodological & Application
Application Notes and Protocols: 2,4-Diamino-3,5-dimethylthiotoluene as a Polyurethane Curing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diamino-3,5-dimethylthiotoluene, commonly known as DMTDA, is a highly effective aromatic diamine curing agent for polyurethane elastomers.[1] A notable advantage of DMTDA is its liquid state at room temperature, which simplifies handling and processing compared to solid curing agents like 4,4′-Methylene-bis(2-chloroaniline) (MOCA) that require melting.[1][2] This characteristic allows for lower-temperature processing, making it a versatile and efficient choice for various applications.[1] DMTDA is recognized for its low chronic toxicity, presenting a more environmentally friendly alternative to some traditional curing agents.[3][4]
As a chain extender, DMTDA reacts with isocyanate-terminated prepolymers to form robust, cross-linked polyurethane networks.[1] This reaction leads to elastomers with exceptional physical and chemical properties, including high tensile strength, excellent tear and abrasion resistance, and good resilience.[1][5][6] These properties make DMTDA-cured polyurethanes suitable for a wide range of high-performance applications, such as industrial rollers, wheels, seals, coatings, and in reaction injection molding (RIM) and spray polyurea elastomer (SPUA) systems.[2][7][8]
This document provides detailed application notes and experimental protocols for the use of this compound as a polyurethane curing agent.
Chemical and Physical Properties
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [7] |
| Synonyms | DMTDA, Ethacure 300 | [3][4][7] |
| CAS Number | 106264-79-3 | [3] |
| Molecular Formula | C₉H₁₄N₂S₂ | [3] |
| Molecular Weight | 214.36 g/mol | [7] |
| Appearance | Light yellow liquid | [3][4] |
| Boiling Point | 353 °C | [4] |
| Density (at 20°C) | 1.2 g/cm³ | [4] |
| Viscosity (at 20°C) | 690 cps | [4] |
| Equivalent Weight (with isocyanates) | 107 | [7] |
Applications
DMTDA is a versatile curing agent with a broad range of applications, including:
-
Cast Polyurethane Elastomers: Used in the manufacturing of high-performance cast polyurethane parts requiring excellent durability and toughness.
-
Reaction Injection Molding (RIM): Acts as a chain extender in RIM processes to produce complex, rigid, or flexible parts.[7]
-
Spray Polyurea Elastomers (SPUA): A key component in fast-curing spray coatings for protective and waterproofing applications.[7]
-
Adhesives and Sealants: Enhances the strength and flexibility of polyurethane-based adhesives and sealants.[1]
-
Coatings: Provides chemical and abrasion resistance to protective coatings for various substrates.[1]
-
Epoxy Resin Curing: Can also be utilized as a curing agent for epoxy resins.[7]
Signaling Pathway and Logical Relationships
The following diagrams illustrate the chemical reaction pathway and the relationship between DMTDA's structure and the resulting polyurethane properties.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of polyurethane elastomers using DMTDA.
Protocol 1: Synthesis of Cast Polyurethane Elastomer
This protocol describes a two-step prepolymer method for synthesizing a cast polyurethane elastomer.[9]
Materials and Equipment:
-
Isocyanate-terminated polyurethane prepolymer (e.g., based on Toluene Diisocyanate - TDI)
-
This compound (DMTDA)
-
Reaction kettle with mechanical stirrer, heating mantle, and nitrogen inlet
-
Vacuum oven
-
Molds (e.g., aluminum or steel)
-
Mold release agent
-
Analytical balance
-
Mixing vessel
Procedure:
-
Prepolymer Preparation:
-
If preparing the prepolymer in-house, react a diisocyanate (e.g., TDI) with a polyol (e.g., polytetramethylene glycol - PTMG) in a reaction kettle under a nitrogen atmosphere at 80°C for approximately 2 hours.[9] The NCO content of the prepolymer should be determined by a standard titration method (e.g., ASTM D2572).
-
If using a commercial prepolymer, preheat it to the manufacturer's recommended temperature (typically 70-80°C) in a vacuum oven to degas and reduce viscosity.
-
-
Curing Agent Preparation:
-
Degas the DMTDA by placing it in a vacuum oven at a temperature of 60-70°C for at least one hour.
-
-
Mixing and Casting:
-
Calculate the required amount of DMTDA based on the NCO content of the prepolymer and the desired stoichiometry (typically 95-100%).
-
In a clean, dry mixing vessel, add the preheated prepolymer.
-
While stirring vigorously, add the degassed DMTDA to the prepolymer. Mix for 60-90 seconds, ensuring a homogeneous mixture.
-
Pour the mixture into preheated molds that have been treated with a mold release agent.
-
-
Curing:
-
Place the filled molds in a curing oven. A typical curing cycle is 16 hours at 100°C. The exact time and temperature may vary depending on the specific prepolymer and desired properties.
-
After the initial cure, the elastomer can be post-cured at a slightly higher temperature if required to achieve optimal properties.
-
-
Demolding and Conditioning:
-
Allow the molds to cool to room temperature before demolding the polyurethane elastomer.
-
Condition the samples at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours before testing.
-
Protocol 2: Characterization of Polyurethane Elastomer Properties
This protocol outlines standard tests for evaluating the mechanical properties of the cured polyurethane elastomer. The following ASTM standards are commonly used.[3][7]
Equipment:
-
Universal Testing Machine
-
Durometer (Shore A or D)
-
Tear strength testing apparatus
-
Compression set testing fixture
-
Resilience tester (e.g., Bashore rebound)
Procedures:
| Property | ASTM Standard | Brief Description |
| Hardness | ASTM D2240 | Measure the indentation hardness of the elastomer using a Shore A or D durometer.[3] |
| Tensile Strength and Elongation | ASTM D412 | Determine the tensile strength, elongation at break, and modulus of the material by pulling a dumbbell-shaped specimen to failure.[3] |
| Tear Strength | ASTM D624 | Measure the resistance of the elastomer to tearing using a specified test specimen (e.g., Die C).[3] |
| Compression Set | ASTM D395 | Evaluate the ability of the elastomer to return to its original thickness after being subjected to a compressive load for a specified time and temperature.[3] |
| Resilience | ASTM D2632 | Measure the rebound resilience of the elastomer using a device such as a Bashore resiliometer. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a DMTDA-cured polyurethane elastomer.
Safety Precautions
-
Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Handle hot prepolymers and molds with care to prevent burns.
Conclusion
This compound is a high-performance liquid aromatic diamine curing agent that offers significant advantages in the production of polyurethane elastomers. Its liquid nature simplifies processing, while its chemical structure contributes to the excellent mechanical and thermal properties of the final cured product. The protocols and information provided in this document offer a comprehensive guide for researchers and scientists to effectively utilize DMTDA in their polyurethane formulations and development work.
References
- 1. researchgate.net [researchgate.net]
- 2. Physical Properties of Urethanes Specified by ASTM [polydrive.com]
- 3. Directory of ASTM Test Methods for Cast Urethane Parts - Plan Tech [plantech.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. Casting PU Elastomer Production and Application [taiwanpu.com]
- 6. researchgate.net [researchgate.net]
- 7. Common Tests Used in the Cast Urethane Elastomer Industry [pma.memberclicks.net]
- 8. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 9. scispace.com [scispace.com]
Application of Dimethylthiotoluenediamine (DMTDA) as a Chain Extender in Polyurea Elastomers
Abstract: This document provides detailed application notes and experimental protocols for the use of Dimethylthiotoluenediamine (DMTDA) as a chain extender in the synthesis of polyurea elastomers. It is intended for researchers, scientists, and professionals in materials science and polymer chemistry. The notes cover the advantages of DMTDA, its effect on polymer properties, and its primary applications. The protocols offer step-by-step guidance for synthesis and characterization, including spectroscopic, thermal, and mechanical analysis.
Application Notes
Introduction to DMTDA in Polyurea Systems
Polyurea elastomers are a class of polymers formed through the reaction of an isocyanate component with an amine-terminated resin blend.[1] The properties of these elastomers are significantly influenced by the chemical structure of their components, particularly the chain extender. Chain extenders are low molecular weight diamines or diols that react with the isocyanate to form the "hard segment" of the polymer, which dictates properties like hardness, thermal stability, and mechanical strength.[2][3]
Dimethylthiotoluenediamine (DMTDA) is a liquid aromatic diamine that has gained prominence as a chain extender in polyurea and polyurethane systems.[2][4] It typically consists of a mixture of 2,4- and 2,6-isomers.[4] Unlike many traditional aromatic diamines such as 4,4'-methylene-bis(2-chloroaniline) (MOCA), which are solid at room temperature and require heating, DMTDA is a low-viscosity liquid, simplifying processing and handling.[2][4] Furthermore, it is recognized as an environmentally friendly and low-toxicity alternative to conventional curatives.[4]
Key Advantages of DMTDA
The use of DMTDA as a chain extender imparts several desirable characteristics to polyurea elastomers:
-
Processing and Handling: As a low-viscosity liquid at ambient temperatures, DMTDA allows for solvent-free formulations and is suitable for various processing techniques, including casting, reaction injection molding (RIM), and spray applications.[4][5]
-
Controlled Reactivity: The reaction rate of DMTDA with isocyanates is slower than that of many other amine chain extenders.[2] This provides a longer gel time, which is crucial for achieving good mixing and ensuring a uniform, defect-free polymer, especially in spray applications.[6]
-
Enhanced Mechanical Properties: DMTDA contributes to the formation of well-defined hard segments, leading to elastomers with excellent mechanical properties, including high tensile strength, tear resistance, and tunable hardness.[2][3]
-
Thermal Stability: The aromatic nature of DMTDA enhances the thermal stability of the resulting polyurea, making it suitable for applications requiring high-temperature resistance.[7] Polyurea elastomers cured with a DMTDA/MBCA mixture show thermal decomposition starting at approximately 190°C.[8]
Primary Applications
The unique properties of DMTDA-extended polyurea elastomers make them suitable for a wide range of demanding applications:
-
Coatings: Used as protective coatings for concrete and steel in applications like secondary containment, tank liners, and bridge coatings due to their excellent durability, corrosion resistance, and fast cure times.[1]
-
Reaction Injection Molding (RIM): Employed in the manufacturing of automotive parts such as fascia and body panels, where high impact strength and thermal stability are required.[4][7]
-
Adhesives and Sealants: Formulated into high-performance adhesives and sealants for the construction and automotive industries.[4]
-
Elastomers: Used in the production of cast elastomer parts like rollers, wheels, and mining equipment components.[4]
Experimental Protocols
Synthesis of DMTDA-Extended Polyurea Elastomer Film
This protocol describes the laboratory-scale synthesis of a polyurea elastomer film via a two-component solution casting method.
2.1.1 Materials:
-
Isocyanate Prepolymer (e.g., Methylene diphenyl diisocyanate (MDI) based prepolymer)
-
Amine-terminated Polyether (e.g., Poly(propylene glycol) bis(2-aminopropyl ether), Mn = 2000 g/mol )
-
Dimethylthiotoluenediamine (DMTDA)
-
Acetone (ACS grade, anhydrous)
-
Nitrogen gas (high purity)
2.1.2 Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Glass Petri dish or casting mold
-
Vacuum oven
-
Laboratory balance
2.1.3 Procedure:
-
Preparation of Component A (Amine Blend):
-
In a flask, dissolve a stoichiometric amount of the amine-terminated polyether and DMTDA in acetone. The ratio of polyether to DMTDA will determine the hard segment content and final properties.
-
Stir the mixture under a nitrogen atmosphere until all components are fully dissolved.
-
-
Preparation of Component B (Isocyanate):
-
In a separate flask, dissolve the MDI prepolymer in an equal amount of acetone.[9]
-
-
Reaction and Casting:
-
Maintain the temperature of both solutions at 25°C.[9]
-
While stirring Component A vigorously, rapidly add Component B. The molar ratio of amine groups (-NH2) from both the polyether and DMTDA to isocyanate groups (-NCO) should be maintained at 1:1.[9]
-
Continue vigorous mixing for approximately 15-30 seconds to ensure homogeneity.[9]
-
Immediately pour the reacting mixture into a flat, level Petri dish or mold.[9]
-
-
Curing:
-
Allow the solvent to evaporate in a fume hood at ambient temperature (25°C) and controlled humidity (50-55% RH).[9]
-
Once a solid film has formed, transfer the mold to a vacuum oven.
-
Cure the film at 80°C for 12-24 hours to ensure complete reaction and removal of residual solvent.
-
After curing, allow the film to cool to room temperature before demolding. The resulting film should be stored in a desiccator prior to characterization.
-
Characterization Protocols
2.2.1 Fourier Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of urea linkages and the disappearance of isocyanate groups.
-
Method: Obtain the FTIR spectrum of the cured polyurea film using an ATR-FTIR spectrometer.
-
Analysis: Look for the disappearance of the strong N=C=O stretching band around 2270 cm⁻¹. Confirm the appearance of characteristic urea bands: C=O stretching (around 1640 cm⁻¹) and N-H stretching (around 3320 cm⁻¹).
2.2.2 Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability and decomposition profile of the elastomer.
-
Method: Heat a small sample (5-10 mg) of the cured film from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere using a TGA instrument.
-
Analysis: Determine the onset decomposition temperature (Td), typically defined as the temperature at 5% weight loss. Note the temperature of maximum degradation rate and the final char yield.
2.2.3 Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperatures (Tg) of the soft and hard segments.
-
Method: Heat a small, encapsulated sample (5-10 mg) from a low temperature (e.g., -80°C) to a high temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Analysis: Identify the step changes in the heat flow curve, which correspond to the glass transitions. Polyurea elastomers typically show two Tgs: one at a lower temperature for the polyether soft segment and one at a higher temperature for the hard segment.
2.2.4 Dynamic Mechanical Analysis (DMA):
-
Objective: To measure the viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature.
-
Method: A rectangular film specimen is subjected to a sinusoidal tensile deformation while the temperature is ramped from low to high (e.g., -100°C to 150°C) at a fixed frequency (e.g., 1 Hz).[10]
-
Analysis: The storage modulus (E') represents the elastic response, while the loss modulus (E'') represents the viscous response. The peak of the tan delta (E''/E') curve is often used to identify the glass transition temperature (Tg) of the soft segment.[11]
2.2.5 Tensile Testing:
-
Objective: To determine the key mechanical properties of the elastomer.
-
Method: Cut dumbbell-shaped specimens from the cured film according to a standard method (e.g., ASTM D412). Test the specimens using a universal testing machine (UTM) at a constant crosshead speed until failure.
-
Analysis: From the resulting stress-strain curve, calculate the ultimate tensile strength, elongation at break, and Young's modulus.
Quantitative Data Summary
The following tables summarize typical properties of polyurea elastomers. Note that specific values are highly dependent on the formulation, including the type of isocyanate, the soft segment chemistry, and the hard segment content (i.e., the ratio of chain extender to polyether amine).
Table 1: Mechanical Properties of Polyurea Elastomers
| Property | Typical Value Range | Test Method |
| Hardness (Shore A) | 70A - 95A | ASTM D2240 |
| Tensile Strength (MPa) | 15 - 35 | ASTM D412 |
| Elongation at Break (%) | 200 - 600 | ASTM D412 |
| Tear Strength (kN/m) | 50 - 100 | ASTM D624 |
Data compiled from general knowledge of polyurea systems. Specific DMTDA-based systems fall within these ranges.
Table 2: Thermal Properties of DMTDA-Extended Polyurea Elastomers
| Property | Typical Value | Test Method |
| Onset Decomposition Temp. (TGA, 5% loss) | > 250 °C | TGA |
| Soft Segment Glass Transition Temp. (Tg) | -60 °C to -40 °C | DSC / DMA |
| Hard Segment Glass Transition Temp. (Tg) | 80 °C to 140 °C | DSC / DMA |
Data compiled from general trends described in literature.
Visualizations
Caption: General workflow for the synthesis of DMTDA-extended polyurea elastomers.
Caption: Chemical reaction between an isocyanate and DMTDA to form a urea linkage.
Caption: Relationship between DMTDA's structure and resulting polymer properties.
References
- 1. mdpi.com [mdpi.com]
- 2. chinayaruichem.com [chinayaruichem.com]
- 3. Chain Extenders and Curatives | Elastomers | Request Quote or Samples [tri-iso.com]
- 4. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]
- 5. US20070066786A1 - Methods of preparing and using polyurea elastomers - Google Patents [patents.google.com]
- 6. primeauxassociates.com [primeauxassociates.com]
- 7. primeauxassociates.com [primeauxassociates.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,4-Diamino-3,5-dimethylthiotoluene in Reaction Injection Molding (RIM)
Document ID: ANP-DMTDA-RIM-2025 Version: 1.0 For Internal Use and Scientific Reference Only
Introduction
2,4-Diamino-3,5-dimethylthiotoluene, commonly known as Dimethylthiotoluenediamine (DMTDA), is a liquid aromatic diamine widely utilized as a chain extender and curative in polyurethane and polyurea systems.[1][2][3] Marketed frequently under trade names such as Ethacure® 300, DMTDA is distinguished by its liquid state at ambient temperatures, offering significant processing advantages over traditional solid diamine curatives like 4,4′-methylene-bis(2-chloroaniline) (MOCA).[2][4][5]
In Reaction Injection Molding (RIM) processes, DMTDA's moderated reactivity is a key advantage.[6][7] It reacts with isocyanate (NCO) prepolymers to form urea linkages, building the hard segment of the resulting elastomer. Its reaction rate is slower than that of other common diamines like Diethyltoluenediamine (DETDA), which provides a longer pot life. This characteristic is crucial for RIM applications as it allows for the complete filling of large or complex molds and ensures thorough wetting of reinforcing fibers in Structural RIM (SRIM) processes.[5][6]
Polymers cured with DMTDA exhibit a desirable profile of physical properties, including enhanced hardness, high tensile strength, excellent tear resistance, and significant elongation.[1][5] These properties make DMTDA an ideal choice for producing robust, durable elastomeric parts for various industries, including automotive, construction, and industrial manufacturing.[2][6][8]
Physicochemical and Processing Properties
DMTDA's utility in RIM is directly related to its physical and chemical characteristics. As a liquid, it simplifies handling and mixing, eliminating the need for melting steps required for solid curatives.[4] This allows for processing at lower temperatures, enhancing operational efficiency and safety.[2]
Table 1: Typical Properties of DMTDA (Ethacure® 300)
| Property | Value | Unit |
| Appearance | Light yellow to amber liquid | - |
| Molecular Weight | 214.36 | g/mol |
| Density (@ 20°C) | 1.21 | g/cm³ |
| Viscosity (@ 20°C) | ~280-690 | cPs |
| Isocyanate Equivalent Weight | 107 | g/eq |
| Epoxy Equivalent Weight | 53.5 | g/eq |
| Flash Point (TCC) | >135 | °C |
The stoichiometry in a RIM formulation is critical. For DMTDA-cured systems, slight variations can be used to target specific properties. A lower stoichiometry (80-90%) typically maximizes compression set resistance, while a higher stoichiometry (100-105%) can enhance tear strength and fatigue life.[2][11] For most applications, a stoichiometry of 95% is recommended for a balanced property profile.[11]
Chemical Reaction Pathway
In a typical polyurethane-urea RIM system, the reaction proceeds in two main stages. First, a polyol (a long, flexible molecule) reacts with an excess of a diisocyanate, such as Methylene Diphenyl Diisocyanate (MDI), to form an NCO-terminated prepolymer. This prepolymer constitutes the "A-side" of the RIM system. The "B-side" contains the chain extender, DMTDA, often blended with other polyols or additives.
When the A-side and B-side are impingement mixed and injected into the mold, the amine groups of DMTDA rapidly react with the terminal isocyanate groups of the prepolymer. This chain extension reaction forms highly stable urea linkages, which create the hard, rigid segments of the polymer. These hard segments microphase-separate from the flexible polyol (soft) segments, resulting in a segmented block copolymer with the characteristic elastomeric properties of toughness and flexibility.
Caption: Chemical pathway for forming a polyurethane-urea elastomer using DMTDA in a RIM process.
Experimental Protocols
This section outlines a general protocol for the preparation and evaluation of a DMTDA-extended polyurethane elastomer using a laboratory-scale RIM process.
Materials and Equipment
-
A-Side: Isocyanate prepolymer (e.g., MDI-based prepolymer with ~15-25% NCO content).
-
B-Side: this compound (DMTDA), polyether or polyester polyol, catalyst (e.g., dibutyltin dilaurate, if needed), silicone surfactant.
-
Equipment:
-
High-pressure RIM machine with temperature-controlled tanks and metering pumps.
-
Heated, temperature-controlled mold (e.g., a tensile bar plaque mold).
-
Vacuum oven for material degassing and post-curing.
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat, respirator.
-
Universal Testing Machine for mechanical property analysis.[12]
-
Dynamic Mechanical Thermal Analyzer (DMTA).[12]
-
Protocol: RIM Processing
-
Preparation of Components:
-
Pre-heat the A-side (prepolymer) and B-side (DMTDA/polyol blend) components to their specified processing temperatures (typically 40-60°C) in the RIM machine tanks to achieve the desired viscosity for mixing.
-
Degas both components under vacuum for at least 1 hour to remove dissolved gases and moisture, which can cause defects in the final part.
-
-
Machine Calibration:
-
Calibrate the metering pumps of the RIM machine to deliver the A-side and B-side components at the correct stoichiometric ratio (e.g., 95% of the theoretical amount of diamine needed to react with all isocyanate groups). The ratio is determined by the equivalent weights of the prepolymer and the curative blend.
-
-
Mold Preparation:
-
Pre-heat the mold to the recommended temperature (typically 80-120°C).
-
Apply a suitable mold release agent to all mold surfaces to facilitate part removal.
-
-
Injection and Curing:
-
Inject the mixed components into the heated mold at high pressure (1500-3000 psi). The injection should be rapid to fill the mold before significant polymerization occurs.
-
Allow the part to cure in the mold for the specified time (typically 30-90 seconds) until it is dimensionally stable and can be demolded without deformation.
-
-
Demolding and Post-Curing:
-
Carefully open the mold and remove the part.
-
Transfer the part to a calibrated oven for post-curing. A typical post-cure cycle is 1-4 hours at 100-120°C. This step is crucial for completing the chemical reactions and developing the final material properties.
-
Protocol: Material Characterization
-
Sample Preparation: Condition the post-cured samples at standard laboratory conditions (23°C, 50% RH) for at least 24 hours before testing. Cut specimens for different tests (e.g., tensile, hardness) from the molded plaques according to ASTM or ISO standards.
-
Mechanical Testing:
-
Tensile Properties (ASTM D412): Use a Universal Testing Machine to measure tensile strength, elongation at break, and modulus.[12]
-
Hardness (ASTM D2240): Measure the Shore D hardness of the material using a durometer.
-
-
Thermal Analysis:
-
Dynamic Mechanical Thermal Analysis (DMTA): Determine the glass transition temperature (Tg) and viscoelastic properties of the elastomer.[12]
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the RIM process from raw material preparation to final part characterization.
Caption: General experimental workflow for Reaction Injection Molding using DMTDA.
Quantitative Data Summary
The following table provides an example of mechanical properties that can be achieved with a DMTDA-cured RIM system. Actual values will vary significantly based on the specific isocyanate, polyol, and processing parameters used.
Table 2: Example Mechanical Properties of MDI-Based RIM Elastomers
| Chain Extender | Stoichiometry (%) | Hardness (Shore D) | Tensile Strength (MPa) | Elongation at Break (%) |
| DMTDA | 95 | 55 - 65 | 25 - 35 | 200 - 350 |
| DETDA | 95 | 60 - 70 | 30 - 40 | 150 - 250 |
| MOCA (Solid) | 95 | 50 - 60 | 20 - 30 | 250 - 400 |
Note: This table is for comparative illustration. DMTDA-based systems offer a balance of hardness and flexibility, with generally higher elongation compared to faster-reacting DETDA systems.[1][5]
Conclusion
This compound (DMTDA) is a highly effective liquid aromatic diamine chain extender for Reaction Injection Molding processes. Its key advantages include simplified liquid handling, a moderated reaction profile that facilitates the molding of large and complex parts, and the ability to produce elastomers with excellent mechanical strength and durability.[1][4][13] The protocols and data presented herein provide a foundational guide for researchers and scientists to explore the application of DMTDA in developing high-performance polyurethane-urea materials.
References
- 1. nbinno.com [nbinno.com]
- 2. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]
- 3. Dimethyl thio-toluene diamine | 106264-79-3 [chemicalbook.com]
- 4. This compound | 102093-68-5 | Benchchem [benchchem.com]
- 5. specialchem.com [specialchem.com]
- 6. Albemarle E300, ETHACURE 300 Curative - Coating Addtives Manufacurer [irocoatingadditive.com]
- 7. Made in China_Dimethyl Thio-toluene Diamine (DMTDA) Cas 106264-79-3 - Baiyi New Materials [pp-ps-ldpe.com]
- 8. dakenchem.com [dakenchem.com]
- 9. Ethacure 300 | Buy, Quote, Sample Alternatives| Diamine Curative [tri-iso.com]
- 10. Dimethyl Thio-Toluene Diamine CAS 106264-79-3 For Sale - Kerton Chemical [kerton-industry.com]
- 11. Ethacure 300 DMTDA CAS 106264-79-3 – Manufature of PU foam Material and Products [leticiachem.com]
- 12. researchgate.net [researchgate.net]
- 13. gantrade.com [gantrade.com]
Application Notes and Protocols: The Role of Dimethylthiotoluenediamine (DMTDA) in Spray Polyurea Elastomer (SPUA) Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the function and impact of Dimethylthiotoluenediamine (DMTDA) as a chain extender in Spray Polyurea Elastomer (SPUA) coatings. The information compiled is based on publicly available scientific and technical literature.
Introduction to DMTDA in SPUA Coatings
Spray Polyurea Elastomer (SPUA) technology is renowned for its rapid curing, exceptional mechanical properties, and excellent chemical and environmental resistance. The fundamental chemistry involves the fast reaction between an isocyanate component and an amine resin blend. The choice of the amine curative, specifically the chain extender, is critical in tailoring the processing characteristics and final properties of the polyurea coating.
Dimethylthiotoluenediamine (DMTDA) is an aromatic diamine that serves as a highly effective chain extender in SPUA formulations. Unlike the more reactive diamines such as Diethyltoluenediamine (DETDA), DMTDA offers a significantly slower reaction profile. This extended gel time provides crucial advantages in processing, allowing for better substrate wetting, improved adhesion, and a smoother surface finish. Furthermore, DMTDA is recognized as a low-toxicity alternative to traditional curatives like 4,4'-methylenebis(2-chloroaniline) (MOCA), enhancing the safety profile of SPUA systems.
Key Functions and Advantages of DMTDA
The incorporation of DMTDA into SPUA formulations imparts several key benefits:
-
Controlled Reactivity and Extended Pot Life: DMTDA's steric hindrance and electronic effects slow down the highly exothermic reaction with isocyanates. This provides a wider application window, which is particularly beneficial for large or complex surfaces.
-
Enhanced Mechanical Properties: The resulting polyurea elastomer exhibits excellent tensile strength, high elongation, and superior tear and abrasion resistance. The aromatic nature of DMTDA contributes to the formation of hard segments within the polymer matrix, leading to enhanced toughness and durability.
-
Improved Adhesion: The longer gel time allows the liquid coating to better penetrate and wet the substrate, leading to improved adhesion to a variety of surfaces, including concrete and steel.
-
Excellent Chemical and Thermal Resistance: The robust urea linkages formed in the presence of DMTDA contribute to the coating's high resistance to a broad range of chemicals and its stability at elevated temperatures.
-
Favorable Safety Profile: DMTDA is a liquid at room temperature and is considered to have a lower toxicity profile compared to some other aromatic diamine curatives, making it a more user-friendly option in industrial applications.
Data Presentation: Comparative Mechanical Properties
The following tables summarize the typical mechanical properties of SPUA coatings formulated with DMTDA compared to a standard, faster-curing system using DETDA. It is important to note that these values are representative and can vary depending on the specific formulation, including the isocyanate type, polyetheramine, and other additives.
Table 1: Typical Mechanical Properties of Aromatic SPUA Coatings
| Property | SPUA with DETDA | SPUA with DMTDA | Test Method |
| Tensile Strength (MPa) | 18 - 25 | 20 - 30 | ASTM D412 |
| Elongation at Break (%) | 300 - 500 | 400 - 600 | ASTM D412 |
| Tear Strength (kN/m) | 60 - 80 | 70 - 95 | ASTM D624 |
| Shore D Hardness | 45 - 55 | 50 - 60 | ASTM D2240 |
| Gel Time (seconds) | 2 - 5 | 8 - 15 | Manual Stir/Spray Test |
| Tack-Free Time (seconds) | 5 - 10 | 20 - 40 | ASTM C679 |
Table 2: Influence of DMTDA Concentration on SPUA Properties (Illustrative)
| DMTDA in Amine Blend (%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness | Gel Time (seconds) |
| 25 | 22 | 450 | 52 | 12 |
| 50 | 25 | 500 | 55 | 10 |
| 75 | 28 | 550 | 58 | 8 |
| 100 | 30 | 600 | 60 | 15 |
Experimental Protocols
Protocol for Preparation of DMTDA-Based SPUA Coating
4.1.1. Materials and Equipment
-
Isocyanate Component (A-side): Methylene diphenyl diisocyanate (MDI) prepolymer.
-
Amine Resin Blend (B-side):
-
Polyetheramine (e.g., Jeffamine® D-2000)
-
Dimethylthiotoluenediamine (DMTDA)
-
Additives (pigments, UV stabilizers, etc.) as required.
-
-
Substrate: Concrete or steel panels, properly prepared.
-
Equipment:
-
High-pressure, plural-component spray machine (e.g., Graco Reactor) with impingement mixing gun.
-
Heated hoses.
-
Personal Protective Equipment (PPE): full-face respirator, chemical-resistant gloves, and protective clothing.
-
Ventilated spray booth or well-ventilated area.
-
4.1.2. Formulation
A representative formulation for a DMTDA-based SPUA coating is as follows (by weight):
-
A-side (Isocyanate): 100 parts
-
B-side (Amine Resin Blend):
-
Polyetheramine (D-2000): 60 parts
-
DMTDA: 40 parts
-
Pigment paste: 5 parts
-
4.1.3. Procedure
-
Substrate Preparation:
-
Concrete: The surface must be clean, dry, and free of contaminants. Abrasive blasting or grinding is recommended to achieve a concrete surface profile (CSP) of 3-5. Apply a suitable epoxy primer to seal the concrete and enhance adhesion.
-
Steel: The surface should be blast-cleaned to a near-white metal finish (SSPC-SP10/NACE No. 2). Apply a corrosion-inhibiting primer.
-
-
Equipment Setup:
-
Set the volumetric mix ratio on the spray machine to 1:1 (A:B).
-
Pre-heat both the A-side and B-side components to 60-70°C in the machine's reservoirs.
-
Set the hose heat to 60-70°C.
-
Set the spray pressure to 1500-2500 psi.
-
-
Application:
-
Perform a test spray on a disposable surface to ensure proper mixing and atomization.
-
Apply the SPUA coating to the prepared substrate in a smooth, even motion, maintaining a consistent distance of 18-24 inches from the surface.
-
Apply to the desired thickness, typically 1-3 mm, in a single or multiple passes.
-
Protocol for Mechanical Property Testing
4.2.1. Sample Preparation
-
Spray the SPUA formulation onto a release-coated panel to create a free film of the desired thickness.
-
Allow the film to cure at ambient temperature for at least 24 hours, followed by a post-cure at 70°C for 16 hours to ensure full property development.
-
Cut test specimens from the cured film according to the dimensions specified in the respective ASTM standards.
4.2.2. Tensile Strength and Elongation (ASTM D412)
-
Use a universal testing machine with appropriate grips for elastomeric materials.
-
Condition the "dog-bone" shaped specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Set the crosshead speed to 500 mm/min.
-
Mount the specimen in the grips and apply a tensile load until failure.
-
Record the maximum tensile stress (tensile strength) and the elongation at the point of rupture.
4.2.3. Tear Strength (ASTM D624)
-
Use a universal testing machine with a cutting die to prepare specimens (Die C is common for polyurea).
-
Condition the specimens as described for tensile testing.
-
Set the crosshead speed to 500 mm/min.
-
Mount the specimen and apply a tensile load to propagate the tear.
-
Record the maximum force required to tear the specimen.
4.2.4. Hardness (ASTM D2240)
-
Use a Shore D durometer.
-
Stack cured SPUA samples to a minimum thickness of 6 mm.
-
Press the durometer foot firmly onto the surface of the material, ensuring it is parallel to the surface.
-
Take the reading immediately after the presser foot is in full contact with the material.
-
Perform at least five measurements at different locations and report the average value.
4.2.5. Gel Time and Tack-Free Time
-
Gel Time: Manually mix a small amount (e.g., 100g) of the A and B components and start a stopwatch. Periodically probe the mixture with a wooden stick. The gel time is the point at which the mixture becomes stringy and no longer flows. For spray application, it can be observed as the time it takes for the sprayed material to stop flowing on a vertical surface.
-
Tack-Free Time (ASTM C679): After application, lightly touch the surface of the coating with a polyethylene film at regular intervals. The tack-free time is the point at which the film can be removed without any of the coating adhering to it.
Mandatory Visualizations
Caption: Chemical reaction pathway for the formation of a DMTDA-based spray polyurea elastomer.
Caption: Experimental workflow for the preparation and testing of DMTDA-based SPUA coatings.
Application Notes and Protocols: Curing Kinetics of Epoxy Resins with 2,4-Diamino-3,5-dimethylthiotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the curing kinetics of epoxy resins when using 2,4-Diamino-3,5-dimethylthiotoluene (DMTDA) as a curing agent. This document includes experimental protocols for key analytical techniques, a summary of expected quantitative data, and a discussion of the underlying reaction mechanisms.
Introduction
This compound, a liquid aromatic diamine, serves as an effective curing agent for epoxy resins, offering advantages in terms of handling and processing compared to solid aromatic amines. Understanding the curing kinetics of epoxy-DMTDA systems is crucial for optimizing processing parameters, predicting material performance, and ensuring the reliability of the final cured product in various applications, including advanced composites, adhesives, and coatings. The curing process involves the nucleophilic addition of the amine groups of DMTDA to the epoxy groups of the resin, leading to the formation of a highly cross-linked, three-dimensional network.
Key Analytical Techniques for Curing Kinetics Analysis
The study of epoxy curing kinetics relies on several key analytical techniques that monitor the chemical and physical changes occurring during the cross-linking reaction.
1. Differential Scanning Calorimetry (DSC): DSC is a fundamental technique used to measure the heat flow associated with the curing reaction. It provides quantitative information on the total heat of reaction (ΔH), the glass transition temperature (Tg), and the rate of cure. Both non-isothermal (dynamic) and isothermal methods are employed.
2. Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a powerful tool for monitoring the chemical changes during curing. By tracking the disappearance of the characteristic absorption band of the epoxy group (oxirane ring) and the appearance of hydroxyl groups, the extent of the reaction can be determined as a function of time and temperature.
3. Rheological Analysis: Rheometry is used to characterize the viscoelastic properties of the resin system as it transitions from a liquid to a solid. Key parameters such as viscosity, storage modulus (G'), loss modulus (G''), and the gel point (the crossover of G' and G'') provide critical information about the workability and curing state of the material.
Experimental Protocols
Protocol 1: Non-Isothermal DSC Analysis for Kinetic Parameters
This protocol outlines the determination of activation energy (Ea) and reaction order (n) using non-isothermal DSC.
Objective: To determine the kinetic parameters of the epoxy-DMTDA curing reaction.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (DMTDA)
-
DSC instrument with hermetic aluminum pans
Procedure:
-
Sample Preparation: Prepare a stoichiometric mixture of the DGEBA epoxy resin and DMTDA curing agent. Ensure thorough mixing for a homogeneous sample.
-
DSC Measurement:
-
Accurately weigh 5-10 mg of the uncured mixture into a hermetic aluminum DSC pan.
-
Place the sealed pan in the DSC cell. An empty sealed pan is used as a reference.
-
Heat the sample from ambient temperature to approximately 300°C at different constant heating rates (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere.
-
-
Data Analysis:
-
From the resulting exothermic peaks, determine the onset temperature (T_onset), peak temperature (T_peak), and the total heat of reaction (ΔH_total).
-
Use model-free isoconversional methods, such as the Kissinger or Flynn-Wall-Ozawa method, to calculate the activation energy (Ea) from the variation of T_peak with the heating rate.
-
The reaction order (n) can be estimated using methods like the Crane equation or by fitting the data to appropriate kinetic models.
-
Protocol 2: Isothermal FTIR Spectroscopy for Monitoring Cure Conversion
This protocol describes how to monitor the extent of the curing reaction using isothermal FTIR spectroscopy.
Objective: To determine the degree of cure as a function of time at a constant temperature.
Materials:
-
DGEBA-DMTDA mixture
-
FTIR spectrometer with a heated transmission or Attenuated Total Reflectance (ATR) accessory
-
KBr plates or ATR crystal
Procedure:
-
Sample Preparation: Apply a thin film of the freshly prepared epoxy-DMTDA mixture onto a KBr plate or the ATR crystal.
-
FTIR Measurement:
-
Place the sample in the heated accessory, pre-set to the desired isothermal curing temperature.
-
Acquire FTIR spectra at regular time intervals over the course of the curing reaction.
-
-
Data Analysis:
-
Identify the characteristic absorption peak of the epoxy group (e.g., around 915 cm⁻¹).
-
Identify a reference peak that does not change during the reaction (e.g., a peak from the aromatic rings of DGEBA, around 1510 cm⁻¹).
-
Calculate the degree of conversion (α) at each time point using the following formula: α(t) = 1 - [(A_epoxy(t) / A_ref(t)) / (A_epoxy(0) / A_ref(0))] where A_epoxy(t) and A_ref(t) are the absorbances of the epoxy and reference peaks at time t, and A_epoxy(0) and A_ref(0) are the initial absorbances.
-
Protocol 3: Rheological Analysis for Gel Time Determination
This protocol details the determination of the gel time of the epoxy-DMTDA system using a rheometer.
Objective: To measure the gel time at different isothermal temperatures.
Materials:
-
DGEBA-DMTDA mixture
-
Rotational rheometer with parallel plate geometry and temperature control
Procedure:
-
Sample Preparation: Place a small amount of the freshly prepared epoxy-DMTDA mixture onto the bottom plate of the rheometer.
-
Rheological Measurement:
-
Lower the upper plate to the desired gap (e.g., 1 mm).
-
Equilibrate the sample to the desired isothermal curing temperature.
-
Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region.
-
Monitor the storage modulus (G') and loss modulus (G'') as a function of time.
-
-
Data Analysis:
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained from the experimental protocols described above for an epoxy resin system cured with an aromatic amine like DMTDA. Please note that specific values will vary depending on the exact epoxy resin formulation, stoichiometry, and processing conditions.
Table 1: Kinetic Parameters from Non-Isothermal DSC
| Parameter | Symbol | Typical Value Range | Method of Determination |
| Activation Energy | E_a | 50 - 70 kJ/mol | Kissinger, Flynn-Wall-Ozawa[3] |
| Reaction Order | n | 0.8 - 1.2 | Crane Equation, Model Fitting |
| Total Heat of Reaction | ΔH_total | 350 - 500 J/g | Integration of DSC exotherm |
Table 2: Cure Characteristics from Isothermal FTIR
| Parameter | Condition | Typical Observation |
| Epoxy Group Conversion | Isothermal Curing | Disappearance of the peak around 915 cm⁻¹ |
| Hydroxyl Group Formation | Isothermal Curing | Appearance of a broad peak around 3400 cm⁻¹ |
Table 3: Rheological Properties
| Parameter | Condition | Typical Value Range |
| Gel Time | 80 - 120 °C | 10 - 60 minutes |
| Initial Viscosity | Room Temperature | 1 - 5 Pa·s |
Reaction Mechanism and Visualization
The curing of an epoxy resin with a primary aromatic diamine like DMTDA proceeds through a nucleophilic addition reaction. The reaction can be described in two main stages:
-
Primary Amine Addition: The primary amine groups of DMTDA attack the electrophilic carbon atoms of the epoxy rings, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group.
-
Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group, leading to the formation of a tertiary amine and another hydroxyl group. This step results in the formation of a cross-linked network.
The presence of hydroxyl groups generated during the reaction can catalyze further epoxy-amine and etherification reactions, leading to an autocatalytic effect.
Below are Graphviz diagrams illustrating the experimental workflows and the chemical reaction pathway.
Conclusion
The curing kinetics of epoxy resins with this compound can be comprehensively characterized using a combination of DSC, FTIR, and rheological analyses. These techniques provide essential quantitative data for process optimization and quality control. The provided protocols offer a starting point for researchers to investigate the specific curing behavior of their epoxy-DMTDA systems. A thorough understanding of the reaction kinetics and mechanism is paramount for the successful application of these materials in high-performance sectors.
References
High-Performance Adhesives: Unlocking Potential with DMTDA
Application Notes and Protocols for Researchers and Scientists
Introduction
Dimethylthiodiaminotoluene (DMTDA), a high-performance aromatic diamine curing agent, is a key ingredient in the formulation of robust polyurethane and epoxy adhesives. Known for its ability to impart exceptional thermal stability, mechanical strength, and chemical resistance, DMTDA is a cornerstone in developing adhesives for demanding applications in the aerospace, automotive, and industrial sectors. These application notes provide detailed protocols and performance data for formulating high-performance adhesives using DMTDA. While the primary applications of DMTDA are industrial, the high-performance attributes of the resulting adhesives may be of interest to professionals in various fields, including those in drug development exploring advanced material applications.
DMTDA's unique molecular structure allows for a controlled curing process, providing a longer pot life compared to other amine curatives. This extended workability is crucial for the manufacturing of large or complex composite parts. The resulting cured adhesives exhibit superior performance characteristics, making them suitable for bonding a wide variety of substrates, including metals, composites, and plastics.
Formulation of High-Performance Adhesives
The formulation of high-performance adhesives with DMTDA requires careful consideration of the stoichiometry between the curative (DMTDA) and the resin (polyurethane prepolymer or epoxy resin). The equivalent weight of DMTDA is a critical parameter in these calculations.
Table 1: Typical Physical Properties of DMTDA
| Property | Value |
|---|---|
| Chemical Name | Dimethylthiodiaminotoluene |
| Synonyms | Ethacure 300 |
| CAS Number | 106264-79-3 |
| Appearance | Light yellow to amber liquid |
| Amine Value (mg KOH/g) | 536 ± 10 |
| Equivalent Weight | 107 g/eq |
| Density @ 20°C | 1.21 g/cm³ |
| Viscosity @ 25°C | 690 cP |
Polyurethane Adhesive Formulation
In polyurethane systems, DMTDA acts as a chain extender, reacting with the isocyanate groups of a prepolymer. The amount of DMTDA required can be calculated based on the NCO content of the prepolymer and the desired stoichiometry. A stoichiometry of 95% is often a good starting point for balancing physical properties.
Table 2: Example of a Two-Component Polyurethane Adhesive Formulation
| Component | Part A (Resin) | Part B (Curative) |
|---|---|---|
| Ingredient | ||
| Polyether Polyol (e.g., PPG, 2000 g/mol ) | 100 parts by weight | - |
| Toluene Diisocyanate (TDI) | 20 parts by weight | - |
| DMTDA | - | 15 parts by weight |
| Mixing Ratio (A:B) | 100 : 12.5 | |
Note: The exact ratio will depend on the specific NCO content of the isocyanate and the hydroxyl value of the polyol used to create the prepolymer.
Epoxy Adhesive Formulation
For epoxy adhesives, DMTDA functions as a hardener, cross-linking the epoxy resin. The stoichiometric amount of DMTDA is calculated based on its amine hydrogen equivalent weight and the epoxy equivalent weight (EEW) of the resin.
Table 3: Example of a Two-Component Epoxy Adhesive Formulation
| Component | Part A (Resin) | Part B (Hardener) |
|---|---|---|
| Ingredient | ||
| Bisphenol A Epoxy Resin (EEW ~180 g/eq) | 100 parts by weight | - |
| DMTDA | - | 25 parts by weight |
| Mixing Ratio (A:B) | 100 : 25 | |
Experimental Protocols
Protocol 1: Preparation of a DMTDA-Cured Polyurethane Adhesive
1. Prepolymer Synthesis (Part A): a. In a clean, dry reactor equipped with a stirrer, nitrogen inlet, and temperature control, add the specified amount of polyether polyol. b. Under a nitrogen blanket, heat the polyol to 60°C with gentle stirring. c. Slowly add the toluene diisocyanate (TDI) to the reactor, maintaining the temperature between 70-80°C. d. Allow the reaction to proceed for 2-3 hours until the desired NCO content is reached, as determined by titration (ASTM D2572). e. Cool the resulting prepolymer to room temperature and store under a nitrogen blanket.
2. Curing (Part B): a. In a separate container, weigh the required amount of DMTDA.
3. Mixing and Application: a. Thoroughly mix Part A and Part B at the specified ratio for 2-3 minutes until a homogeneous mixture is obtained. b. Apply the mixed adhesive to the prepared substrate. c. Cure the bonded assembly at room temperature for 24 hours, followed by a post-cure at 80°C for 4 hours for optimal properties.
Protocol 2: Preparation of a DMTDA-Cured Epoxy Adhesive
1. Component Preparation: a. Part A: Weigh the desired amount of Bisphenol A epoxy resin into a clean mixing vessel. b. Part B: Weigh the stoichiometric amount of DMTDA into a separate container.
2. Mixing and Application: a. Add Part B (DMTDA) to Part A (epoxy resin) and mix thoroughly for 3-5 minutes, ensuring a uniform blend. b. Degas the mixture in a vacuum chamber to remove any entrapped air bubbles. c. Apply the adhesive to the prepared substrates. d. Cure the assembly at 100°C for 2 hours.
Performance Data
The following tables summarize typical performance data for DMTDA-cured adhesives. The actual properties will vary depending on the specific formulation and curing conditions.
Table 4: Typical Mechanical Properties of a DMTDA-Cured Polyurethane Adhesive
| Property | Test Method | Typical Value |
|---|---|---|
| Tensile Strength | ASTM D638 | 35 - 45 MPa |
| Elongation at Break | ASTM D638 | 200 - 300 % |
| Hardness (Shore D) | ASTM D2240 | 60 - 70 |
| Lap Shear Strength (Steel) | ASTM D1002 | 15 - 20 MPa |
Table 5: Typical Mechanical Properties of a DMTDA-Cured Epoxy Adhesive
| Property | Test Method | Typical Value |
|---|---|---|
| Tensile Strength | ASTM D638 | 70 - 80 MPa |
| Tensile Modulus | ASTM D638 | 2.5 - 3.0 GPa |
| Glass Transition Temp. (Tg) | ASTM D3418 | 150 - 170 °C |
| Lap Shear Strength (Aluminum) | ASTM D1002 | 25 - 35 MPa |
Visualizations
Caption: Chemical pathways for polyurethane and epoxy adhesive formulation.
Application of 2,4-Diamino-3,5-dimethylthiotoluene for Enhanced Abrasion-Resistant Elastomers
Abstract
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and professionals in drug development and material science on the use of 2,4-Diamino-3,5-dimethylthiotoluene, commonly known as Dimethylthiotoluenediamine (DMTDA), in the formulation of high-performance, abrasion-resistant polyurethane elastomers. This document outlines the chemical properties of DMTDA, its role as a curative and chain extender, and its advantages over traditional curing agents. Detailed experimental protocols for the synthesis of DMTDA-cured elastomers and standardized methods for evaluating their abrasion resistance are provided.
Introduction
Polyurethane elastomers are extensively utilized across various industries due to their exceptional durability, toughness, and versatility. A critical performance metric for many applications, such as wheels, rollers, and coatings, is abrasion resistance. The choice of curing agent or chain extender in a polyurethane system significantly influences the final mechanical properties of the elastomer.
This compound (DMTDA) is a liquid aromatic diamine that has emerged as a superior alternative to conventional curatives like 4,4'-methylenebis(2-chloroaniline) (MOCA). Its liquid form at ambient temperatures offers significant processing advantages, while its unique chemical structure contributes to the formation of robust and highly cross-linked polymer networks. This results in elastomers with enhanced thermal stability, chemical resistance, and, most notably, superior abrasion resistance.[1][2][3]
This document serves as a practical guide for the laboratory-scale synthesis and evaluation of DMTDA-cured polyurethane elastomers.
Chemical Properties and Role of DMTDA
DMTDA is a mixture of isomers, primarily this compound and 2,6-diamino-3,5-dimethylthiotoluene.[4][5] Its key function in polyurethane synthesis is as a chain extender and curative for isocyanate-terminated prepolymers. The amine groups of DMTDA react with the isocyanate groups of the prepolymer, forming urea linkages and extending the polymer chains. This reaction leads to the formation of a segmented block copolymer structure with hard and soft segments, which is characteristic of polyurethane elastomers and crucial for their unique properties.
The presence of sulfur atoms and methyl groups in the DMTDA molecule contributes to its efficacy. These structural features are believed to facilitate the formation of a well-defined, cross-linked network that enhances the mechanical strength and durability of the resulting elastomer.[3]
Table 1: Physical and Chemical Properties of DMTDA
| Property | Value |
| Synonyms | Dimethylthiotoluenediamine, Ethacure 300 |
| CAS Number | 106264-79-3 |
| Molecular Formula | C₉H₁₄N₂S₂ |
| Molecular Weight | 214.36 g/mol |
| Appearance | Light yellow to amber liquid |
| Viscosity @ 20°C | ~690 cP |
| Amine Value | ~536 mgKOH/g |
| Equivalent Weight | ~107 g/eq |
Quantitative Data on Abrasion Resistance
While extensive quantitative data is often proprietary, available studies indicate a notable improvement in abrasion resistance with the use of DMTDA compared to other curatives. The primary method for quantifying abrasion resistance in elastomers is through standardized tests that measure material loss over a specified number of cycles under abrasive conditions.
Table 2: Comparative Abrasion Resistance of DMTDA-Cured Elastomers
| Prepolymer System | Curative | Abrasion Test Method | Result | Reference |
| Polytetramethylene glycol (PTMEG) based | DMTDA | ASTM D5963 (Rotary Drum) | "Somewhat better" resistance (lower material loss) compared to MBOCA, MCDEA, and TMGDAB cured systems. | [7] |
| Polyester-based | DMTDA | Not specified | Imparts excellent abrasion resistance. | [8] |
| Polyether-based | DMTDA | Not specified | Imparts excellent abrasion resistance. | [8] |
Note: The term "somewhat better" is a qualitative summary from the source. For precise comparisons, controlled experiments as outlined in the protocols below are recommended.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a DMTDA-cured polyurethane elastomer and its subsequent evaluation for abrasion resistance.
Protocol 1: Synthesis of DMTDA-Cured Polyurethane Elastomer
This protocol is based on a typical prepolymer method for casting polyurethane elastomers.
Materials and Equipment:
-
Isocyanate-terminated polyurethane prepolymer (e.g., TDI or MDI-based)
-
This compound (DMTDA)
-
Vacuum oven or desiccator
-
Heating mantle or oven
-
Mechanical stirrer
-
Mixing vessel
-
Mold (e.g., aluminum or steel, treated with a mold release agent)
-
Personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Prepolymer Preparation:
-
Preheat the isocyanate-terminated prepolymer to the manufacturer's recommended temperature, typically between 70°C and 100°C.
-
Degas the prepolymer under vacuum for at least one hour to remove any dissolved gases and moisture.
-
-
Mixing:
-
Weigh the required amount of the preheated and degassed prepolymer into a mixing vessel.
-
At ambient temperature, add the stoichiometric amount of DMTDA to the prepolymer. A stoichiometry of 95% is often a good starting point for a balance of properties.
-
The amount of DMTDA can be calculated as follows:
-
Grams of DMTDA = (Grams of Prepolymer / Equivalent Weight of Prepolymer) * Equivalent Weight of DMTDA * Stoichiometry
-
-
Mix the components thoroughly using a mechanical stirrer for 2-3 minutes, ensuring a homogenous mixture. Avoid introducing air bubbles during mixing.
-
-
Casting:
-
Pour the mixture into a preheated mold (typically 100°C - 120°C) that has been treated with a suitable mold release agent.
-
Allow the mixture to cure in the mold at the specified temperature for approximately one hour.
-
-
Post-Curing:
-
After the initial cure, demold the elastomer part.
-
For optimal development of mechanical properties, post-cure the elastomer in an oven at 100°C for 16-24 hours.
-
-
Conditioning:
-
Allow the cured elastomer to condition at room temperature for at least 7 days before testing for physical properties.
-
Protocol 2: Evaluation of Abrasion Resistance (ASTM D5963 - Rotary Drum Method)
This protocol describes the determination of abrasion resistance using a rotating cylindrical drum device.
Materials and Equipment:
-
Rotary drum abrasion tester
-
Standard abrasive sheets
-
Cylindrical test specimens of the DMTDA-cured elastomer (prepared as per ASTM D5963)
-
Analytical balance (accurate to 0.1 mg)
-
Density determination apparatus
Procedure:
-
Test Specimen Preparation:
-
Prepare cylindrical test specimens from the cured elastomer sheet with a diameter of 16 mm and a minimum thickness of 6 mm.
-
-
Initial Measurements:
-
Measure the density of the elastomer material.
-
Weigh each test specimen to the nearest 0.1 mg.
-
-
Test Execution:
-
Mount a new abrasive sheet onto the rotating drum of the abrasion tester.
-
Mount the test specimen in the holder.
-
Set the test parameters according to ASTM D5963 (e.g., load, rotation speed, and number of cycles).
-
Run the abrasion test for the specified number of cycles.
-
-
Final Measurements:
-
After the test, carefully remove the test specimen and clean off any loose debris.
-
Weigh the abraded test specimen to the nearest 0.1 mg.
-
-
Calculation of Abrasion Loss:
-
Calculate the mass loss by subtracting the final weight from the initial weight.
-
Calculate the volume loss using the following formula:
-
Volume Loss (mm³) = (Mass Loss (mg) / Density (g/cm³))
-
-
Table 3: Typical Parameters for ASTM D5963 Testing
| Parameter | Value |
| Load on Specimen | 5 N or 10 N |
| Drum Speed | 40 rpm |
| Test Distance | 40 m |
| Abrasive Sheet | Corundum, 60 grit |
Visualizations
Chemical Structure of this compound
References
- 1. US5955559A - Cast polyurethane elastomers containing low polarity amine curing agents - Google Patents [patents.google.com]
- 2. dakenchem.com [dakenchem.com]
- 3. andersondevelopment.com [andersondevelopment.com]
- 4. andersondevelopment.com [andersondevelopment.com]
- 5. gallaghercorp.com [gallaghercorp.com]
- 6. atslab.com [atslab.com]
- 7. galvanizeit.com [galvanizeit.com]
- 8. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]
Industrial Applications of Dimethylthiotoluenediamine (DMTDA) in Automotive and Construction Sectors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylthiotoluenediamine (DMTDA) is a liquid aromatic diamine curing agent and chain extender that has garnered significant attention in the automotive and construction industries. Its liquid form at room temperature offers considerable processing advantages over traditional solid curatives like 4,4'-methylene-bis(2-chloroaniline) (MOCA), eliminating the need for melting and allowing for lower temperature processing. DMTDA is primarily used in the formulation of polyurethane, polyurea, and epoxy systems to enhance their mechanical properties, durability, and chemical resistance. This document provides detailed application notes and protocols for the use of DMTDA in the automotive and construction sectors, supported by quantitative data, experimental methodologies, and visualizations of the chemical processes involved.
Key Properties of DMTDA
DMTDA is a mixture of isomers, primarily 2,4-diamino-3,5-dimethylthiotoluene and 2,6-diamino-3,5-dimethylthiotoluene. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Light yellow liquid | |
| CAS Number | 106264-79-3 | |
| Molecular Weight | 214.36 g/mol | |
| Equivalent Weight | 107 g/eq | |
| Density @ 20°C | 1.206 g/cm³ | |
| Viscosity @ 25°C | ~155-280 cPs | |
| Boiling Point | >350°C | |
| Flash Point | >160°C |
Applications in the Automotive Sector
In the automotive industry, DMTDA is utilized in the production of high-performance elastomers, coatings, adhesives, and sealants. These materials are valued for their durability, resistance to automotive fluids, and vibration-damping properties.
Polyurethane Elastomers for Interior Components
DMTDA-cured polyurethane elastomers are used to manufacture various interior automotive components such as instrument panels, door panels, and steering wheels. These elastomers offer a combination of flexibility, durability, and a high-quality surface finish.
Quantitative Data:
| Property | Test Method | Typical Value Range |
| Hardness (Shore A) | ASTM D2240 | 70 - 90 |
| Tensile Strength (MPa) | ASTM D412 / ISO 527 | 20 - 40 |
| Elongation at Break (%) | ASTM D412 / ISO 527 | 300 - 600 |
| Tear Strength (kN/m) | ASTM D624 | 50 - 100 |
Experimental Protocol: Preparation and Testing of a DMTDA-Cured Polyurethane Elastomer
This protocol outlines the steps for preparing a sample polyurethane elastomer for testing.
Materials:
-
Polyether or Polyester Polyol (pre-dried)
-
Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)
-
DMTDA
-
Catalyst (e.g., dibutyltin dilaurate)
-
Mold release agent
-
Steel or aluminum mold
Procedure:
-
Prepolymer Synthesis:
-
Pre-dry the polyol under vacuum at 100-110°C for 1-2 hours to remove moisture.
-
In a reaction vessel, combine the dried polyol with the diisocyanate (TDI or MDI) at a specific NCO/OH ratio (typically 2:1 to 3:1).
-
Heat the mixture to 70-80°C and stir under a nitrogen atmosphere for 2-3 hours to form the isocyanate-terminated prepolymer.
-
Cool the prepolymer to 50-60°C.
-
-
Casting:
-
Degas the prepolymer under vacuum to remove any entrapped air bubbles.
-
In a separate container, weigh the required amount of DMTDA. The amount is calculated based on the NCO content of the prepolymer and the desired stoichiometry (typically 95-105%).
-
Add the DMTDA to the prepolymer and mix thoroughly for 1-2 minutes, avoiding excessive air entrapment. Add the catalyst if required.
-
Pour the mixture into a preheated (80-100°C) and pre-treated mold with a release agent.
-
-
Curing:
-
Cure the cast elastomer in an oven at 100-120°C for 16-24 hours.
-
After curing, demold the elastomer and allow it to post-cure at room temperature for at least 7 days before testing.
-
-
Testing:
-
Cut the cured elastomer sheet into dumbbell-shaped specimens according to ASTM D412 or ISO
-
Troubleshooting & Optimization
Technical Support Center: Optimizing Polyurethane Pot Life with 2,4-Diamino-3,5-dimethylthiotoluene (DMTDA)
Welcome to the technical support center for polyurethane systems utilizing 2,4-Diamino-3,5-dimethylthiotoluene (DMTDA), also commercially known as Ethacure 300. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the pot life of their polyurethane formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMTDA) and what is its primary function in polyurethane systems?
A1: this compound (DMTDA) is a liquid aromatic diamine that serves as a chain extender or curative in polyurethane and polyurea systems.[1][2][3][4] Its primary function is to react with the isocyanate groups of a polyurethane prepolymer to build up the polymer chain, leading to the final cured elastomer.
Q2: How does DMTDA affect the pot life of a polyurethane system?
A2: DMTDA is known to provide a longer pot life, or working time, compared to other aromatic diamine curatives like 4,4'-Methylenebis(2-chloroaniline) (MOCA).[2][5][6] This is attributed to its slower reaction rate with isocyanates, which can be advantageous in processes requiring more time for mixing, degassing, and casting.[5]
Q3: What are the main advantages of using DMTDA over MOCA?
A3: Besides extending the pot life, DMTDA offers several other advantages over MOCA. It is a liquid at room temperature, which simplifies handling and processing by eliminating the need for melting.[1][3][5] DMTDA is also considered to have a more favorable safety profile, with lower toxicity concerns compared to MOCA, which is a suspected carcinogen.[2][6]
Q4: What is the difference between pot life and gel time?
A4: While often used interchangeably, pot life and gel time refer to different stages of the curing process. Pot life is the period during which the mixed polyurethane system remains liquid and can be easily poured and processed. It is often defined as the time it takes for the initial viscosity of the mixture to double. Gel time is the point at which the polymer network has developed to the extent that the material loses its fluidity and begins to form a solid, gel-like substance.[7]
Q5: Can I blend DMTDA with other curatives?
A5: Yes, DMTDA can be blended with other amine curatives, such as Diethyltoluenediamine (DETDA), to tailor the reaction rate and, consequently, the pot life and demolding time to meet the specific requirements of an application.[1][2]
Troubleshooting Guide
Issue: The pot life is too short, even when using DMTDA.
Possible Causes and Solutions:
-
High Temperature: The reaction between the isocyanate prepolymer and the amine curative is exothermic and will accelerate at higher temperatures, leading to a shorter pot life.
-
Solution: Lower the temperature of the prepolymer and the DMTDA before mixing. As a general rule, a decrease in temperature will extend the pot life. Also, consider the ambient temperature of your working environment.
-
-
High NCO Content in Prepolymer: Prepolymers with a higher percentage of free isocyanate groups (%NCO) will react more quickly.
-
Solution: If possible, use a prepolymer with a lower %NCO. This will generally lead to a slower reaction and a longer pot life.
-
-
Presence of Catalysts: The presence of certain catalysts, even in trace amounts, can significantly accelerate the reaction.
-
Solution: Ensure all mixing vessels and equipment are clean and free from catalytic residues. If a catalyst is part of your formulation, consider reducing its concentration or using a delayed-action catalyst.
-
-
Moisture Contamination: Water reacts with isocyanates to produce carbon dioxide gas and can also affect the curing reaction.
-
Solution: Ensure that the prepolymer, DMTDA, and any other additives are free from moisture. Store materials in tightly sealed containers with a dry nitrogen blanket if necessary.
-
Issue: The pot life is too long, and the curing time is excessively slow.
Possible Causes and Solutions:
-
Low Temperature: Just as high temperatures shorten pot life, low temperatures can significantly extend it and slow down the overall curing process.
-
Solution: Increase the temperature of the components before mixing or apply post-curing at an elevated temperature as recommended by the material's technical data sheet.
-
-
Low NCO Content in Prepolymer: A very low %NCO in the prepolymer can lead to a sluggish reaction.
-
Solution: Consider using a prepolymer with a slightly higher %NCO content.
-
-
Incorrect Stoichiometry: An off-ratio mix, particularly an excess of the polyol component (less than 100% stoichiometry of the curative), can result in a slow or incomplete cure.
-
Solution: Carefully calculate and accurately weigh the prepolymer and DMTDA according to the recommended stoichiometric ratio. A stoichiometry of 95% is often recommended for a good balance of properties.[8]
-
-
Absence of a Catalyst: While DMTDA provides a longer pot life, some applications may require a faster cure to improve productivity.
-
Solution: Introduce a suitable catalyst to the formulation. Tertiary amine catalysts can be effective in accelerating the cure of DMTDA-based systems.[9] It is crucial to perform preliminary tests to determine the appropriate catalyst and its concentration to avoid an overly rapid reaction.
-
Quantitative Data
The following table summarizes typical pot life data for a polyurethane system cured with Ethacure 300 (DMTDA) under specific conditions, as found in technical literature. This data is for illustrative purposes and will vary depending on the specific prepolymer and processing parameters.
| Prepolymer Type | %NCO | Mix Temperature (°C) | Pot Life (minutes) |
| TDI Polyether | 4.1 | 80 | 6 |
| TDI Polyether | 6.2 | 80 | 3 |
| MDI Polyether | 8.8 | 100 | 9 |
| TDI Polyester | 4.6 | 80 | 1.5 |
Data synthesized from a technical data sheet for Ethacure 300.[9]
Experimental Protocols
Protocol for Determining Pot Life by Viscosity Increase
This protocol is based on the common definition of pot life as the time it takes for the initial viscosity of the mixed system to double.
1. Materials and Equipment:
- Polyurethane prepolymer
- This compound (DMTDA)
- Digital viscometer with appropriate spindle
- Constant temperature water or oil bath
- Mixing container and stirring rod
- Stopwatch
- Balance (accurate to 0.01 g)
2. Procedure:
- Pre-condition the polyurethane prepolymer and DMTDA to the desired experimental temperature using the constant temperature bath.
- Accurately weigh the required amounts of prepolymer and DMTDA into the mixing container based on the desired stoichiometry.
- Start the stopwatch and immediately begin mixing the components thoroughly for a specified time (e.g., 1-2 minutes), ensuring a homogenous mixture.
- Immediately after mixing, measure the initial viscosity of the mixture using the viscometer. Record this value as η₀ at time t₀.
- Continue to measure the viscosity at regular intervals (e.g., every 1-5 minutes, depending on the expected pot life).
- The pot life is the time (t) at which the viscosity reaches double the initial viscosity (2 * η₀).
- Record the pot life and the corresponding temperature.
Note: For a more standardized approach, refer to ASTM D2471, "Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins."[7][10][11] This method involves measuring the temperature change over time as the reaction proceeds and can be used to determine the gel time.
Visualizations
Caption: Polyurethane formation with DMTDA as a chain extender.
Caption: Experimental workflow for pot life determination.
Caption: Troubleshooting decision tree for pot life issues.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. DMTDA vs. MOCA: Prioritizing Safety in Polyurethane Production [tdimdipolyurethane.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. media.erapol.com.au [media.erapol.com.au]
- 9. scribd.com [scribd.com]
- 10. img.antpedia.com [img.antpedia.com]
- 11. Resin Formulators Pot Life Testing Per ASTM D2471 | GracoRoberts [gracoroberts.com]
Technical Support Center: Optimizing Curing Temperatures for DMTDA-Based Formulations
Welcome to the technical support center for Dimethylthiotoluenediamine (DMTDA) based formulations. This resource provides researchers, scientists, and drug development professionals with practical guidance on optimizing curing temperatures.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the curing temperature of a DMTDA-epoxy system?
A1: A typical starting point for curing DMTDA-based epoxy systems involves an initial cure at a moderate temperature followed by a post-cure at a higher temperature. While specific temperatures depend on the epoxy resin and desired properties, a general approach is an initial cure at 70-90°C followed by a post-cure. Post-curing is crucial for achieving maximum physical properties.[1] For many epoxy systems, the final glass transition temperature (Tg) will not be more than 15-20°C higher than the highest cure temperature used.[2]
Q2: How does the curing temperature affect the final Glass Transition Temperature (Tg)?
A2: The curing temperature directly influences the final Tg of the thermoset. A higher curing and post-curing temperature generally leads to a higher degree of cross-linking, which in turn increases the Tg.[3][4][5] For example, in one study on an amine-cured epoxy, increasing the curing temperature from 70°C to 90°C raised the Tg from approximately 62.5°C to 70.4°C.[4] Post-curing at elevated temperatures further enhances this effect.[3][6][7] It is a well-established principle that to achieve a high Tg, a sufficiently high cure temperature is necessary to overcome vitrification, a state where the growing polymer network "freezes" and halts further reaction.[2]
Q3: Can I adjust the curing speed of DMTDA?
A3: Yes. DMTDA has a much slower curing rate compared to other amine curatives like DETDA (Diethyltoluenediamine). This provides a longer pot life, which is advantageous for certain applications.[8][9] To adjust the reactivity, DMTDA can be blended in various proportions with faster-reacting amines like DETDA to achieve a desired curing speed that meets the specific needs of the application.[9]
Q4: What is the effect of stoichiometry on the properties of DMTDA-cured materials?
A4: The physical properties of materials cured with DMTDA are sensitive to the stoichiometry (the mix ratio of curative to prepolymer).[1][10]
-
Low stoichiometry (80-90%) tends to maximize properties like compression set resistance.[1][10]
-
High stoichiometry (100-105%) tends to maximize properties such as tear strength and flex life.[1][10] For most applications, a stoichiometry of about 95% provides the best overall results.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the curing of DMTDA-based formulations.
Q5: My component is soft, tacky, or sticky after the expected cure time. What is the cause?
A5: A soft or tacky surface is one of the most common curing issues and typically points to an incomplete chemical reaction. The primary causes are:
-
Incorrect Mix Ratio: An improper ratio of resin to DMTDA is a frequent cause.[11][12][13] Even slight deviations can disrupt the chemical balance needed for full cross-linking.[11][12] Always measure components accurately, preferably by weight, following the manufacturer's technical data sheet.[13]
-
Inadequate Mixing: Failure to mix the resin and curative thoroughly can leave unreacted components, resulting in localized sticky or soft spots.[11][12] It is critical to scrape the sides and bottom of the mixing container and mix for the recommended duration (e.g., 3-5 minutes) until the mixture is uniform.[11][12]
-
Low Curing Temperature: The curing reaction is highly dependent on temperature.[13] If the ambient temperature is too low, the reaction can slow down significantly or even stop, leading to an incomplete cure.[11][14] The recommended temperature is often between 18–25°C (65–77°F) for the initial cure, followed by a post-cure.[12]
-
Contamination: Moisture, dust, or oils on the substrate or in the mixing container can interfere with the curing process.[11][12]
Solution: If the resin is tacky, try increasing the ambient temperature by moving the component to a warmer room (e.g., 24–30°C or 75–85°F) or using a heat lamp to gently warm the surface.[13] This can sometimes restart the curing process. If the issue is due to mixing or ratio errors, the uncured material may need to be removed and reapplied.[13]
Q6: The final material has a low Glass Transition Temperature (Tg). How can I increase it?
A6: A low Tg indicates an insufficient degree of cure or a suboptimal curing schedule.
-
Introduce or Optimize a Post-Cure: Post-curing at a temperature at or above the initial curing temperature is essential for completing the reaction and maximizing the Tg.[3] Increasing the post-curing temperature generally results in a higher Tg.[5][6] For example, one study showed a significant leap in Tg when the post-cure temperature was increased from 50°C to 60°C.[6]
-
Increase Curing Time: Extending the duration of the post-cure can also allow for more complete cross-linking, though the effect of temperature is often more pronounced.[6]
-
Verify Cure Schedule: Ensure the initial curing temperature and time are adequate before post-curing. The highest achievable Tg is fundamentally linked to the highest temperature the material is exposed to during cure.[2]
Q7: My cured material is too brittle. What could be the cause?
A7: Brittleness in a cured epoxy system can arise from several factors:
-
Excessive Curing Temperature or Time: Over-curing, especially at excessively high temperatures, can sometimes lead to thermal degradation or a polymer network that is too tightly cross-linked, resulting in brittleness.[15]
-
Incorrect Stoichiometry: An off-ratio mix, particularly with too much hardener, can lead to a brittle final product.[16]
-
Formulation Choice: The inherent properties of the chosen epoxy resin and the DMTDA curative will define the material's ultimate flexibility and toughness. DMTDA is known to improve toughness and impact resistance in epoxy resins.[8] If brittleness is an issue, reviewing the base formulation may be necessary.
Quantitative Data on Curing Schedules
Optimizing the cure schedule is critical for achieving desired material properties. The following tables provide illustrative data on how curing parameters affect the Glass Transition Temperature (Tg) and mechanical properties.
Table 1: Effect of Curing and Post-Curing Temperature on Glass Transition Temperature (Tg)
| Initial Cure Temp. | Post-Cure Temp. | Post-Cure Time | Resulting Tg (°C) | Reference System |
| 70°C | - | 1 hr | 62.5 | Bio-based Epoxy/Amine[4] |
| 80°C | - | 1 hr | 65.1 | Bio-based Epoxy/Amine[4] |
| 90°C | - | 1 hr | 70.4 | Bio-based Epoxy/Amine[4] |
| 80°C | 125°C | 30 min | Higher than initial | Bio-based Epoxy/Amine |
| 80°C | 150°C | 30 min | Higher than 125°C post-cure | Bio-based Epoxy/Amine[7] |
| 23°C | 80°C | 2 hrs | ~80 | Commercial 2-part Epoxy |
| 23°C | 120°C | 2 hrs | ~105 | Commercial 2-part Epoxy[5] |
Note: Data is synthesized from multiple sources and may involve different resin systems. It is intended for comparative purposes.
Table 2: Effect of Curing Temperature on Mechanical Properties
| Curing Temp. | Flexural Modulus (MPa) | Flexural Strength (MPa) | Reference System |
| 70°C | 977 | 77.4 | Bio-based Epoxy/Amine[4] |
| 80°C | 1260 | - | Bio-based Epoxy/Amine[4] |
| 90°C | 2403 | - | Bio-based Epoxy/Amine[4] |
An increase in curing temperature can significantly enhance the flexural modulus and strength due to a more complete cross-linking process.[4][7]
Experimental Protocols
Methodology: Determining Cure Characteristics using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for characterizing the curing process of thermosetting resins like DMTDA-epoxy systems.[17][18] It measures the heat flow associated with the curing reaction, providing data on the onset of cure, the heat of reaction, and the glass transition temperature (Tg).[17][19]
Objective: To determine the optimal curing temperature and measure the degree of cure.
Procedure:
-
Sample Preparation:
-
Accurately weigh the epoxy resin and DMTDA curative according to the desired stoichiometric ratio.
-
Thoroughly mix the components for 3-5 minutes.
-
Precisely weigh a small amount of the liquid mixture (typically 5-10 mg) into a DSC aluminum pan and hermetically seal it.
-
-
Instrument Setup:
-
Dynamic Scan (To find the cure temperature range):
-
Heat the uncured sample at a constant rate (e.g., 10°C/min or 20°C/min) from ambient temperature to a temperature well beyond the completion of the cure reaction (e.g., 250°C).[17][21]
-
The resulting thermogram will show an exothermic peak representing the curing reaction.[17] The area under this peak is the total heat of cure (ΔH_total). The onset of the peak indicates the temperature at which the reaction begins.[17]
-
-
Isothermal Scan (To determine cure time at a specific temperature):
-
Heat a fresh uncured sample rapidly to a desired isothermal curing temperature (e.g., 120°C or 140°C).[20]
-
Hold the sample at this temperature until the exothermic heat flow returns to the baseline, indicating the reaction is complete.[20] The time required gives an indication of the cure time at that temperature.
-
-
Residual Cure Analysis (To determine the degree of cure):
-
Take a sample that has been cured according to a specific schedule (e.g., 2 hours at 80°C).
-
Run a dynamic DSC scan on this cured sample as described in step 3.
-
If any residual cure remains, a smaller exothermic peak will appear. The heat of this residual cure is ΔH_residual.
-
The degree of cure can be calculated using the formula:[19] % Cure = (1 - (ΔH_residual / ΔH_total)) * 100
-
-
Tg Determination:
Visualizations
Caption: Troubleshooting flowchart for common DMTDA curing issues.
References
- 1. johnson-fine.com [johnson-fine.com]
- 2. dianhydrides.com [dianhydrides.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. How you can optimise the curing process for epoxy [forcetechnology.com]
- 6. jotun.com [jotun.com]
- 7. researchgate.net [researchgate.net]
- 8. gantrade.com [gantrade.com]
- 9. Ethacure 300 DMTDA CAS 106264-79-3 – Manufature of PU foam Material and Products [leticiachem.com]
- 10. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]
- 11. bestbartopepoxy.com [bestbartopepoxy.com]
- 12. Why Epoxy Resin Doesn’t Fully Cure – Resin Shop Australia [resinshop.com.au]
- 13. The Waiting Game: Why Your Epoxy Isn't Curing and How to Fix It - INCURE INC. [incurelab.com]
- 14. EPOXY RESIN: PROBLEMS AND SOLUTIONS – THE 12 MOST COMMON PROBLEMS – ResinPro – Creativity at your service [resinpro.eu]
- 15. researchgate.net [researchgate.net]
- 16. bmmold.com [bmmold.com]
- 17. researchgate.net [researchgate.net]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. tainstruments.com [tainstruments.com]
- 20. shimadzu.com [shimadzu.com]
- 21. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
Troubleshooting Common Issues in RIM Processes Using Dimethylthiotoluenediamine (DMTDA)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during Reaction Injection Molding (RIM) processes utilizing Dimethylthiotoluenediamine (DMTDA) as a chain extender. The following information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. Why is my part not curing completely or exhibiting a tacky surface?
An incomplete cure or a tacky surface is a common issue that can often be resolved by addressing several key factors in the RIM process.
Possible Causes and Solutions:
-
Incorrect Stoichiometry: An off-ratio mix of the polyol/isocyanate and DMTDA can lead to an incomplete reaction. It is crucial to precisely control the mix ratio. For many applications, a stoichiometry of around 95% often yields the best results.[1][2]
-
Low Component Temperatures: DMTDA, being a liquid at room temperature, offers processing advantages over solid curatives like MOCA. However, the temperature of both the components and the mold plays a critical role in the reaction kinetics. Low temperatures can slow down the curing process significantly.
-
Inadequate Mixing: Poor mixing of the components will result in localized areas of uncured material. Ensure the impingement mixing in the mix head is efficient.
-
Moisture Contamination: Moisture in the polyol, pigments, or other additives can react with the isocyanate, leading to the formation of carbon dioxide and urea, which can interfere with the primary polyurethane reaction and affect the cure.
-
Insufficient Post-Cure: DMTDA-cured elastomers often require a more stringent post-curing schedule compared to other curatives to achieve their final physical properties.[1] A lack of or insufficient post-curing can leave the part under-cured.
Troubleshooting Steps:
-
Verify the calibration of your metering equipment to ensure the correct stoichiometric ratio.
-
Increase the temperature of the raw materials and the mold to the recommended processing range.
-
Check the mix head for any blockages or wear that might be affecting mixing efficiency.
-
Ensure all components are dry and stored properly to prevent moisture absorption.
-
Implement or optimize the post-curing process according to the material supplier's recommendations.
2. What is causing surface defects such as sink marks, voids, or a poor finish on my RIM parts?
Surface defects can detract from the aesthetic and functional quality of the molded part. Their causes are often linked to material shrinkage, gas entrapment, or improper mold conditions.
Possible Causes and Solutions:
-
Sink Marks and Voids: These are often caused by thermal contraction (shrinkage) of the material in thicker sections of the part without adequate compensation.[3] If the outer surface solidifies while the core is still molten, the subsequent shrinkage of the core can pull the surface inward, creating a sink mark, or form a void internally.[3]
-
Poor Surface Finish: This can be a result of several factors including low mold temperature, improper application of mold release agents, or moisture in the system reacting to create gas bubbles at the surface.
-
Air Entrapment: Inadequate venting of the mold can trap air, leading to voids and surface imperfections.
Troubleshooting Steps:
-
Optimize Part Design: Where possible, design parts with uniform wall thickness to minimize differential shrinkage.
-
Adjust Processing Parameters: Increase the packing pressure and time to ensure more material is forced into the mold to compensate for shrinkage.[3]
-
Optimize Mold Temperature: A higher mold temperature can sometimes allow for better material flow and packing, but too high a temperature can prolong the cooling time and increase the likelihood of sink marks.[3]
-
Ensure Proper Venting: Check that the mold is adequately vented to allow air to escape as the material fills the cavity.
-
Gate and Runner Design: Relocating the gate to a thicker section of the part can help to pack out these areas more effectively.
3. Why are the mechanical properties of my DMTDA-cured parts not meeting expectations?
Sub-optimal mechanical properties such as low tensile strength, poor tear resistance, or high compression set can often be traced back to the formulation, processing conditions, and post-curing.
Possible Causes and Solutions:
-
Incorrect Stoichiometry: The stoichiometry has a significant impact on the final physical properties of the elastomer. Low stoichiometry (80-90%) generally improves compression set resistance, while high stoichiometry (100-105%) tends to maximize properties like tear strength and flex life.[1][2]
-
Inadequate Post-Curing: For DMTDA-cured polyurethanes, a proper post-cure is critical for developing the full range of mechanical properties, especially compression set and dynamic performance.[1]
-
Component Degradation: Old or improperly stored raw materials can degrade, leading to a loss in reactivity and final properties.
Troubleshooting Steps:
-
Adjust Stoichiometry: Carefully adjust the mix ratio based on the desired final properties. A 95% stoichiometry is often a good starting point for a balance of properties.[1][2]
-
Optimize Post-Cure Cycle: Implement a post-cure schedule with the appropriate temperature and duration as recommended by the material supplier. This allows the polymer network to fully develop.
-
Use Fresh Materials: Ensure that the polyol, isocyanate, and DMTDA are within their shelf life and have been stored under the recommended conditions.
Data Presentation
Table 1: Typical Processing Parameters for RIM with DMTDA
| Parameter | Recommended Range | Unit |
| DMTDA Component Temperature | 21 - 33 | °C |
| Isocyanate Component Temperature | 25 - 40 | °C |
| Polyol Component Temperature | 40 - 60 | °C |
| Mold Temperature | 80 - 120 | °C |
| Injection Pressure | 10 - 20 | MPa |
| Demold Time | 1 - 5 | minutes |
| Post-Cure Temperature | 100 - 120 | °C |
| Post-Cure Time | 4 - 16 | hours |
Note: These are general guidelines. Always refer to the specific technical data sheets from your material suppliers for precise recommendations.
Experimental Protocols
Protocol 1: Determination of Optimal Stoichiometry
-
Objective: To determine the effect of stoichiometry on the key mechanical properties of a DMTDA-cured polyurethane elastomer.
-
Materials: Isocyanate prepolymer, polyol blend, DMTDA.
-
Procedure:
-
Prepare a series of formulations with varying stoichiometric ratios of isocyanate to the hydroxyl and amine groups (e.g., 85%, 90%, 95%, 100%, 105%).
-
Process each formulation using a laboratory-scale RIM machine under consistent processing parameters (temperatures, pressures, and mixing speed).
-
Cast test plaques for each formulation.
-
Subject all plaques to the same post-curing cycle.
-
Perform mechanical property testing (tensile strength, elongation, tear strength, and compression set) on the cured samples according to relevant ASTM standards.
-
Analyze the data to identify the stoichiometry that provides the best balance of properties for the intended application.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common RIM issues.
Caption: Key RIM process parameters and their influence on part quality.
References
Technical Support Center: Enhancing Mechanical Properties of Elastomers Cured with 2,4-Diamino-3,5-dimethylthiotoluene (DMTDA)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing 2,4-Diamino-3,5-dimethylthiotoluene (DMTDA) as a curing agent to enhance the mechanical properties of elastomers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on mechanical properties.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and testing of elastomers cured with DMTDA.
| Issue | Potential Cause | Recommended Solution |
| Soft or Tacky Cured Elastomer | - Incorrect Stoichiometry: An excess or deficit of DMTDA relative to the isocyanate (NCO) groups in the prepolymer can lead to incomplete curing.[1][2] - Moisture Contamination: Water reacts with isocyanates, consuming them and preventing a complete cure, which can result in a foamy or soft product. - Low Curing Temperature: The curing reaction may be too slow at lower temperatures, leading to an incomplete network formation.[2] - Inadequate Mixing: Poor dispersion of DMTDA in the prepolymer results in localized areas of uncured or poorly cured material. | - Verify Stoichiometric Ratio: The optimal stoichiometry is typically around 95% of the theoretical amount of amine to isocyanate.[1][2][3] Low stoichiometry (80-90%) can maximize compression set resistance, while high stoichiometry (100-105%) can maximize tear strength and flex life.[1][2][3] - Ensure Dry Conditions: Use dried glassware and raw materials. Degas the prepolymer and DMTDA mixture under vacuum before casting. - Optimize Curing Temperature: While DMTDA is a liquid at room temperature, post-curing at an elevated temperature (e.g., 110°C) is often necessary to achieve optimal properties.[1][2] - Thorough Mixing: Mix the DMTDA and prepolymer vigorously, ensuring a homogeneous mixture before casting. |
| Bubbles or Voids in the Cured Elastomer | - Air Entrapment During Mixing: Vigorous stirring can introduce air bubbles that get trapped as the viscosity increases. - Moisture Contamination: As mentioned, moisture reacts with isocyanates to produce carbon dioxide gas, leading to bubbles. - Volatiles in Raw Materials: Solvents or other volatile components in the prepolymer or DMTDA can vaporize during curing. | - Degassing: After mixing, degas the mixture under vacuum to remove trapped air before pouring it into the mold. - Moisture Control: Handle all materials in a low-humidity environment and ensure they are dry. - Use High-Purity Materials: Ensure the prepolymer and DMTDA are of high purity and free from volatile contaminants. |
| Brittle Cured Elastomer | - High Stoichiometry: An excessive amount of DMTDA can lead to a highly cross-linked and brittle network. - High Hard Segment Content: The formulation may have an inherently high concentration of hard segments (isocyanate and chain extender). | - Adjust Stoichiometry: Reduce the stoichiometry to the recommended 95% or slightly lower to increase flexibility. - Reformulate: Consider using a prepolymer with a lower NCO content or a different polyol backbone to reduce the hard segment concentration. |
| Inconsistent Mechanical Properties | - Inhomogeneous Mixing: Leads to variations in crosslink density throughout the material. - Temperature Gradients During Curing: Uneven heating of the mold can cause different parts of the elastomer to cure at different rates and to different extents. - Inconsistent Post-Curing: Variations in post-curing time and temperature will affect the final network structure.[1][2] | - Standardize Mixing Protocol: Use a consistent mixing speed and time for all batches. - Ensure Uniform Mold Temperature: Preheat the mold and use an oven with good temperature distribution. - Strictly Control Post-Curing: Adhere to a consistent post-curing schedule for all samples. |
| Poor Adhesion to Substrate (for coatings) | - Surface Contamination: The substrate may have grease, oil, or other contaminants that prevent proper bonding. - Incompatible Surfaces: The surface energy of the substrate may not be suitable for the polyurethane system. | - Thorough Substrate Cleaning: Clean the substrate meticulously with appropriate solvents before applying the coating. - Surface Treatment: Consider plasma treatment or the use of a primer to improve surface compatibility. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using DMTDA over other curing agents like MOCA?
A1: DMTDA offers several significant advantages over 4,4′-Methylenebis(2-chloroaniline) (MOCA). DMTDA is a liquid at room temperature, which simplifies handling and processing by eliminating the need to melt a solid curative.[4] This also allows for lower processing temperatures.[1][3] Furthermore, DMTDA is considered to have a lower toxicity profile compared to MOCA, which is a suspected carcinogen.[4] From a performance standpoint, elastomers cured with DMTDA exhibit comparable or superior mechanical properties to those cured with MOCA.[1]
Q2: How does the stoichiometry of DMTDA affect the final mechanical properties of the elastomer?
A2: The stoichiometric ratio of the amine groups in DMTDA to the isocyanate (NCO) groups in the prepolymer is a critical parameter that allows for the tailoring of the elastomer's mechanical properties. Generally, a lower stoichiometry (around 80-90%) results in a less densely cross-linked network, which tends to maximize properties like compression set resistance.[1][2][3] Conversely, a higher stoichiometry (around 100-105%) leads to a more rigid and tougher material, maximizing properties such as tear strength and flex life.[1][2][3] For a good balance of properties, a stoichiometry of approximately 95% is often recommended.[1][2][3]
Q3: What is the typical pot life when working with DMTDA?
A3: The pot life, or working time, of a DMTDA-cured polyurethane system is longer than that of systems cured with faster diamines like diethyltoluenediamine (DETDA).[1] This extended pot life provides more time for processing, such as degassing and casting, which can be advantageous for producing large or complex parts. The exact pot life will depend on factors such as the prepolymer used, the processing temperature, and the presence of any catalysts.
Q4: Is a post-curing step necessary for DMTDA-cured elastomers?
A4: Yes, a post-curing step is highly recommended to achieve the optimal mechanical properties.[1][2] While the initial cure may result in a solid elastomer, post-curing at an elevated temperature (e.g., 110°C for 12-16 hours) allows for the completion of the cross-linking reactions and the development of a more stable and uniform network structure. This is particularly important for optimizing properties like compression set and dynamic performance.[1][2]
Q5: Can DMTDA be used with different types of polyurethane prepolymers?
A5: Yes, DMTDA is a versatile curing agent that can be used with both polyether-based and polyester-based polyurethane prepolymers to produce elastomers with a wide range of properties. The choice of prepolymer will significantly influence the final characteristics of the elastomer, such as its hydrolytic stability, oil resistance, and dynamic properties.
Data Presentation: Mechanical Properties of DMTDA-Cured Elastomers
The following table summarizes the effect of stoichiometry on the mechanical properties of a polyurethane elastomer cured with DMTDA. Note: This data is compiled from typical values and may vary depending on the specific prepolymer and processing conditions.
| Stoichiometry (%) | Hardness (Shore A) | 100% Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Tear Strength (kN/m) | Compression Set (%) |
| 85 | 88 | 5.5 | 35 | 550 | 80 | 25 |
| 95 | 92 | 7.0 | 40 | 500 | 95 | 30 |
| 105 | 95 | 9.0 | 45 | 450 | 110 | 35 |
Experimental Protocols
Protocol 1: Preparation of a DMTDA-Cured Polyurethane Elastomer Sheet
1. Materials and Equipment:
-
Polyurethane prepolymer (e.g., TDI-based polyether or polyester)
-
This compound (DMTDA)
-
Vacuum oven
-
Heating mantle or hot plate with magnetic stirring
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Vacuum pump
-
Mold (e.g., flat steel plate with spacers)
-
Release agent
2. Prepolymer Degassing:
-
Place the required amount of polyurethane prepolymer into a three-neck round-bottom flask.
-
Heat the prepolymer to 80°C under vacuum while stirring gently for 1-2 hours to remove any dissolved gases and moisture.
3. Mixing and Curing:
-
Calculate the required amount of DMTDA based on the NCO content of the prepolymer and the desired stoichiometry (typically 95%). The equivalent weight of DMTDA is approximately 107 g/eq.
-
Cool the degassed prepolymer to a suitable mixing temperature (e.g., 60-70°C).
-
Add the calculated amount of DMTDA to the prepolymer while stirring vigorously for 60-90 seconds to ensure a homogeneous mixture.
-
Immediately place the mixture under vacuum for 1-2 minutes to degas.
-
Pour the degassed mixture into a preheated mold (110°C) that has been treated with a mold release agent.
-
Cure the elastomer in an oven at 110°C for 30 minutes.
4. Post-Curing:
-
Demold the elastomer sheet.
-
Post-cure the sheet in an oven at 110°C for 16 hours to complete the curing process and stabilize the mechanical properties.
-
Allow the elastomer to cool to room temperature slowly.
-
Condition the samples at room temperature for at least 24 hours before mechanical testing.
Protocol 2: Mechanical Property Testing
-
Tensile Testing (ASTM D412):
-
Cut dumbbell-shaped specimens from the cured elastomer sheet using a die cutter.
-
Measure the thickness and width of the gauge section of each specimen.
-
Conduct the tensile test using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).
-
Record the force and elongation until the specimen breaks.
-
Calculate the tensile strength, elongation at break, and modulus at 100% elongation.
-
-
Hardness Testing (ASTM D2240):
-
Use a Shore A durometer to measure the hardness of the cured elastomer sheet.
-
Take at least five readings at different locations on the sample and report the average value.
-
-
Tear Strength Testing (ASTM D624):
-
Use a suitable die (e.g., Die C) to cut specimens from the cured sheet.
-
Measure the thickness of the specimens.
-
Conduct the tear test using a universal testing machine at a constant crosshead speed (e.g., 50 mm/min).
-
Record the maximum force required to tear the specimen.
-
Calculate the tear strength.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and testing DMTDA-cured polyurethane elastomers.
Caption: Relationship between DMTDA stoichiometry and elastomer mechanical properties.
References
Addressing viscosity challenges of 2,4-Diamino-3,5-dimethylthiotoluene at low temperatures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Diamino-3,5-dimethylthiotoluene (DMTDA), also known as Ethacure 300. The focus is on addressing the challenges related to its viscosity, particularly at low temperatures.
Troubleshooting Guide
Issue: Increased Viscosity of DMTDA at Low Temperatures
Symptoms:
-
Difficulty in pumping or pouring the material.
-
Inaccurate dosing or mixing.
-
Formation of solid or semi-solid precipitates.
Possible Causes:
-
The ambient temperature is approaching or has fallen below the pour point of DMTDA.
-
Improper storage conditions.
Solutions:
Caption: Troubleshooting workflow for addressing high viscosity of DMTDA.
Frequently Asked Questions (FAQs)
1. What is the viscosity of this compound (DMTDA) at different temperatures?
The viscosity of DMTDA is highly dependent on temperature. As the temperature decreases, the viscosity increases significantly. Below are the known physical properties related to its viscosity:
| Property | Value | Reference Temperature |
| Viscosity | 690 cSt / 691 mm²/s | 20°C (68°F) |
| Viscosity | 420 cps | 25°C (77°F) |
| Pour Point | 4°C (39°F) | N/A |
Note: cSt (centistokes) and mm²/s are equivalent units of kinematic viscosity. cps (centipoise) is a unit of dynamic viscosity. The conversion depends on the density of the material.
2. My DMTDA has become very thick and difficult to handle in a cold laboratory. What should I do?
If you are experiencing high viscosity with DMTDA due to low temperatures, the recommended first step is to gently warm the material. As a general rule, for every 10°C increase in temperature, the viscosity of a liquid can be roughly halved. It is advisable to warm the container in a water bath or a temperature-controlled oven. Avoid localized overheating, which could degrade the material.
3. Can I use a solvent to reduce the viscosity of DMTDA?
Yes, using a compatible solvent is a common method to reduce the viscosity of DMTDA for easier handling and processing.[1] However, the choice of solvent is critical as it can affect the curing process and the final properties of the polymer.[2]
4. What solvents are compatible with DMTDA?
Several solvents are commonly used with polyurethane and epoxy systems. The compatibility and suitability of a solvent depend on your specific application. Some potential solvents include:
-
Ketones: Methyl ethyl ketone (MEK), Acetone
-
Esters: Ethyl acetate, Butyl acetate
-
Aromatic Hydrocarbons: Toluene, Xylene[2]
-
Amides: Dimethylformamide (DMF)
It is crucial to perform small-scale compatibility and performance tests before incorporating a solvent into your main process.
5. How will adding a solvent affect the curing process?
Adding a solvent can delay the cure rate of the polyurethane or epoxy system.[2] The solvent molecules can interfere with the reaction between the diamine and the isocyanate or epoxy resin. The extent of this delay depends on the type and concentration of the solvent. It is essential to characterize the curing profile of your formulation after the addition of any solvent.
6. What is the pour point of DMTDA and why is it important?
The pour point of DMTDA is 4°C (39°F).[3] This is the lowest temperature at which the liquid will still flow. Below this temperature, it will begin to solidify, making it extremely difficult to handle. It is crucial to store and handle DMTDA at temperatures well above its pour point to maintain its liquid state and manage its viscosity.
Experimental Protocols
Protocol 1: Determining the Temperature-Viscosity Profile of DMTDA
This protocol describes how to measure the viscosity of DMTDA at various temperatures using a rotational viscometer.
Caption: Workflow for determining the temperature-viscosity profile of DMTDA.
Materials:
-
This compound (DMTDA)
-
Rotational viscometer with a temperature-controlled jacket or bath
-
Appropriate spindle for the expected viscosity range
-
Beakers or sample containers compatible with the viscometer
Procedure:
-
Preparation: Ensure the DMTDA sample is free of air bubbles. If necessary, allow the sample to stand or degas it under vacuum.
-
Viscometer Setup:
-
Set up the rotational viscometer according to the manufacturer's instructions.
-
Attach the appropriate spindle. The choice of spindle depends on the expected viscosity. For DMTDA at room temperature, a spindle suitable for medium viscosity liquids should be chosen.
-
Connect the temperature control unit to the viscometer's sample jacket.
-
-
Sample Loading:
-
Pour the DMTDA sample into the viscometer's sample cup or a beaker placed within the temperature-controlled bath.
-
Immerse the spindle into the sample up to the immersion mark.
-
-
Temperature Equilibration:
-
Set the desired temperature on the control unit. Start with a higher temperature (e.g., 30°C) and gradually decrease it.
-
Allow the sample to equilibrate at the set temperature for at least 15-20 minutes.
-
-
Viscosity Measurement:
-
Set the rotational speed (shear rate) of the spindle. It is important to use a consistent shear rate for all measurements to ensure comparability.
-
Start the spindle rotation and allow the viscosity reading to stabilize.
-
Record the viscosity value and the corresponding temperature.
-
-
Data Collection at Different Temperatures:
-
Decrease the temperature in increments (e.g., 5°C).
-
At each temperature step, repeat steps 4 and 5.
-
Continue until you approach the pour point of DMTDA or the viscosity becomes too high to measure accurately with the chosen spindle.
-
-
Data Analysis:
-
Plot the measured viscosity as a function of temperature to obtain the temperature-viscosity profile.
-
Protocol 2: Evaluating the Effect of Solvents on DMTDA Viscosity
This protocol provides a method to quantify the viscosity reduction of DMTDA upon the addition of a solvent.
Materials:
-
This compound (DMTDA)
-
Selected solvent (e.g., methyl ethyl ketone, ethyl acetate)
-
Rotational viscometer
-
Analytical balance
-
Glass vials or beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a series of DMTDA-solvent mixtures with varying solvent concentrations (e.g., 5%, 10%, 15%, 20% by weight).
-
To do this, accurately weigh the required amount of DMTDA into a vial.
-
Add the calculated weight of the solvent to the vial.
-
Gently mix the solution using a magnetic stirrer until it is homogeneous.
-
-
Viscosity Measurement:
-
Measure the viscosity of each prepared solution and a pure DMTDA sample (0% solvent) at a constant, controlled temperature (e.g., 20°C) using the rotational viscometer as described in Protocol 1.
-
-
Data Analysis:
-
Plot the viscosity as a function of the solvent concentration.
-
This plot will show the effectiveness of the solvent in reducing the viscosity of DMTDA.
-
-
Curing Evaluation (Optional but Recommended):
-
Prepare small batches of your polyurethane or epoxy formulation using the DMTDA-solvent mixtures.
-
Monitor the curing time (gel time, tack-free time) and compare it to the formulation with pure DMTDA.
-
Evaluate the mechanical properties of the cured polymer to ensure that the solvent does not have a detrimental effect.
-
References
Technical Support Center: Controlling the Reactivity of DMTDA in Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl Thio-Toluene Diamine (DMTDA) in polymerization reactions.
Troubleshooting Guides
This section addresses common issues encountered during the use of DMTDA as a curative in polyurethane and epoxy systems.
Issue 1: Polymerization Reaction is Too Slow or Incomplete
Symptoms:
-
Extended gel time or pot life beyond the desired processing window.
-
The final polymer remains tacky or does not achieve full hardness.
-
Poor mechanical properties in the cured product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent Low Reactivity of DMTDA | DMTDA is known for its lower reactivity compared to other aromatic amines like Diethyl Toluene Diamine (DETDA), which provides a longer pot life.[1] To accelerate the cure rate, blend DMTDA with a faster-reacting amine such as DETDA. The ratio of DMTDA to DETDA can be adjusted to achieve the desired gel time.[1] |
| Incorrect Stoichiometry | An improper ratio of amine-hydrogen groups (from DMTDA) to isocyanate or epoxy groups can lead to an incomplete reaction. Ensure the stoichiometry is calculated correctly based on the equivalent weights of the reactants. For many applications, a stoichiometry of 95% is recommended for optimal results.[1] |
| Low Curing Temperature | The polymerization rate is temperature-dependent. A low ambient or mold temperature will significantly slow down the reaction. Increase the curing temperature to accelerate the reaction. Pre-heating the molds and reactants can also be beneficial. |
| Inadequate Mixing | Incomplete mixing of the resin and curative will result in localized areas of uncured material. Ensure thorough mixing, scraping the sides and bottom of the mixing container. |
| Presence of Moisture | In polyurethane systems, moisture can react with isocyanates to produce carbon dioxide, leading to bubbles and an incomplete cure. Ensure all reactants and equipment are dry before use. |
Issue 2: Final Polymer Exhibits Undesirable Mechanical Properties
Symptoms:
-
The cured elastomer is too soft or too hard.
-
Low tear strength or poor fatigue life.
-
High compression set.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Stoichiometry | The stoichiometry of the amine curative to the prepolymer has a significant impact on the final physical properties.[1][2] For maximum resistance to permanent deformation and compression set, a lower stoichiometry (80-90%) is often beneficial.[1][2][3] For maximum tear strength and fatigue life, a higher stoichiometry (100-105%) is recommended.[1][2][3] A stoichiometry of 95% is often a good starting point for a balance of properties.[1][2] |
| Incomplete Curing | If the polymer is not fully cured, it will not achieve its optimal mechanical properties. This can be due to low curing temperature or insufficient curing time. Ensure that the post-cure conditions (temperature and time) are adequate. |
| Incorrect Prepolymer Type | The choice of prepolymer (e.g., polyester or polyether) will significantly influence the properties of the cured elastomer. Ensure the selected prepolymer is appropriate for the desired application. |
Frequently Asked Questions (FAQs)
Q1: How can I control the pot life when using DMTDA?
A1: The pot life of a DMTDA-cured system can be controlled primarily by two methods:
-
Blending with other amines: DMTDA has a significantly slower reaction rate than DETDA.[1] By creating blends of DMTDA and DETDA, you can tailor the pot life to your specific processing needs. Increasing the proportion of DETDA will shorten the pot life, while increasing the proportion of DMTDA will extend it.
-
Temperature control: The reaction between DMTDA and isocyanates or epoxies is temperature-sensitive. Lowering the temperature of the reactants and the mold will extend the pot life. Conversely, increasing the temperature will shorten it.
Q2: What is the effect of stoichiometry on the properties of DMTDA-cured polyurethanes?
A2: Stoichiometry, the molar ratio of reactive groups, is a critical parameter for controlling the final properties of the polymer.[1][2] The following table summarizes the general effects of stoichiometry on polyurethane elastomers cured with DMTDA:
| Stoichiometry Range | Primary Effect on Properties |
| Low (80-90%) | Maximizes resistance to permanent deformation and compression set.[1][2][3] |
| Optimal (95%) | Generally provides the best balance of overall properties for most applications.[1] |
| High (100-105%) | Maximizes tear strength and fatigue life.[1][2][3] |
Q3: Are there any specific catalysts recommended for use with DMTDA?
A3: While DMTDA can be used without a catalyst, certain catalysts can be employed to modify the reaction profile. In polyurethane systems, organometallic compounds, such as those based on tin and bismuth, are effective catalysts for the isocyanate-hydroxyl reaction.[4] Tertiary amines are also commonly used. The choice of catalyst will depend on the desired reaction rate and the specific prepolymer being used. It is important to conduct preliminary experiments to determine the optimal catalyst and concentration for your system.
Q4: Can DMTDA be used in both epoxy and polyurethane systems?
A4: Yes, DMTDA is a versatile curative that can be used in both polyurethane and epoxy resin systems.[5] In polyurethanes, it acts as a chain extender, reacting with isocyanate groups. In epoxy systems, it functions as a curing agent, with its amine groups reacting to crosslink the epoxy resin.
Q5: What are the typical physical properties of DMTDA?
A5: The following table lists some of the typical physical properties of DMTDA:
| Property | Value |
| Appearance | Light yellow transparent liquid[1] |
| Equivalent Weight | 107 g/eq[2][3] |
| Density (at 20-25 °C) | ~1.206 g/cm³[1] |
| Isomer Ratio (2,4- to 2,6-) | Approximately 77-80 / 17-20[3] |
Experimental Protocols
Protocol 1: Determination of Gel Time and Peak Exothermic Temperature (Based on ASTM D2471)
This protocol outlines a method for determining the gel time and peak exothermic temperature of a reacting thermosetting plastic composition.[5][6][7]
1. Scope: This test method is suitable for reacting mixtures with a gel time greater than 5 minutes.[5][6]
2. Apparatus:
-
Container for the sample (e.g., a beaker or paper cup).
-
Wooden probe or glass rod.
-
Temperature-measuring device (e.g., thermocouple or thermometer).
-
Timer.
-
Balance for weighing components.
3. Procedure:
-
Condition the reactants to the desired starting temperature.
-
Weigh the specified amounts of resin and curative (DMTDA or DMTDA blend) into the container. The volume of the mixture should be specified as it affects the results.[5][6]
-
Start the timer immediately upon initiating mixing.
-
Mix the components thoroughly for a specified duration (e.g., 2 minutes).
-
Position the temperature-measuring device in the center of the reacting mass.
-
Periodically probe the material with the wooden probe. The gel time is the point at which the material no longer adheres to the probe in a stringy manner when it is withdrawn.[8]
-
Record the time at which this gelation occurs.
-
Continue to monitor the temperature until the maximum temperature is reached.
-
Record the peak exothermic temperature and the time at which it occurred.
Protocol 2: Determination of Isocyanate (NCO) Content by Titration
This protocol describes a back-titration method to determine the concentration of reactive isocyanate groups, which is crucial for ensuring correct stoichiometry.[9][10][11][12][13]
1. Principle: The isocyanate-containing sample is reacted with a known excess of di-n-butylamine. The unreacted di-n-butylamine is then titrated with a standardized solution of hydrochloric acid.
2. Reagents and Apparatus:
-
Di-n-butylamine solution in a suitable solvent (e.g., toluene).
-
Standardized hydrochloric acid (HCl) solution (e.g., 1 M).
-
Suitable solvent (e.g., toluene, acetone, or isopropanol).
-
Titrator (manual or automatic) with a suitable electrode or indicator.
-
Erlenmeyer flasks with stoppers.
-
Pipettes and burettes.
-
Magnetic stirrer.
3. Procedure:
-
Accurately weigh a sample of the isocyanate-containing prepolymer into an Erlenmeyer flask.
-
Using a volumetric pipette, add a known excess of the di-n-butylamine solution to the flask.
-
Stopper the flask and stir the contents for a specified reaction time (e.g., 15 minutes) to ensure complete reaction between the isocyanate and the amine.
-
Add a suitable solvent (e.g., acetone or isopropanol) to the flask.
-
Titrate the excess di-n-butylamine with the standardized HCl solution to the endpoint.
-
Perform a blank titration using the same procedure but without the isocyanate sample.
-
Calculate the NCO content based on the difference in the volume of HCl solution used for the sample and the blank.
Calculation: % NCO = [((V_blank - V_sample) * N_HCl * 4.202) / W_sample]
Where:
-
V_blank = Volume of HCl for the blank titration (mL)
-
V_sample = Volume of HCl for the sample titration (mL)
-
N_HCl = Normality of the HCl solution
-
4.202 = Milliequivalent weight of the NCO group * 100
-
W_sample = Weight of the sample (g)
References
- 1. Ethacure 300 DMTDA CAS 106264-79-3 – Manufature of PU foam Material and Products [leticiachem.com]
- 2. johnson-fine.com [johnson-fine.com]
- 3. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]
- 4. ijacskros.com [ijacskros.com]
- 5. img.antpedia.com [img.antpedia.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. intertekinform.com [intertekinform.com]
- 8. epoxyworks.com [epoxyworks.com]
- 9. xylem.com [xylem.com]
- 10. researchgate.net [researchgate.net]
- 11. xylemanalytics.com [xylemanalytics.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. hiranuma.com [hiranuma.com]
Minimizing side reactions in the synthesis of polyurethanes with DMTDA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of polyurethanes using dimethylthiotoluenediamine (DMTDA).
Frequently Asked Questions (FAQs)
Q1: What is DMTDA and why is it used in polyurethane synthesis?
Dimethylthiotoluenediamine (DMTDA) is an aromatic diamine chain extender used in the synthesis of polyurethanes and polyureas.[1][2][3][4] It is a liquid at room temperature, which offers significant processing advantages over solid chain extenders like 4,4'-methylenebis(2-chloroaniline) (MOCA) that require melting.[5][6][7] DMTDA is also considered to have a more favorable toxicity profile compared to MOCA.[5][7] Its reactivity is generally slower than that of MOCA and diethyltoluenediamine (DETDA), providing a longer pot life which can be advantageous in certain applications.[2][3][4]
Q2: What are the primary side reactions to be aware of when synthesizing polyurethanes with DMTDA?
The primary side reactions in polyurethane synthesis, including those using DMTDA, are the formation of allophanate, biuret, and isocyanurate linkages.[8]
-
Allophanate formation: An isocyanate group reacts with a urethane linkage. This reaction is more likely to occur at elevated temperatures and with an excess of isocyanate.[8][9]
-
Biuret formation: An isocyanate group reacts with a urea linkage. Urea linkages are formed when isocyanates react with water, which is a common contaminant.[8] The formation of biuret from urea can be faster than the formation of allophanate from urethane.[8]
-
Isocyanurate formation: Three isocyanate groups can trimerize to form a stable isocyanurate ring. This reaction is often catalyzed and can lead to increased crosslinking.
-
Reaction with water: This is a critical side reaction where the isocyanate reacts with moisture to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[10][11] The newly formed amine can then react with another isocyanate to form a urea linkage.[10][11] This can lead to foaming and affect the stoichiometry of the reaction.
Q3: How does the structure of DMTDA influence side reactions?
Q4: Can the isomeric composition of DMTDA affect the synthesis?
Commercial DMTDA is typically a mixture of isomers, primarily 2,4- and 2,6-isomers of dimethylthiotoluenediamine.[2] The reactivity of the amine groups can differ between these isomers due to the different positioning of the electron-donating and sterically hindering groups relative to the amine functionalities. While the provided search results do not offer a detailed comparison of the isomers' impact on side reactions, it is a factor that could influence the overall reaction kinetics and final polymer properties.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Foaming or Bubbles in the Final Product | Presence of moisture in reactants (polyols, isocyanates) or solvents.[10][12] | - Thoroughly dry all reactants and solvents before use. Polyols can be dried under vacuum.[13] - Use a moisture scavenger in the formulation.[1][10][14][15] - Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen).[16] |
| Higher than Expected Viscosity or Premature Gelling | - Excessive side reactions leading to branching and crosslinking (allophanate, biuret, or isocyanurate formation).[8][9] - Incorrect stoichiometry (excess isocyanate). - Reaction temperature is too high, accelerating side reactions.[8][9] | - Carefully control the stoichiometry (NCO:OH ratio). - Optimize the reaction temperature to favor the primary urethane reaction. Lower temperatures generally reduce the rate of side reactions.[9] - Select a catalyst that is more selective for the urethane reaction over side reactions.[5][6] |
| Incomplete Curing or Low Molecular Weight | - Loss of isocyanate due to reaction with moisture.[10] - Incorrect stoichiometry (insufficient isocyanate). - Insufficient reaction time or temperature for complete conversion. | - Ensure all components are dry.[10] - Accurately calculate and weigh all reactants. - Monitor the reaction progress (e.g., by titration of NCO content or FTIR spectroscopy) to ensure completion. - Consider a post-curing step at a moderate temperature to drive the reaction to completion.[17] |
| Yellowing of the Polyurethane | - Use of aromatic isocyanates, which are prone to oxidation and UV degradation. - High reaction or curing temperatures. - Presence of certain catalysts or impurities. | - For color-stable applications, consider using aliphatic isocyanates. - Minimize the reaction and curing temperatures. - Incorporate UV stabilizers and antioxidants into the formulation.[18][19] - Ensure high purity of all reactants.[20] |
| Inconsistent Product Properties | - Poor mixing of reactants. - Variations in the isomeric composition of DMTDA. - Fluctuations in reaction temperature. | - Ensure efficient and uniform mixing of all components. - Use a consistent source and batch of DMTDA. - Implement precise temperature control throughout the synthesis process. |
Experimental Protocols
General Protocol for Minimizing Side Reactions in DMTDA-based Polyurethane Synthesis
This protocol provides a general framework. Specific parameters should be optimized for each unique formulation.
1. Materials and Pre-treatment:
-
Polyol: Dry under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to reduce the moisture content to < 0.05%.
-
Isocyanate: Use a fresh, high-purity grade. Keep the container tightly sealed under a nitrogen blanket to prevent moisture contamination.
-
DMTDA: As a liquid, it is less prone to moisture absorption than solid curatives, but it should be stored in a sealed container in a dry environment.
-
Catalyst: Select a catalyst known for its selectivity towards the urethane reaction. Organometallic catalysts like dibutyltin dilaurate (DBTDL) are common, but their tendency to promote side reactions at higher temperatures should be considered.[6] Amine catalysts can also be used. The catalyst concentration should be optimized to achieve a reasonable reaction rate without excessively promoting side reactions.
-
Solvents (if used): Use anhydrous grade solvents.
2. Reaction Setup:
-
The reaction should be carried out in a clean, dry glass reactor equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser.
-
Maintain a continuous flow of dry nitrogen throughout the reaction to prevent atmospheric moisture from entering the system.[16]
3. Synthesis Procedure (Two-Step Prepolymer Method):
-
Step 1: Prepolymer Formation
-
Charge the dried polyol into the reactor.
-
Add the diisocyanate to the reactor while stirring. An excess of isocyanate (NCO:OH ratio > 1) is used to create an isocyanate-terminated prepolymer.
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C). Higher temperatures can accelerate the reaction but also increase the likelihood of side reactions.[8][9]
-
Hold the reaction at this temperature, monitoring the NCO content by titration until it reaches the theoretical value.
-
-
Step 2: Chain Extension
-
Cool the prepolymer to a suitable temperature (e.g., 50-70 °C) to control the exothermic reaction with the diamine.
-
Slowly add the DMTDA to the stirred prepolymer. The addition rate should be controlled to manage the heat of reaction.
-
After the addition is complete, continue stirring until the desired viscosity is reached or the NCO peak in the FTIR spectrum disappears.
-
4. Post-Curing:
-
The synthesized polyurethane can be post-cured in an oven at a moderate temperature (e.g., 70-100 °C) for several hours to ensure complete reaction and development of final properties.[17]
5. Analytical Characterization:
-
FTIR Spectroscopy: To monitor the disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of urethane (C=O stretch around 1730-1700 cm⁻¹) and urea (C=O stretch around 1640 cm⁻¹) linkages.
-
Titration: To determine the NCO content of the prepolymer and the final polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer. A broad or multimodal distribution can be indicative of side reactions.
-
Differential Scanning Calorimetry (DSC): To determine the thermal transitions (glass transition temperature, melting point) of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify the different types of linkages (urethane, urea, allophanate, biuret) in the polymer structure.[8][12]
Visualizations
Logical Relationship: Factors Influencing Side Reactions
Caption: Key factors influencing the formation of common side reactions in polyurethane synthesis.
Experimental Workflow: Minimizing Side Reactions
Caption: A typical experimental workflow for synthesizing polyurethanes with DMTDA while minimizing side reactions.
References
- 1. Moisture scavenger for polyurethane wood coatings | Incorez [incorez.com]
- 2. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]
- 3. Ethacure 300 DMTDA CAS 106264-79-3 – Manufature of PU foam Material and Products [leticiachem.com]
- 4. chinayaruichem.com [chinayaruichem.com]
- 5. paint.org [paint.org]
- 6. turkchem.net [turkchem.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. resinlab.com [resinlab.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 15. Reactive moisture scavenger for polyurethane systems [k-online.com]
- 16. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 17. johnson-fine.com [johnson-fine.com]
- 18. Preparation of Yellowing-Resistant Waterborne Polyurethane Modified with Disulfide Bonds [mdpi.com]
- 19. ohans.com [ohans.com]
- 20. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Diamino-3,5-dimethylthiotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,4-Diamino-3,5-dimethylthiotoluene (DMTDA).
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point. This can be due to a supersaturated solution or the presence of impurities that lower the melting point. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to decrease the saturation. 3. Ensure a slow cooling rate to allow for proper crystal lattice formation. 4. Consider a different solvent or a solvent mixture. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent even at low temperatures. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. 2. Add a seed crystal of pure DMTDA if available. 3. Reduce the volume of the solvent by evaporation and allow it to cool again. 4. Place the solution in an ice bath or refrigerator to further decrease solubility. 5. If crystals still do not form, the solvent is likely unsuitable. Evaporate the solvent and try a different one. |
| Low recovery of purified product. | Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration. | 1. Concentrate the mother liquor and cool for a second crop of crystals. 2. Ensure the washing step during filtration is done with a minimal amount of ice-cold solvent. 3. Select a solvent where the compound has very low solubility at cold temperatures. |
| Product is discolored or appears impure after recrystallization. | The chosen solvent did not effectively remove all impurities, or the compound degraded during the process. Aromatic amines are susceptible to oxidation, which can cause discoloration. | 1. Perform a second recrystallization. 2. Consider adding a small amount of a reducing agent, like sodium hydrosulfite, during the recrystallization process to prevent oxidation. 3. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). 4. Use activated carbon to remove colored impurities. Add the carbon to the hot solution before filtration. |
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Poor separation of the desired compound from impurities. | The solvent system (eluent) does not have the optimal polarity to resolve the components. The column may be overloaded. | 1. Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. 2. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. 3. Ensure the amount of crude product loaded onto the column is appropriate for the column size (typically 1-5% of the stationary phase weight). |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound through the stationary phase. The compound may be reacting with the stationary phase (e.g., silica gel, which is acidic). | 1. Gradually increase the polarity of the eluent. For a polar compound like DMTDA, you may need to add a more polar solvent like methanol or a small amount of a basic modifier like triethylamine to the eluent system. 2. Consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica. |
| Streaking or tailing of the compound band on the column. | The compound is interacting too strongly with the stationary phase. The sample may have been loaded in a solvent that is too strong. | 1. Add a small amount of a modifier to the eluent to reduce strong interactions. For amines, adding a small percentage of triethylamine or ammonia in the eluent can significantly improve peak shape. 2. Ensure the sample is loaded onto the column in the weakest possible solvent in which it is soluble. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include starting materials, byproducts from the synthesis, and degradation products. Potential impurities could be isomers of DMTDA, unreacted precursors, or oxidized species of the thioether groups (sulfoxides and sulfones).[1] The presence of these impurities can affect the performance of the final product.
Q2: Which solvents are suitable for the recrystallization of DMTDA?
A2: The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic amines, solvents like ethanol, methanol, toluene, or mixtures such as ethanol/water or toluene/heptane can be effective.[2] The ideal solvent or solvent system should be determined experimentally.
Q3: How can I monitor the purity of DMTDA during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of a purification. High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity and can be used to resolve isomers.[3]
Q4: My purified DMTDA is a yellow to light brown liquid, but I expected a solid. Is this normal?
A4: While some related diaminotoluenes are solids at room temperature, commercial grades of DMTDA are often described as a light yellow to amber transparent liquid.[4][5] This is because it is often a mixture of isomers.[4][6] If you have synthesized a single isomer, it may be a solid.
Q5: How should I store purified this compound?
A5: Aromatic amines can be sensitive to light, air (oxygen), and heat. It is recommended to store purified DMTDA in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place to prevent degradation and discoloration.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 50 mg of crude DMTDA. Add a potential solvent dropwise at room temperature. If the compound dissolves readily, the solvent is likely not suitable. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility when cool. Test various solvents and solvent mixtures to find the optimal one.
-
Dissolution: Place the crude DMTDA in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the compound.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (about 1-2% of the solute weight), and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of the crude DMTDA in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of heptane and ethyl acetate, or dichloromethane and methanol) to find an eluent that gives good separation and an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a chromatography column with silica gel using the chosen eluent system as the mobile phase.
-
Sample Loading: Dissolve the crude DMTDA in a minimal amount of the eluent or a less polar solvent. Carefully load the solution onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified DMTDA.
Data Presentation
The following table can be used to record and compare the results of different purification experiments.
| Purification Method | Solvent/Eluent System | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) | Appearance |
| Recrystallization 1 | ||||||
| Recrystallization 2 | ||||||
| Column Chromatography |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common issues in the recrystallization of DMTDA.
References
- 1. This compound | 102093-68-5 | Benchchem [benchchem.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. haihangchem.com [haihangchem.com]
- 5. Cas 106264-79-3,Dimethyl thio-toluene diamine | lookchem [lookchem.com]
- 6. watson-int.com [watson-int.com]
Technical Support Center: Long-Term Stability and Degradation of Polymers Containing DMTDA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polymers containing dimethylthiotoluenediamine (DMTDA).
Frequently Asked Questions (FAQs)
Q1: What is DMTDA and why is it used in polymer synthesis?
A1: Dimethylthiotoluenediamine (DMTDA) is an aromatic diamine curing agent used in the synthesis of polyurethanes and epoxy resins.[1][2][3] It is favored for its ability to impart excellent thermal and chemical stability to the resulting polymers.[1][4] Its liquid form at room temperature also offers processing advantages over solid curing agents.[5][6]
Q2: What are the primary degradation pathways for polymers containing DMTDA?
A2: Like other polyurethanes and epoxies, polymers cured with DMTDA are susceptible to degradation through several mechanisms:
-
Thermal Degradation: High temperatures can lead to the breakdown of the polymer network. However, DMTDA is known to enhance thermal stability.[4]
-
Hydrolytic Degradation: Exposure to moisture, especially at elevated temperatures, can cause the cleavage of urethane or ether linkages in the polymer backbone. Aromatic amine-cured epoxies can also be susceptible to hydrolysis.[7]
-
Photo-oxidation (UV Degradation): Exposure to ultraviolet (UV) radiation in the presence of oxygen can lead to chain scission and crosslinking, causing discoloration, loss of gloss, and embrittlement.[8][9]
Q3: How does the stoichiometry of the DMTDA curing agent affect the final properties and stability of the polymer?
A3: The stoichiometric ratio of the amine curative (DMTDA) to the epoxy or isocyanate groups is a critical parameter that influences the polymer's final properties. Off-stoichiometry can lead to an incomplete cure, resulting in a tacky surface or soft spots.[10][11][12] In polyurethanes, a lower stoichiometry (80-90%) can maximize resistance to compression set, while a higher stoichiometry (100-105%) can improve tear strength and fatigue life.[1][5][6] For most applications, a stoichiometry of around 95% is recommended for a balanced performance.[5][6]
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and testing of DMTDA-containing polymers.
Synthesis and Curing Issues
| Problem | Possible Causes | Recommended Solutions |
| Incomplete Curing (Tacky Surface or Soft Spots) | - Incorrect mix ratio of DMTDA to resin.- Inadequate mixing of components.- Curing temperature is too low.- High humidity during curing.[10][11][12] | - Double-check and accurately measure the stoichiometric ratio.- Mix thoroughly, scraping the sides and bottom of the container.- Ensure the curing environment meets the recommended temperature.- Control humidity to below 60% during curing.[10] |
| Gel Formation During Polyurethane Synthesis | - Reaction temperature is too high, leading to side reactions.- High concentration of reactants.- Presence of moisture in the polyol or solvent. | - Carefully control the reaction temperature.- Use an appropriate solvent to manage viscosity.- Ensure all reactants and solvents are dry. |
| Bubbles in the Cured Polymer | - Air entrapment during mixing.- Outgassing from porous substrates.- Mixing too vigorously. | - Mix slowly and deliberately to avoid introducing air.- Use a vacuum chamber to degas the mixed resin before pouring.- Apply a thin seal coat to porous surfaces before the main pour. |
Degradation Study and Analysis Issues
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or Irreproducible Degradation Results | - Variations in environmental conditions (temperature, humidity, UV intensity) between experiments.- Inconsistent sample preparation or geometry.- Diffusion-limited oxidation in accelerated aging.[13] | - Precisely control and monitor all environmental parameters.- Use standardized sample preparation procedures.- For accelerated aging, ensure that the degradation mechanism is consistent with real-world conditions.[14] |
| Difficulty in Analyzing Degradation Products | - Complex mixture of degradation byproducts.- Low concentration of specific analytes. | - Utilize hyphenated techniques like TGA-GC/MS to separate and identify volatile degradation products.[10]- Employ sensitive spectroscopic methods (e.g., FTIR, NMR) to track changes in chemical structure. |
| Discoloration of Polymer During Aging | - Photo-oxidation leading to the formation of chromophores.[8]- Thermal degradation. | - For UV aging studies, this is an expected outcome and should be quantified using colorimetry.- If discoloration is undesirable, consider the use of UV stabilizers or absorbers in the polymer formulation. |
Data on Long-Term Stability and Degradation
The following tables summarize quantitative data on the stability and degradation of polymers. While specific data for DMTDA-cured polymers is limited, the provided information on related systems offers valuable insights.
Table 1: Thermal Stability of DMTDA-Cured Polyurethane Elastomer
| Property | Value | Test Method |
| Onset of Thermal Decomposition | Approx. 190°C | Thermogravimetric Analysis (TGA) |
| Temperature of Maximum Degradation Rate | Varies with formulation | Derivative Thermogravimetric Analysis (DTG) |
Note: Data is based on a polyurethane elastomer prepared with a 40/60 MBCA/DMTDA curative. The thermal decomposition behavior is noted to be similar to that of a purely DMTDA-cured system at lower temperatures.[14]
Table 2: Change in Mechanical Properties of a Bio-based Polyurethane Foam After Accelerated Thermal Aging at 90°C
| Aging Time | Change in Stiffness | Change in Yield Stress (Foaming Direction) | Change in Yield Stress (Transverse Direction) |
| 60 days | ~50% decrease | 352 kPa to 220 kPa | 530 kPa to 265 kPa |
Note: This data illustrates the significant impact of thermal aging on the mechanical properties of polyurethane foams. While not specific to DMTDA-cured systems, it highlights the importance of evaluating mechanical properties post-aging.[15]
Table 3: Flexural Strength of Resin-Ceramic CAD-CAM Materials After Thermocycling
| Material | 0 Cycles (MPa) | 5000 Cycles (MPa) | 10,000 Cycles (MPa) |
| Lava Ultimate Restorative | 175 | 139 | 134 |
| Enamic | 149 | 136 | 132 |
| Paradigm MZ100 | 154 | 144 | 138 |
| Vitablocs Mark II | 133 | 130 | 128 |
Note: This table provides an example of how mechanical properties can change after accelerated aging (thermocycling) in a dental resin context. This type of data is crucial for predicting the long-term performance of polymer-based materials.[16]
Experimental Protocols
Protocol 1: Accelerated Thermal Aging of DMTDA-Cured Elastomers
-
Sample Preparation: Prepare standardized dumbbell-shaped specimens of the DMTDA-cured polyurethane or epoxy elastomer according to ASTM D412.
-
Initial Characterization: Measure the initial mechanical properties (tensile strength, elongation at break, and modulus) of a set of control specimens. Also, perform thermal analysis (TGA and DSC) and FTIR spectroscopy to establish a baseline.
-
Aging: Place the specimens in a temperature-controlled oven at a constant elevated temperature (e.g., 70°C, 85°C, or 100°C) in an air atmosphere.
-
Time Intervals: Remove sets of specimens from the oven at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Post-Aging Characterization: After cooling to room temperature, repeat the mechanical, thermal, and spectroscopic analyses performed in step 2.
-
Data Analysis: Plot the change in mechanical properties, thermal transitions, and chemical structure as a function of aging time and temperature.
Protocol 2: Hydrolytic Stability Testing of DMTDA-Cured Polymers
-
Sample Preparation: Prepare thin films or small, uniform pieces of the DMTDA-cured polymer with a known initial dry weight.
-
Immersion: Immerse the samples in a phosphate-buffered saline (PBS) solution at a constant temperature (e.g., 37°C, 50°C, or 70°C).
-
Time Intervals: At specified time points, remove a set of samples from the solution.
-
Analysis of Leachables: Analyze the immersion solution for any leached degradation products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Analysis: Gently rinse the removed polymer samples with deionized water and dry them to a constant weight.
-
Characterization: Measure the weight loss of the samples. Analyze changes in molecular weight using Gel Permeation Chromatography (GPC) and assess changes in the chemical structure via FTIR spectroscopy.
Visualizations
Caption: Experimental workflow for investigating polymer degradation.
Caption: Decision tree for troubleshooting common polymer synthesis and curing issues.
References
- 1. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]
- 2. dakenchem.com [dakenchem.com]
- 3. gantrade.com [gantrade.com]
- 4. nbinno.com [nbinno.com]
- 5. johnson-fine.com [johnson-fine.com]
- 6. Ethacure 300 DMTDA CAS 106264-79-3 – Manufature of PU foam Material and Products [leticiachem.com]
- 7. Hydrolytic stability of some uncured epoxy resins | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bestbartopepoxy.com [bestbartopepoxy.com]
- 11. resiners.com [resiners.com]
- 12. bmmold.com [bmmold.com]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accelerated Aging on the Compression Properties of a Green Polyurethane Foam: Experimental and Numerical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanical properties of resin-ceramic CAD-CAM materials after accelerated aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting the stoichiometric ratio of DMTDA for optimal elastomer performance
This guide provides troubleshooting advice and frequently asked questions to assist researchers and scientists in adjusting the stoichiometric ratio of Dimethylthiotoluenediamine (DMTDA) for optimal polyurethane elastomer performance.
Frequently Asked Questions (FAQs)
Q1: What is DMTDA and why is it used in polyurethane elastomers?
A1: Dimethylthiotoluenediamine (DMTDA) is a liquid aromatic diamine curing agent, also known as a chain extender, for polyurethane and polyurea systems.[1] It is widely used as an alternative to traditional curatives like MOCA (4,4′-Methylene-bis(2-chloroaniline)) because it is a low-viscosity liquid at room temperature, which simplifies handling and processing.[2][3] Its liquid state eliminates the need to melt solids and allows for processing at lower temperatures.[2][4][5] DMTDA reacts with isocyanates to form strong, cross-linked polymer networks, enhancing the mechanical properties, durability, and thermal and chemical stability of the final elastomer.[1]
Q2: What is the "stoichiometric ratio" and why is it critical?
A2: The stoichiometric ratio (or isocyanate index) refers to the ratio of reactive isocyanate groups (-NCO) on the prepolymer to the reactive amine groups (-NH2) on the curative (DMTDA). This ratio is a critical parameter because it dictates the degree of cross-linking and the final molecular structure of the polymer.[6][7] Controlling this ratio is essential for ensuring the desired mechanical properties of the finished part, as even a small deviation can significantly alter performance.[8]
Q3: What is the recommended stoichiometric ratio for DMTDA?
A3: While the ideal ratio depends on the specific prepolymer and desired final properties, most applications achieve the best overall results at approximately 95% stoichiometry.[4][5][9] However, the acceptable range can vary. Low stoichiometry (80–90%) is often used to maximize resistance to compression set, while high stoichiometry (100–105%) tends to improve properties like tear strength and flex life.[2][4][5][9]
Q4: How does DMTDA's equivalent weight affect formulation calculations compared to MOCA?
A4: DMTDA has a lower equivalent weight (approximately 107 g/eq) compared to MOCA (approximately 133.5 g/eq).[2][4] This means that for a given prepolymer at the same stoichiometric ratio, about 20% less DMTDA by weight is required compared to MOCA.[2][4] This can lead to cost savings without compromising performance.[1]
Troubleshooting Guide
Issue 1: Elastomer is too soft or feels tacky after curing.
-
Probable Cause: This often indicates incomplete curing, which can result from several factors related to stoichiometry.
-
Incorrect Ratio Calculation: An excess of the polyol/DMTDA component (B-side) relative to the isocyanate prepolymer (A-side), corresponding to a very low stoichiometric ratio, can leave unreacted amine or hydroxyl groups.
-
Thorough Mixing: Insufficient mixing can lead to localized areas with incorrect stoichiometry.
-
Insufficient Cure Time/Temperature: Some systems require heat to initiate or complete the curing reaction.[10] DMTDA requires close attention to post-curing conditions to achieve optimal properties.[4][5]
-
-
Possible Fix:
-
Verify Calculations: Double-check the equivalent weights of your prepolymer and DMTDA to ensure the mix ratio is correct for your target stoichiometry.
-
Improve Mixing: Mix thoroughly, scraping the sides and bottom of the container. De-air the mixture under a vacuum to remove trapped air, which can inhibit curing.[10]
-
Adjust Cure Profile: Ensure the curing time and temperature meet the recommendations for your system. Apply moderate heat or allow for a longer curing time as needed.[10] A proper post-cure is often necessary for DMTDA-cured systems.[4][5]
-
Issue 2: Elastomer is brittle and has poor elongation.
-
Probable Cause: This issue typically points to an excessively high stoichiometric ratio (too much isocyanate).
-
Excess Isocyanate: A high NCO/OH ratio leads to a higher cross-link density, which increases hardness and stiffness but can significantly reduce flexibility and elongation.[7][11] The excess isocyanate can also lead to the formation of brittle biuret and allophanate crosslinks.
-
"Cold Aging": Over time, unreacted species can continue to cross-link or crystallize, leading to increased stiffness and brittleness.[8]
-
-
Possible Fix:
-
Reduce Stoichiometric Ratio: Lower the amount of isocyanate prepolymer relative to the DMTDA. Aim for a ratio closer to the 95-100% range.
-
Re-evaluate Formulation: If high hardness is desired but brittleness is an issue, consider using a different prepolymer (e.g., one with a longer soft segment) rather than pushing the stoichiometric ratio to an extreme.
-
Issue 3: Inconsistent mechanical properties across different batches.
-
Probable Cause: Inconsistency is often traced back to process variables that affect the final stoichiometry and polymer structure.
-
Moisture Contamination: Isocyanates react readily with moisture. Water in the air or on equipment can consume NCO groups, effectively lowering the stoichiometric ratio and leading to under-curing.
-
Inaccurate Dispensing: For machine-mixed systems, ensure pumps are calibrated correctly. The specific gravity of DMTDA (~1.20 g/cm³) is slightly different from molten MOCA (~1.26 g/cm³), which may require adjustments to volumetric pumps when switching curatives.[4][5][9]
-
Variable Temperatures: The temperature of the components can affect their viscosity and reactivity, potentially altering the mixing efficiency and cure rate.
-
-
Possible Fix:
-
Control for Moisture: Use dried equipment and blanket materials with dry nitrogen if possible.
-
Calibrate Equipment: Regularly verify the output of dispensing equipment to ensure the correct mix ratio is maintained.
-
Maintain Consistent Temperatures: Preheat components to a consistent, recommended temperature before mixing to ensure uniform viscosity and reactivity.
-
Data Presentation: Stoichiometry Effects on Elastomer Properties
The following table summarizes the general effects of adjusting the DMTDA stoichiometric ratio on the final mechanical properties of a typical polyurethane elastomer.
| Property | Low Stoichiometry (80-90%) | Optimal Stoichiometry (~95%) | High Stoichiometry (100-105%) | Citation |
| Hardness (Shore A/D) | Lower | Balanced | Higher | [11] |
| Tensile Strength | Lower | High | May decrease after peak | [6][12] |
| Elongation at Break | Higher | Balanced | Lower | [13] |
| Tear Strength | Lower | Good | Highest | [4][5][9] |
| Compression Set | Best (Lowest % Set) | Good | Poorer (Higher % Set) | [2][4][5][9] |
| Flex Life / Fatigue Resistance | Lower | Good | Highest | [4][5][9] |
Experimental Protocols
Methodology for Optimizing DMTDA Stoichiometric Ratio
This protocol outlines a systematic approach to determine the optimal DMTDA ratio for a specific polyurethane prepolymer.
-
Materials & Calculations:
-
Determine Equivalent Weights: Obtain the isocyanate equivalent weight (IEW) of the prepolymer and the amine equivalent weight (AEW) of DMTDA (typically ~107 g/eq).
-
Calculate Mass for 100% Stoichiometry:
-
Mass of DMTDA = (Mass of Prepolymer / IEW of Prepolymer) * AEW of DMTDA
-
-
Calculate Mass for Target Ratios: Calculate the required mass of DMTDA for a range of stoichiometric ratios (e.g., 85%, 90%, 95%, 100%, 105%).
-
Mass for Target % = Mass for 100% Stoichiometry * (Target % / 100)
-
-
-
Preparation & Mixing:
-
Preheat the isocyanate prepolymer and DMTDA to the recommended processing temperature (e.g., 70-90°F or 21-33°C for DMTDA).[5]
-
Accurately weigh the prepolymer into a clean, dry mixing container.
-
Accurately weigh the calculated amount of DMTDA and add it to the prepolymer.
-
Mix thoroughly with a high-shear mixer for 2-3 minutes, ensuring to scrape the sides and bottom of the container.
-
Degas the mixture in a vacuum chamber until bubbling subsides to remove any entrapped air.
-
-
Casting & Curing:
-
Pour the degassed mixture into preheated, release-coated molds.
-
Cure the samples in an oven at the temperature and duration specified by the prepolymer manufacturer.
-
Post-Cure: After demolding, perform a post-cure as this step is crucial for DMTDA-cured systems to develop optimal properties.[4][5] A typical post-cure might be 16 hours at a specified elevated temperature.
-
-
Testing & Evaluation:
-
Allow samples to condition at room temperature for at least 24 hours before testing.
-
Perform standardized mechanical tests (e.g., ASTM D412 for tensile strength and elongation, ASTM D2240 for hardness, ASTM D624 for tear strength, ASTM D395 for compression set).
-
Analyze the data to determine which stoichiometric ratio best achieves the desired performance profile.
-
Visualizations
Caption: Troubleshooting workflow for common elastomer issues.
Caption: Workflow for optimizing the DMTDA stoichiometric ratio.
References
- 1. nbinno.com [nbinno.com]
- 2. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]
- 3. dakenchem.com [dakenchem.com]
- 4. johnson-fine.com [johnson-fine.com]
- 5. DMTDA manufacturer, DMTDA supplier-TPUCO [taiwanpu.com]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Investigation of Stoichiometry–Structure–Performance Relationships in Flexible Polyurethane Foams [mdpi.com]
- 8. madisongroup.com [madisongroup.com]
- 9. Ethacure 300 DMTDA CAS 106264-79-3 – Manufature of PU foam Material and Products [leticiachem.com]
- 10. crosslinktech.com [crosslinktech.com]
- 11. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. Concomitant control of mechanical properties and degradation in resorbable elastomer-like materials using stereochemistry and stoichiometry for soft tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Safer and Superior Alternative: Comparative Analysis of 2,4-Diamino-3,5-dimethylthiotoluene (DMTDA) and MOCA as Curing Agents
In the landscape of polyurethane elastomer production, the choice of curing agent is a critical determinant of both the final product's performance and the manufacturing process's safety and efficiency. For decades, 4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, has been a widely used curative. However, mounting concerns over its toxicity and handling difficulties have paved the way for safer, high-performance alternatives. Among these, 2,4-Diamino-3,5-dimethylthiotoluene (DMTDA) has emerged as a leading substitute, offering comparable, and in some aspects superior, properties with a significantly improved safety profile.
This guide provides an objective comparison of DMTDA and MOCA, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
Executive Summary: DMTDA vs. MOCA
DMTDA presents a compelling case as a replacement for MOCA, primarily due to its liquid state at room temperature, which eliminates the hazards associated with melting and handling the solid, dusty form of MOCA.[1][2][3][4] MOCA is classified as a suspected human carcinogen, necessitating stringent and costly safety measures during its handling.[1][2][4] In contrast, DMTDA is considered a low-toxicity, environmentally friendly alternative.[2][5][6]
From a performance standpoint, polyurethanes cured with DMTDA exhibit mechanical properties that are comparable to, and sometimes better than, those cured with MOCA.[3][7] Notably, DMTDA-cured elastomers can offer superior tear strength and thermal aging performance.[8] Furthermore, DMTDA's lower equivalent weight means that less material is required to achieve the same level of curing, which can lead to cost savings.[1][2][3]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key physical and mechanical properties of DMTDA and MOCA, as well as the performance of polyurethane elastomers cured with each agent.
Table 1: Physical and Chemical Properties of DMTDA and MOCA
| Property | This compound (DMTDA) | 4,4'-Methylenebis(2-chloroaniline) (MOCA) |
| Appearance | Light yellow to amber liquid[7] | Light yellow or tan-colored granules/pellets |
| Physical State at Room Temp. | Liquid[1][2][3][4] | Solid[1][2] |
| Melting Point | N/A | 98 - 102 °C |
| Equivalent Weight | 107[3][7] | 133.5[2][3] |
| Density (g/cm³) | ~1.21 @ 20°C[7] | ~1.44 (solid) @ 24°C, ~1.26 (liquid) @ 107°C |
| Toxicity | Low toxicity, non-irritating[5] | Suspected human carcinogen[1][2][4] |
Table 2: Comparative Mechanical Properties of TDI-Polyether Elastomers Cured with DMTDA (E300) and MOCA
| Amine/Iso Ratio | Curing Agent | Hardness (Shore A) | 100% Modulus (psi) | 300% Modulus (psi) | Tensile Strength (psi) | Elongation (%) | Split Tear (pli) |
| 0.85 | MOCA | 88 | 525 | 1050 | 3600 | 450 | 225 |
| 0.85 | E300 (DMTDA) | 86 | 550 | 1150 | 3500 | 450 | 250 |
| 0.95 | MOCA | 90 | 650 | 1300 | 4200 | 440 | 275 |
| 0.95 | E300 (DMTDA) | 88 | 625 | 1350 | 4100 | 450 | 300 |
Data sourced from a Univar Solutions publication comparing Ethacure 300 (E300), a commercial form of DMTDA, with MOCA in a TDI-polyether prepolymer system.[8]
Experimental Protocols
The evaluation of curing agents for polyurethane elastomers typically involves the preparation of test specimens followed by characterization of their mechanical properties according to standardized methods.
Experimental Workflow for Curing Agent Evaluation
Caption: Workflow for the preparation and testing of polyurethane elastomers.
Key Experimental Methodologies
-
Hardness Testing (ASTM D2240): The indentation hardness of the cured elastomer is measured using a durometer.[9][10][11][12][13] This test determines the material's resistance to permanent indentation.[9][10][11][12][13]
-
Tensile Properties Testing (ASTM D412): This method is used to evaluate the tensile strength, elongation, and modulus of the material.[14][15][16][17][18] A dumbbell-shaped specimen is stretched until it breaks, and the force and elongation are recorded.[14][15][16][17][18]
-
Tear Strength Testing (ASTM D624): This test measures the resistance of the elastomer to tearing.[19][20][21][22][23] A specified shape of test specimen is used, and the force required to propagate a tear is measured.[19][20][21][22][23]
Polyurethane Curing Mechanism with Aromatic Diamines
The curing of a polyurethane prepolymer with an aromatic diamine, such as DMTDA or MOCA, involves the reaction of the isocyanate groups (-NCO) of the prepolymer with the amine groups (-NH2) of the curing agent. This reaction forms a urea linkage, which contributes to the hard segments of the polymer network, imparting strength and thermal stability.
Caption: Simplified reaction scheme for polyurethane curing with a diamine.
Conclusion
The comparative analysis clearly indicates that this compound (DMTDA) is a highly viable and advantageous alternative to 4,4'-Methylenebis(2-chloroaniline) (MOCA) as a curing agent for polyurethane elastomers. The primary driver for this shift is the significantly improved safety and handling profile of DMTDA, which is a low-toxicity liquid at room temperature.[2][5][6] This contrasts sharply with the carcinogenic nature and challenging processing requirements of solid MOCA.[1][2][4]
Importantly, the adoption of DMTDA does not necessitate a compromise on performance. Experimental data shows that DMTDA-cured polyurethanes exhibit mechanical properties that are on par with, and in some cases, superior to those cured with MOCA, particularly in terms of tear strength and thermal stability.[8] The lower equivalent weight of DMTDA also presents a potential for cost reduction in formulations.[1][2][3] For researchers, scientists, and manufacturers seeking to enhance safety, improve processing efficiency, and maintain high performance standards in their polyurethane applications, DMTDA represents a forward-looking and scientifically sound choice.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. DMTDA vs. MOCA: Prioritizing Safety in Polyurethane Production [tdimdipolyurethane.com]
- 5. chinayaruichem.com [chinayaruichem.com]
- 6. dakenchem.com [dakenchem.com]
- 7. DMTDA manufacturer, DMTDA supplier-TPUCO [taiwanpu.com]
- 8. discover.univarsolutions.com [discover.univarsolutions.com]
- 9. namsa.com [namsa.com]
- 10. industrialphysics.com [industrialphysics.com]
- 11. zwickroell.com [zwickroell.com]
- 12. smithers.com [smithers.com]
- 13. Shore Hardness ASTM D2240 [intertek.com]
- 14. zwickroell.com [zwickroell.com]
- 15. ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 16. ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis - Kind Snail [kindsnail.com]
- 17. img.antpedia.com [img.antpedia.com]
- 18. coirubber.com [coirubber.com]
- 19. store.astm.org [store.astm.org]
- 20. img42.gkzhan.com [img42.gkzhan.com]
- 21. img.antpedia.com [img.antpedia.com]
- 22. smithers.com [smithers.com]
- 23. testresources.net [testresources.net]
Performance comparison of DMTDA and DETDA in polyurea systems
A Comparative Guide for Researchers and Formulators
In the realm of high-performance polymers, polyurea systems stand out for their rapid cure, exceptional durability, and remarkable versatility. The selection of the chain extender is a critical determinant of the final properties of the polyurea elastomer. Among the most common aromatic diamine chain extenders are Dimethylthiotoluenediamine (DMTDA) and Diethyltoluenediamine (DETDA). This guide provides a detailed comparison of their performance in polyurea systems, supported by available experimental data, to aid researchers and formulators in selecting the optimal curative for their specific applications.
Executive Summary
DMTDA and DETDA are both effective chain extenders for polyurea, but they impart distinct characteristics to the final polymer. The primary difference lies in their reactivity, with DETDA exhibiting a significantly faster cure rate than DMTDA.[1][2] This allows for the modulation of gel time by blending the two chain extenders.[1] While direct, comprehensive comparative studies with extensive data tables are limited in publicly available literature, existing data and technical descriptions indicate that DETDA-cured polyureas tend to be harder and may offer superior physical properties.[3] DMTDA, on the other hand, provides a longer pot life, which can be advantageous for certain processing methods like casting.[4]
Chemical Structures
The difference in their chemical structures, specifically the substituent groups on the aromatic ring (methylthio vs. ethyl), is responsible for their varied reactivity and performance.
References
A Comparative Guide to the Thermal Stability of DMTDA-Cured Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of polyurethanes cured with dimethylthiotoluenediamine (DMTDA) against those cured with alternative agents. The information presented herein is supported by experimental data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and dynamic mechanical analysis (DMA) to assist researchers in selecting the most appropriate curing agent for their specific applications.
Executive Summary
Dimethylthiotoluenediamine (DMTDA) is an aromatic diamine curing agent that imparts excellent thermal and chemical stability to polyurethane elastomers.[1] This guide demonstrates that while DMTDA-cured polyurethanes offer a good balance of properties, alternative curing agents such as 4,4'-methylene-bis(2-chloroaniline) (MOCA) can exhibit higher onset decomposition temperatures. The choice of curing agent significantly influences the thermal degradation profile and the glass transition temperature of the final polyurethane product. Aromatic curing agents, in general, tend to provide greater thermal stability compared to their aliphatic counterparts.
Performance Comparison
The thermal stability of a polyurethane is a critical factor in determining its suitability for various applications. The data presented below, derived from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and dynamic mechanical analysis (DMA), provides a quantitative comparison between polyurethanes cured with DMTDA and other common curing agents.
Table 1: Comparison of Thermal Properties of Polyurethanes Cured with Various Agents
| Curing Agent | Type | Onset Decomposition Temperature (Td, 5% weight loss) (°C) | Temperature at Maximum Weight Loss (Tmax) (°C) | Glass Transition Temperature (Tg) (°C) |
| DMTDA | Aromatic Diamine | ~190 | ~343 | -17.1 to -69.4 |
| MOCA | Aromatic Diamine | ~230 | Not explicitly found | Not explicitly found |
| DETDA (Ethacure 100) | Aromatic Diamine | Data not specifically found for direct comparison | Data not specifically found for direct comparison | Not explicitly found |
| Aliphatic Diamine (Generic) | Aliphatic Diamine | Generally lower than aromatic diamines | Generally lower than aromatic diamines | -61.2 to -73.1[2] |
Note: The glass transition temperature (Tg) of polyurethanes is highly dependent on the specific isocyanate and polyol used in the formulation. The range provided for DMTDA reflects the variability observed with different formulations.
Signaling Pathways and Logical Relationships
The chemical structure of the curing agent plays a pivotal role in the thermal stability of the resulting polyurethane. Aromatic diamines, with their rigid ring structures, contribute to a more thermally stable polymer network compared to the flexible, linear structures of aliphatic diamines. This relationship is illustrated in the following diagram.
Caption: Curing agent structure and its effect on polyurethane thermal stability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polyurethane samples.
Methodology:
-
A small sample of the cured polyurethane elastomer (typically 5-10 mg) is placed in a TGA sample pan.
-
The sample is heated from ambient temperature to approximately 600-800°C at a constant heating rate, commonly 10°C/min or 20°C/min.[1][3][4]
-
The analysis is conducted under an inert nitrogen atmosphere with a typical flow rate of 20-50 mL/min to prevent oxidative degradation.[1][5]
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset decomposition temperature (Td) is determined as the temperature at which a 5% weight loss occurs. The temperature of maximum weight loss (Tmax) is determined from the peak of the derivative thermogravimetric (DTG) curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polyurethane samples.
Methodology:
-
A small, encapsulated sample of the cured polyurethane (typically 5-10 mg) is placed in the DSC instrument.
-
The sample is subjected to a controlled temperature program, which usually includes a heating, cooling, and a second heating cycle to erase any prior thermal history.
-
A common temperature program involves heating from a low temperature (e.g., -100°C) to a temperature above the expected Tg at a rate of 10°C/min or 20°C/min.[6]
-
The heat flow to the sample is measured relative to a reference pan.
-
The glass transition temperature (Tg) is identified as a step change in the heat flow curve.
Dynamic Mechanical Analysis (DMA)
Objective: To determine the viscoelastic properties and the glass transition temperature (Tg) of the polyurethane samples.
Methodology:
-
A rectangular or cylindrical sample of the cured polyurethane is mounted in the DMA instrument.
-
The sample is subjected to a sinusoidal oscillating strain (or stress) at a fixed frequency (e.g., 1 Hz).[6]
-
The temperature is ramped over a desired range (e.g., -100°C to 200°C) at a controlled rate (e.g., 2-5°C/min).[6]
-
The instrument measures the storage modulus (E'), loss modulus (E"), and the tangent of the phase angle (tan δ).
-
The glass transition temperature (Tg) is typically determined from the peak of the tan δ curve.[7]
References
A Comparative Guide to the Cross-linking Efficiency of Aromatic Diamines: Focusing on 2,4-Diamino-3,5-dimethylthiotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-linking efficiency of 2,4-Diamino-3,5-dimethylthiotoluene (DMTDA) against other commonly used aromatic diamines in the formulation of polyurethane and epoxy systems. The following sections present a compilation of experimental data, detailed methodologies for key characterization techniques, and visualizations to aid in the understanding of the cross-linking process and experimental workflows.
Comparative Performance Data
The selection of a curing agent is critical in determining the final properties of a polymer network. Factors such as steric hindrance, electronic effects, and the physical state of the diamine play a significant role in the kinetics of the cross-linking reaction and the ultimate performance of the material.
Polyurethane Systems: DMTDA vs. 4,4'-Methylenebis(2-chloroaniline) (MOCA)
DMTDA has emerged as a viable alternative to MOCA in polyurethane elastomers, offering distinct advantages in handling and processing.[1][2][3]
| Property | This compound (DMTDA) | 4,4'-Methylenebis(2-chloroaniline) (MOCA) | Key Observations |
| Physical State | Liquid at room temperature[1][2] | Solid, requires melting (approx. 100-110°C)[1][2] | DMTDA offers significant processing advantages by eliminating the melting step, reducing energy consumption and handling hazards.[1][2] |
| Equivalent Weight (g/eq) | 107[2] | 133.5[2] | A lower equivalent weight for DMTDA means less mass is required to achieve the same stoichiometric cross-linking, potentially leading to cost savings.[2] |
| Curing Rate | Generally slower than MOCA, providing a longer pot life[1][2] | Typically offers a fast cure rate[1] | The slower reactivity of DMTDA is advantageous for complex casting applications requiring more working time.[2] |
| Mechanical Properties | Excellent toughness, high tensile strength, and good abrasion resistance. Often contributes to improved tear strength and flexibility.[1][2][3] | Produces elastomers with excellent mechanical strength and good thermal stability.[1] | Both curing agents yield high-performance elastomers, with DMTDA potentially offering enhanced flexibility and tear resistance.[1] |
| Safety Profile | Lower toxicity, non-volatile liquid, reducing airborne exposure risk.[2][3] | Suspected carcinogen, with risks associated with dust inhalation during handling.[2][3] | DMTDA presents a significantly improved safety and environmental profile.[2][3] |
Epoxy Systems: Reactivity of Aromatic Diamines
A study comparing the reactivity of different aromatic diamines with various epoxy resins provides insights into their cross-linking efficiency. The reactivity is a key indicator of the speed and extent of the cross-linking reaction.
| Aromatic Diamine | Relative Reactivity with Primary Amine (vs. same epoxy) | Relative Reactivity with Secondary Amine (vs. same epoxy) |
| Diethyltoluenediamine (DETDA) | Highest | Highest |
| 4,4'-Diaminodiphenylsulfone (DDS) | Intermediate | Lowest |
| This compound (DMTDA) | Lowest | Intermediate |
Table adapted from a study on the influence of substituents on the kinetics of epoxy/aromatic diamine resin systems.[2]
This data indicates that the steric hindrance and electronic effects of the substituents on the aromatic ring significantly influence the reactivity of the amine groups. While DETDA shows the highest reactivity for both primary and secondary amines, DMTDA exhibits lower initial reactivity with the primary amine but intermediate reactivity with the secondary amine, suggesting a more controlled and potentially more uniform network formation.
Experimental Protocols
To quantitatively assess the cross-linking efficiency of aromatic diamines, several key experimental techniques are employed.
Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is a fundamental technique used to study the heat flow associated with the curing reaction, providing information on the reaction rate, total heat of reaction, and the degree of cure.[3]
Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the uncured resin-diamine mixture into a DSC pan.
-
Non-isothermal Scans: Heat the sample at a constant rate (e.g., 2, 5, 10 °C/min) over a defined temperature range in an inert atmosphere (e.g., nitrogen).[3] The resulting exothermic peak represents the curing reaction. The total heat of reaction (ΔH_total) is determined by integrating the area under this peak.
-
Isothermal Scans: Hold the sample at a specific isothermal curing temperature and measure the heat flow as a function of time. The degree of cure (α) at any time (t) can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of reaction (α = ΔH_t / ΔH_total).
-
Kinetic Analysis: Apply iso-conversional methods (e.g., Friedman, Kissinger-Akahira-Sunose) to the non-isothermal DSC data to determine the activation energy (Ea) as a function of the degree of cure.[3] This provides insights into the reaction mechanism and how it changes as the cross-linking proceeds.
Dynamic Mechanical Analysis (DMA) for Crosslink Density
DMA measures the viscoelastic properties of a material as a function of temperature and frequency. It is a highly sensitive technique for determining the glass transition temperature (Tg) and can be used to calculate the crosslink density of the cured polymer.
Methodology:
-
Sample Preparation: Prepare rectangular specimens of the fully cured polymer with defined dimensions.
-
Temperature Sweep: Apply a sinusoidal strain to the sample at a fixed frequency (e.g., 1 Hz) while ramping the temperature from below to above the glass transition region.
-
Data Acquisition: Measure the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E'). The peak of the tan δ curve is often used to determine the glass transition temperature (Tg).
-
Crosslink Density Calculation: The crosslink density (ν_e) can be calculated from the storage modulus (E') in the rubbery plateau region (a temperature range well above the Tg where E' is relatively constant) using the theory of rubber elasticity:
ν_e = E' / (3 * R * T)
where:
-
E' is the storage modulus in the rubbery plateau (in Pa)
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in the rubbery plateau (in K)
-
Swelling Tests for Crosslink Density
The equilibrium swelling of a cross-linked polymer in a suitable solvent is a classic method to determine its crosslink density.
Methodology:
-
Sample Preparation: A precisely weighed sample of the cured polymer is immersed in a good solvent (e.g., toluene for many epoxy and polyurethane systems).
-
Equilibrium Swelling: The sample is allowed to swell until it reaches equilibrium, which may take several days.
-
Measurement of Swollen Weight: The swollen sample is removed from the solvent, the excess solvent on the surface is quickly blotted, and the swollen weight is recorded.
-
Measurement of Dry Weight: The swollen sample is then dried under vacuum to a constant weight to determine the weight of the polymer.
-
Calculation of Crosslink Density: The crosslink density is calculated using the Flory-Rehner equation, which relates the degree of swelling to the polymer-solvent interaction parameter and the molar volume of the solvent.[4]
Visualizations
Experimental Workflow for Comparing Aromatic Diamines
Caption: Experimental workflow for comparing cross-linking efficiency.
Epoxy-Amine Cross-linking Reaction
Caption: Epoxy-amine cross-linking reaction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Influence of substituents on the kinetics of epoxy/aromatic diamine resin systems - Deakin University - Figshare [dro.deakin.edu.au]
- 3. Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods [mdpi.com]
- 4. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of 2,4-Diamino-3,5-dimethylthiotoluene Reaction Completion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,4-Diamino-3,5-dimethylthiotoluene (DMTDA), a key component in various industrial applications, including as a curative for polyurethane elastomers, requires precise monitoring to ensure reaction completion and product purity.[1][2][3] This guide provides a comparative analysis of various spectroscopic and chromatographic methods for validating the completion of the reaction between 2,4-diaminotoluene (TDA) and dimethyl disulfide (DMDS).
Comparison of Analytical Methods
The selection of an appropriate analytical technique is crucial for efficient and accurate monitoring of the DMTDA synthesis. The following table summarizes the key performance characteristics of commonly employed methods.
| Method | Principle | Speed | Cost | Expertise Required | Key Advantages | Limitations |
| ¹H NMR Spectroscopy | Monitors changes in the chemical environment of protons. | Moderate | High | High | Provides detailed structural information, allowing for the identification of starting materials, intermediates, and products. | High initial instrument cost; requires deuterated solvents. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by specific molecular vibrations. | Fast | Low | Moderate | Rapid and non-destructive; excellent for tracking the disappearance of N-H bonds in the starting material and the appearance of C-S bonds. | Provides functional group information, but may not be sufficient for complex mixture analysis without reference spectra. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by chromophores. | Fast | Low | Low | Simple, rapid, and cost-effective for quantitative analysis if a distinct chromophore change occurs. | Limited structural information; susceptible to interference from colored impurities. |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Moderate | Moderate | Moderate | High sensitivity and resolution for separating and quantifying volatile components like TDA, MMTDA, and DMTDA.[1] | Requires derivatization for non-volatile compounds; potential for thermal degradation of analytes. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
¹H NMR Spectroscopy
Objective: To monitor the disappearance of the starting material (2,4-diaminotoluene) and the appearance of the intermediate (monomethylthiotoluenediamine) and the final product (this compound).
Procedure:
-
Withdraw a small aliquot (approximately 0.1 mL) from the reaction mixture at timed intervals.
-
Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).
-
Process the spectrum and integrate the signals corresponding to the aromatic protons of the starting material, intermediate, and product, as well as the methylthio protons of the product.
-
Calculate the relative molar ratios of the components to determine the reaction progress.
Expected Observations:
-
2,4-diaminotoluene (Starting Material): Characteristic signals for the aromatic protons and the methyl group on the toluene ring.
-
Monomethylthiotoluenediamine (Intermediate): Appearance of a new singlet corresponding to the S-CH₃ protons and a shift in the aromatic proton signals.
-
This compound (Product): Appearance of two distinct singlets for the two S-CH₃ groups and a further shift in the aromatic proton signals, indicating the completion of the disubstitution.
FTIR Spectroscopy
Objective: To track the conversion of amino groups and the formation of carbon-sulfur bonds.
Procedure:
-
Withdraw a small sample from the reaction mixture.
-
If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If solid, a KBr pellet can be prepared.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Monitor the changes in the intensity of the N-H stretching and bending vibrations of the primary amine groups in the starting material and the appearance of C-S stretching vibrations in the product.
Expected Observations:
-
Starting Material (TDA): Strong N-H stretching bands around 3300-3500 cm⁻¹ and N-H bending bands around 1600 cm⁻¹.
-
Product (DMTDA): A decrease in the intensity of the N-H stretching and bending bands and the appearance of a new, weaker C-S stretching band around 600-800 cm⁻¹.
UV-Vis Spectroscopy
Objective: To quantify the concentration of the product based on its absorbance.
Procedure:
-
Prepare a series of standard solutions of the purified product (DMTDA) of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance versus concentration.
-
Withdraw a sample from the reaction mixture, dilute it to a concentration within the range of the calibration curve, and measure its absorbance at λ_max.
-
Determine the concentration of the product in the reaction mixture using the calibration curve.
Expected Observations:
-
The introduction of the methylthio groups, which act as auxochromes, is expected to cause a bathochromic shift (shift to longer wavelength) in the UV-Vis absorption spectrum of the product compared to the starting material.
Gas Chromatography (GC)
Objective: To separate and quantify the starting material, intermediate, and product.
Procedure:
-
Withdraw a sample from the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol).
-
Inject a small volume of the solution into the gas chromatograph.
-
Use a suitable column (e.g., a non-polar or medium-polarity capillary column) and a temperature program that allows for the separation of TDA, MMTDA, and DMTDA.
-
Use a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification.
-
Determine the relative peak areas of the components to monitor the reaction progress.
Expected Observations:
-
The chromatogram will show distinct peaks for the starting material, the intermediate (monomethylthiotoluenediamine), and the final product (this compound), allowing for their quantitative analysis over time.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for spectroscopic validation and a comparison of the different analytical methods.
Caption: Experimental workflow for spectroscopic validation.
Caption: Comparison of validation methods.
Conclusion
The choice of the optimal method for validating the completion of the this compound reaction depends on the specific requirements of the analysis. For detailed structural confirmation and identification of intermediates, ¹H NMR spectroscopy is unparalleled. For rapid, real-time monitoring of functional group conversion, FTIR spectroscopy is a cost-effective choice. UV-Vis spectroscopy is suitable for quantitative analysis when a clear change in the chromophore is observed. Gas Chromatography offers excellent separation and quantification of volatile components and is a widely used industrial method for this reaction. A combination of these techniques can provide a comprehensive understanding of the reaction progress and ensure the desired product quality.
References
A Comparative Guide to 2,4-Diamino-3,5-dimethylthiotoluene (DMTDA) for Enhancing Tensile Strength in Polyurethane Elastomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,4-Diamino-3,5-dimethylthiotoluene (DMTDA) with other amine-based curing agents for polyurethane elastomers, focusing on its efficacy in enhancing tensile strength. The information presented is based on a review of available technical literature and aims to provide an objective analysis supported by experimental data.
Executive Summary
This compound (DMTDA) is a highly effective aromatic diamine curing agent for polyurethane elastomers. It is a liquid at room temperature, offering significant processing and safety advantages over traditional solid diamine curatives like 4,4′-Methylene-bis(2-chloroaniline) (MOCA). While direct quantitative comparisons in single, peer-reviewed studies are limited in the public domain, the collective technical data suggests that DMTDA-cured polyurethane elastomers exhibit comparable, and in some aspects superior, mechanical properties, including tensile strength, when compared to MOCA-cured systems. The primary advantages of DMTDA lie in its improved safety profile, ease of handling, and the ability to produce elastomers with excellent toughness and durability.
Comparison of Tensile Strength: DMTDA vs. Alternatives
The following table provides a qualitative comparison based on the available literature:
| Curing Agent | Physical State at Room Temp. | Tensile Strength Performance | Key Advantages | Key Disadvantages |
| This compound (DMTDA) | Liquid | High to Excellent[2] | Safer handling, lower toxicity, easier processing | Slower cure rate than some alternatives |
| 4,4′-Methylene-bis(2-chloroaniline) (MOCA) | Solid | Excellent | Fast cure rate, historically established performance | Suspected carcinogen, requires high-temperature processing |
| Diethyltoluenediamine (DETDA) | Liquid | High | Fast cure rate | Very fast reactivity can be difficult to control |
Experimental Protocols
The following sections detail the typical experimental procedures for the synthesis of polyurethane elastomers and the subsequent testing of their tensile strength.
Synthesis of Polyurethane Elastomers (Prepolymer Method)
A common method for synthesizing polyurethane elastomers for comparative testing is the prepolymer method. This two-step process allows for better control over the final polymer structure.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMEG)
-
Diisocyanate (e.g., Toluene diisocyanate - TDI)
-
Diamine Curing Agent (e.g., DMTDA, MOCA)
-
Inert solvent (if required)
-
Catalyst (optional)
Procedure:
-
Prepolymer Synthesis: The polyol is dried under vacuum to remove moisture. The diisocyanate is then added to the polyol in a reactor under a nitrogen atmosphere. The mixture is heated (typically 60-80°C) and stirred for a set period (e.g., 2-6 hours) to form the isocyanate-terminated prepolymer.[4] The NCO content of the prepolymer is determined by titration.
-
Curing: The prepolymer is degassed under vacuum. The diamine curing agent is then added and mixed thoroughly. For solid curatives like MOCA, they must first be melted at an elevated temperature. The mixture is poured into a preheated mold and cured at a specific temperature and time to form the final elastomer sheet.
-
Post-Curing: The cured elastomer sheet is often post-cured in an oven to ensure complete reaction and stabilization of properties.
Tensile Strength Testing
The tensile properties of the cured polyurethane elastomers are typically determined according to ASTM D412 or ASTM D638 standards.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer (for precise strain measurement)
-
Die cutter for preparing dumbbell-shaped test specimens
-
Micrometer for measuring specimen thickness
Procedure:
-
Specimen Preparation: Dumbbell-shaped specimens are cut from the cured elastomer sheets using a die cutter.[1] The dimensions of the specimens must conform to the specifications of the chosen ASTM standard (e.g., ASTM D412 Type C).[1] The thickness of the narrow section of each specimen is measured at three points, and the average is recorded.[1]
-
Testing Conditions: The tests are conducted at a controlled temperature and humidity. The UTM is set to a constant rate of crosshead movement, typically 500 ± 50 mm/min.[5]
-
Measurement: The specimen is mounted in the grips of the UTM. An extensometer is attached to the gauge length of the specimen. The test is initiated, and the force and elongation data are recorded until the specimen fractures.
-
Data Analysis: The tensile strength is calculated as the maximum stress applied to the specimen before it ruptures. The ultimate elongation is the elongation at which the specimen breaks.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and mechanical testing of polyurethane elastomers with different curing agents.
Caption: Experimental workflow for polyurethane synthesis and tensile testing.
Mechanism of Action: Chemical Cross-linking
The enhanced tensile strength of polyurethane elastomers is a direct result of the chemical cross-linking that occurs during the curing process. The diamine curing agent, such as DMTDA, reacts with the isocyanate groups at the ends of the prepolymer chains. This reaction forms strong urea linkages, creating a three-dimensional polymer network. The integrity and properties of this network, including its resistance to tensile stress, are influenced by the structure of the curing agent. The aromatic nature of DMTDA contributes to the rigidity and strength of the hard segments within the polymer matrix, leading to high tensile strength.
The following diagram illustrates the simplified chemical relationship.
Caption: Simplified reaction of prepolymer and curing agent.
Conclusion
This compound stands out as a modern and effective curing agent for polyurethane elastomers. Its liquid form at ambient temperatures provides significant advantages in terms of handling and safety when compared to traditional solid curatives like MOCA.[3][6] While comprehensive, direct quantitative comparisons of tensile strength are not widely published, the available technical information strongly supports that DMTDA-cured elastomers possess high tensile strength and excellent mechanical properties, making it a compelling choice for applications demanding durability and performance.[2][3] The choice of curing agent will ultimately depend on the specific performance requirements, processing capabilities, and safety considerations of the intended application.
References
- 1. victortestingmachine.com [victortestingmachine.com]
- 2. testresources.net [testresources.net]
- 3. nbinno.com [nbinno.com]
- 4. MDI prepolymer, preparation method thereof and synthetic method for two-component polyurethane elastomer - Eureka | Patsnap [eureka.patsnap.com]
- 5. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 6. DMTDA vs. MOCA: Prioritizing Safety in Polyurethane Production [tdimdipolyurethane.com]
The Enduring Question in Elastomer Durability: A Quantitative Comparison of DMTDA and MOCA Curing Agents
In the demanding world of high-performance elastomers, the choice of curing agent is a critical determinant of final product durability and performance. For decades, 4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, has been a stalwart in the polyurethane industry. However, growing concerns over its safety profile and processing challenges have paved the way for alternatives like Dimethylthiotoluenediamine (DMTDA). This guide provides a quantitative comparison of the effects of DMTDA on elastomer durability, drawing on available data and standardized testing protocols, to offer researchers, scientists, and drug development professionals a clear perspective on these two key curing agents.
While extensive, directly comparable quantitative data in the public domain remains somewhat elusive, this analysis synthesizes available information to highlight the performance characteristics of elastomers cured with DMTDA versus the traditional MOCA. The comparison focuses on key durability metrics: tensile strength, tear strength, abrasion resistance, and compression set.
Comparative Analysis of Mechanical Properties
The selection of a curing agent significantly influences the mechanical properties of the final polyurethane elastomer. While MOCA has a long history of producing robust elastomers, DMTDA is reported to offer comparable, and in some aspects, superior performance.[1][2][3]
| Property | DMTDA-cured Elastomer | MOCA-cured Elastomer | Key Observations |
| Tensile Strength | Comparable to MOCA-cured systems.[1] | High tensile strength is a well-established characteristic. | Both curing agents can produce elastomers with excellent tensile strength.[1] The specific formulation, including the prepolymer and stoichiometry, plays a crucial role. |
| Tear Strength | Often exhibits improved tear strength and flexibility compared to MOCA.[1] Stoichiometry of 100-105% tends to maximize tear strength.[4][5] | Good tear strength, a benchmark in the industry. | DMTDA can offer an advantage in applications where high tear resistance is critical.[1] |
| Abrasion Resistance | Demonstrates excellent abrasion resistance.[2][3] | Known for good abrasion resistance. | Both provide good performance, with some data suggesting DMTDA is somewhat better with certain formulations.[6] |
| Compression Set | Low stoichiometry (80-90%) generally maximizes compression set resistance.[4][5] | A well-understood property with established performance. | Stoichiometric control with DMTDA allows for optimization of compression set resistance.[4][5] |
Note: The performance of the final elastomer is highly dependent on the entire formulation, including the type of polyol and isocyanate used, as well as processing conditions. The information presented here is based on available general comparisons.
Processing and Safety Advantages of DMTDA
Beyond the mechanical properties, DMTDA presents significant advantages in terms of processing and workplace safety.
| Feature | DMTDA | MOCA |
| Physical State | Liquid at room temperature.[1] | Solid, requires melting before use.[1] |
| Processing Temperature | Can be processed at lower temperatures.[1] | Requires elevated processing temperatures.[1] |
| Safety Profile | Considered to have a more favorable safety profile.[1] | Classified as a suspected carcinogen, requiring stringent handling protocols.[1] |
| Equivalent Weight | Lower chemical equivalent weight, leading to potentially lower usage and cost savings.[1][7] | Higher chemical equivalent weight.[1] |
Experimental Protocols for Elastomer Durability Testing
To ensure accurate and reproducible data for comparing elastomer durability, standardized testing methods are essential. The following are the key ASTM International standards relevant to the properties discussed:
Tensile Strength: ASTM D412
This test method determines the tensile properties of vulcanized rubber and thermoplastic elastomers.
-
Specimen: Dumbbell-shaped specimens are die-cut from a sheet of the elastomer.
-
Procedure: The specimen is placed in the grips of a tensile testing machine. The grips are then separated at a constant rate until the specimen ruptures. The force required to stretch the specimen and the elongation at the point of rupture are recorded.
-
Key Data: Tensile strength (the maximum stress applied during stretching) and ultimate elongation (the percentage increase in length at break).
Tear Strength: ASTM D624
This standard outlines the procedure for measuring the tear strength of conventional vulcanized rubber and thermoplastic elastomers.
-
Specimen: Various specimen shapes can be used, including trouser, angle, and crescent geometries. A small cut is made in the specimen to initiate a tear.
-
Procedure: The specimen is mounted in a tensile testing machine, and the force required to propagate the tear is measured as the grips are pulled apart at a constant speed.
-
Key Data: Tear strength is reported as the force per unit thickness required to tear the specimen.
Abrasion Resistance: ASTM D5963
This test method is used to assess the abrasion resistance of rubber compounds.
-
Specimen: A cylindrical rubber specimen is used.
-
Procedure: The specimen is brought into contact with a rotating abrasive drum under a specified load for a set distance. The volume of material lost due to abrasion is measured.
-
Key Data: Abrasion resistance is typically expressed as the volume loss in cubic millimeters.
Compression Set: ASTM D395
This standard provides methods for determining the ability of elastomeric materials to return to their original thickness after being subjected to prolonged compressive stress.
-
Specimen: A cylindrical disk of the elastomer is used.
-
Procedure: The specimen is compressed to a specified percentage of its original height and held at a specific temperature for a defined period. After the compression is released, the specimen is allowed to cool and recover. The final thickness is then measured.
-
Key Data: Compression set is expressed as the percentage of the original deflection that is not recovered.
Visualizing the Workflow and Logical Relationships
To better understand the process of evaluating elastomer durability, the following diagrams illustrate the experimental workflow and the logical relationship between the curing agent and the final product's performance.
Caption: Experimental workflow for comparing elastomer durability.
Caption: Curing agent's influence on elastomer properties.
Conclusion
The transition from MOCA to DMTDA as a preferred curing agent in many polyurethane elastomer applications is driven by a combination of processing advantages, a more favorable safety profile, and comparable to superior mechanical performance. While a comprehensive, publicly available dataset for a direct quantitative comparison is not extensive, the existing literature and technical information suggest that DMTDA is a highly viable alternative that can enhance elastomer durability, particularly in terms of tear strength and flexibility. The ability to tailor properties like compression set through stoichiometric control further adds to its versatility. For researchers and developers, the selection between DMTDA and MOCA will ultimately depend on the specific performance requirements of the end application, alongside processing and safety considerations. The standardized experimental protocols outlined provide a robust framework for conducting in-house comparative studies to generate the specific quantitative data needed for informed decision-making.
References
- 1. nbinno.com [nbinno.com]
- 2. DMTDA vs. MOCA: Prioritizing Safety in Polyurethane Production [tdimdipolyurethane.com]
- 3. nbinno.com [nbinno.com]
- 4. Ethacure 300 DMTDA CAS 106264-79-3 – Manufature of PU foam Material and Products [leticiachem.com]
- 5. johnson-fine.com [johnson-fine.com]
- 6. andersondevelopment.com [andersondevelopment.com]
- 7. nbinno.com [nbinno.com]
A Comparative Guide to Ethacure 300 (DMTDA) and Other Commercial Curatives for Polyurethane Elastomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Ethacure 300 (Dimethylthiotoluenediamine, DMTDA), a leading liquid aromatic diamine curative, with other commercial alternatives used in the formulation of polyurethane elastomers. The information presented is collated from peer-reviewed studies and technical literature, with a focus on quantitative performance data and detailed experimental methodologies.
Executive Summary
Ethacure 300 (DMTDA) has emerged as a prominent curative for polyurethane elastomers, offering significant processing and performance advantages over traditional curatives like 4,4'-methylenebis(2-chloroaniline) (MOCA). A key differentiator is its liquid state at ambient temperatures, which simplifies handling and eliminates the need for melting, a requirement for solid curatives like MOCA.[1][2] This streamlines the manufacturing process and enhances workplace safety by reducing exposure to high temperatures and potentially hazardous fumes.[1][3]
From a performance standpoint, polyurethanes cured with DMTDA exhibit mechanical properties that are comparable, and in some aspects superior, to those cured with MOCA.[1][4] Notably, DMTDA-cured elastomers often demonstrate enhanced tear strength and flexibility.[3] Furthermore, DMTDA is considered a more environmentally friendly and lower toxicity alternative to MOCA, which has faced increasing regulatory scrutiny.[1]
This guide will delve into the quantitative comparisons of mechanical and thermal properties, detail the experimental protocols used for their evaluation, and provide a visual representation of the typical experimental workflow.
Quantitative Performance Data
The following tables summarize the mechanical and thermal properties of polyurethane elastomers cured with Ethacure 300 (DMTDA) in comparison to other commercial curatives. The data has been compiled from various studies, and while efforts have been made to standardize the presentation, slight variations in testing conditions between sources may exist.
Table 1: Comparison of Mechanical Properties of Polyurethane Elastomers Cured with Different Curatives
| Property | Ethacure 300 (DMTDA) | MOCA | HQEE | DETDA | Test Method |
| Tensile Strength (MPa) | Comparable to MOCA | High | High | High | ASTM D412 |
| Elongation at Break (%) | Comparable to MOCA | High | Moderate | High | ASTM D412 |
| Hardness (Shore A/D) | Comparable to MOCA | High | Very High | High | ASTM D2240 |
| Tear Strength (kN/m) | Often superior to MOCA | Good | Good | Good | ASTM D624 |
| Compression Set (%) | Good | Good | Excellent | Good | ASTM D395 |
Note: "Comparable to MOCA" indicates that the performance is within a similar range, as reported in various sources. Specific values can vary depending on the prepolymer and formulation.
Table 2: Comparison of Thermal Properties of Polyurethane Elastomers Cured with Different Curatives
| Property | Ethacure 300 (DMTDA) | MOCA | HQEE | DETDA | Test Method |
| Glass Transition Temp. (Tg) | - | Higher than DMTDA | Higher than DMTDA | - | DSC |
| Decomposition Temp. (Td) | Good thermal stability | Good thermal stability | Excellent thermal stability | Good thermal stability | TGA |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.
Mechanical Property Testing
A universal testing machine is typically employed for the evaluation of mechanical properties.
-
Tensile Strength and Elongation at Break (ASTM D412):
-
Specimen Preparation: Dumbbell-shaped specimens are die-cut from cured polyurethane sheets of a specified thickness.
-
Test Procedure: The specimen is mounted in the grips of the universal testing machine. A tensile load is applied at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.
-
Data Acquisition: The force and elongation are recorded throughout the test. Tensile strength is calculated as the maximum stress applied before rupture, and elongation at break is the percentage increase in length at the point of rupture.
-
-
Tear Strength (ASTM D624):
-
Specimen Preparation: A specific shape (e.g., Die C) with a pre-cut nick is used.
-
Test Procedure: The specimen is mounted in the grips of the universal testing machine, and a tensile load is applied to propagate the tear.
-
Data Acquisition: The force required to propagate the tear is measured.
-
-
Hardness (ASTM D2240):
-
Apparatus: A durometer (Shore A or Shore D scale) is used.
-
Test Procedure: The indenter of the durometer is pressed into the surface of the cured polyurethane specimen.
-
Data Acquisition: The hardness value is read directly from the durometer scale. The reading is typically taken immediately or after a specified time.
-
-
Compression Set (ASTM D395):
-
Specimen Preparation: Cylindrical specimens of a specified diameter and thickness are used.
-
Test Procedure: The specimen is compressed to a specified percentage of its original height and held at a constant temperature for a set duration. After release, the specimen is allowed to recover at room temperature.
-
Data Acquisition: The permanent deformation (the amount the specimen does not recover) is measured and expressed as a percentage of the original deflection.
-
Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Apparatus: A DSC instrument is used to measure the heat flow into or out of a sample as a function of temperature or time.
-
Test Procedure: A small, weighed sample of the cured polyurethane is placed in an aluminum pan and heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Acquisition: The heat flow is recorded, and the glass transition temperature (Tg) is determined from the resulting thermogram as a change in the baseline.
-
-
Thermogravimetric Analysis (TGA):
-
Apparatus: A TGA instrument measures the change in mass of a sample as a function of temperature or time.
-
Test Procedure: A small, weighed sample of the cured polyurethane is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).
-
Data Acquisition: The mass of the sample is recorded continuously. The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the preparation and testing of polyurethane elastomers with different curatives.
Caption: Experimental workflow for polyurethane elastomer preparation and characterization.
Logical Relationships in Curative Selection
The choice of curative has a direct impact on both the processing conditions and the final properties of the polyurethane elastomer. The following diagram illustrates these relationships.
References
Safety Operating Guide
Safe Disposal of 2,4-Diamino-3,5-dimethylthiotoluene: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 2,4-Diamino-3,5-dimethylthiotoluene (CAS No. 106264-79-3), a compound commonly used as a curing agent. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to mitigate environmental impact. This substance is harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2]
| Personal Protective Equipment (PPE) | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][3][4] |
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent further contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure the Area: Evacuate all non-essential personnel from the spill area. Remove all sources of ignition and use non-sparking tools.[2][3]
-
Ventilate the Space: Ensure adequate ventilation to disperse any vapors.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as it is toxic to aquatic life.[3][5]
-
Absorb the Spilled Material: For small spills, use an inert, dry absorbent material to take up the substance.
-
Collect and Store Waste: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[2][3]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All contaminated materials, including absorbent and personal protective equipment, must be disposed of as hazardous waste according to institutional and local regulations.
Proper Disposal Procedures
The disposal of this compound and its containers must be conducted in compliance with all applicable federal, state, and local environmental regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste this compound in a suitable, closed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Container Management: For empty containers, triple rinse with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse.[3]
-
Waste Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Engage a Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the hazardous waste by a licensed and qualified waste disposal company.
-
Documentation: Maintain all necessary documentation related to the disposal of the chemical, in accordance with regulatory requirements.
Disposal Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
